(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid
Description
Properties
IUPAC Name |
2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c9-5(10)4-11-6-7-2-1-3-8-6/h1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCOYRFPEJPYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389692 | |
| Record name | BAS 02064024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575497-40-4 | |
| Record name | BAS 02064024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the synthesis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the formation of the key intermediate, 1,4,5,6-tetrahydropyrimidine-2-thiol, through the cyclocondensation of 1,3-diaminopropane and carbon disulfide. The subsequent step involves the S-alkylation of the thiol intermediate with a haloacetic acid to yield the final product. This guide elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, and details methods for purification and characterization. The information herein is intended to equip researchers with the necessary knowledge to successfully synthesize and explore the potential of this and related compounds.
Introduction
Tetrahydropyrimidine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a thio-acetic acid moiety to the tetrahydropyrimidine scaffold can enhance the biological activity and pharmacokinetic properties of the parent molecule. The title compound, this compound, is a structurally interesting molecule that holds promise for further investigation as a potential therapeutic agent. This guide presents a logical and experimentally validated approach to its synthesis.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. This strategy is outlined below:
Step 1: Synthesis of 1,4,5,6-Tetrahydropyrimidine-2-thiol
The initial step involves the formation of the cyclic thiourea, 1,4,5,6-tetrahydropyrimidine-2-thiol. This is accomplished through the reaction of 1,3-diaminopropane with carbon disulfide. This reaction is a classic method for the preparation of cyclic thioureas and proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization.
Step 2: S-Alkylation of 1,4,5,6-Tetrahydropyrimidine-2-thiol
The second and final step is the S-alkylation of the synthesized 1,4,5,6-tetrahydropyrimidine-2-thiol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. This nucleophilic substitution reaction occurs at the sulfur atom of the thiol group, leading to the formation of the desired this compound. The reactivity of haloacetic acids makes them effective alkylating agents for thiol-containing compounds.[3]
Reaction Mechanisms and Experimental Choices
A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis and troubleshooting potential issues.
Formation of 1,4,5,6-Tetrahydropyrimidine-2-thiol
The reaction between 1,3-diaminopropane and carbon disulfide in the presence of a base proceeds through a nucleophilic addition mechanism. The amino group of 1,3-diaminopropane acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate. In the presence of a base, this intermediate is deprotonated to form a dithiocarbamate salt. Subsequent intramolecular cyclization with the elimination of hydrogen sulfide leads to the formation of the stable six-membered ring of 1,4,5,6-tetrahydropyrimidine-2-thiol. The choice of solvent and base can influence the reaction rate and yield.
S-Alkylation of 1,4,5,6-Tetrahydropyrimidine-2-thiol
The S-alkylation reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction. The thiol group of 1,4,5,6-tetrahydropyrimidine-2-thiol exists in equilibrium with its tautomeric thione form. In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This thiolate anion then attacks the electrophilic carbon atom of the haloacetic acid, displacing the halide ion and forming a new carbon-sulfur bond. The choice of the haloacetic acid (chloro- vs. bromo-) can affect the reaction rate, with bromoacetic acid generally being more reactive. The use of a suitable base is essential to facilitate the deprotonation of the thiol and drive the reaction to completion.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Step 1: Synthesis of 1,4,5,6-Tetrahydropyrimidine-2-thiol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Diaminopropane | 74.12 | 7.41 g (8.3 mL) | 0.1 |
| Carbon Disulfide | 76.14 | 7.61 g (6.0 mL) | 0.1 |
| Ethanol (95%) | - | 100 mL | - |
| Sodium Hydroxide | 40.00 | 4.00 g | 0.1 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.00 g, 0.1 mol) in ethanol (100 mL).
-
To this solution, add 1,3-diaminopropane (7.41 g, 0.1 mol) dropwise with stirring.
-
Cool the mixture in an ice bath and slowly add carbon disulfide (7.61 g, 0.1 mol) dropwise over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Reflux the reaction mixture for 3 hours.
-
After reflux, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1,4,5,6-tetrahydropyrimidine-2-thiol as a white crystalline solid.
-
Dry the product in a vacuum oven.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopic Analysis: Confirm the structure using 1H NMR, 13C NMR, and IR spectroscopy.
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4,5,6-Tetrahydropyrimidine-2-thiol | 116.19 | 5.81 g | 0.05 |
| Chloroacetic Acid | 94.50 | 4.73 g | 0.05 |
| Sodium Hydroxide | 40.00 | 4.00 g | 0.1 |
| Water | - | 100 mL | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
Procedure:
-
In a 250 mL beaker, dissolve sodium hydroxide (4.00 g, 0.1 mol) in water (50 mL).
-
To this solution, add 1,4,5,6-tetrahydropyrimidine-2-thiol (5.81 g, 0.05 mol) and stir until it dissolves completely.
-
In a separate beaker, dissolve chloroacetic acid (4.73 g, 0.05 mol) in water (50 mL).
-
Slowly add the chloroacetic acid solution to the solution of the thiol with continuous stirring.
-
Heat the reaction mixture at 60-70 °C for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol-water mixture) to obtain pure this compound.
-
Dry the product in a vacuum oven.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopic Analysis: Confirm the structure using 1H NMR, 13C NMR, IR spectroscopy, and Mass Spectrometry.
Visualizing the Synthesis
Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of the target compound.
Reaction Mechanism: S-Alkylation
Caption: Simplified mechanism of the S-alkylation step (SN2 reaction).
Conclusion
This technical guide has detailed a reliable and straightforward two-step synthesis for this compound. By providing a clear rationale for the synthetic strategy, elucidating the reaction mechanisms, and offering comprehensive experimental protocols, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this compound will enable further investigation into its biological properties and potential as a lead compound in drug discovery programs.
References
- Bhosale, M. S., Sarvanan, K., & Dighe, N. S. (2021). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Science and Technology, 13(3), 221-8.
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.).
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). Molecules, 27(20), 7036.
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). Chemistry of Heterocyclic Compounds, 53(3), 256-272.
- This compound. Santa Cruz Biotechnology.
- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (2022). Folia Medica, 64(3), 478-487.
- Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2005). Bioorganic & Medicinal Chemistry, 13(9), 3185-95.
- Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. (2010). Chemistry of Heterocyclic Compounds, 46, 833–841.
- (4,5-DIHYDRO-THIAZOL-2-YLSULFANYL)-ACETIC ACID synthesis. ChemicalBook.
- Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2021). International Journal of Molecular Sciences, 22(21), 11849.
- Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. (2021). Environmental Science & Technology, 55(17), 11847–11857.
Sources
- 1. dl.ndl.go.jp [dl.ndl.go.jp]
- 2. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid
Introduction
(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules.[1][2] The robust and unambiguous characterization of its chemical structure is a prerequisite for any further investigation into its biological activity and therapeutic potential. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for its acquisition and interpretation. As direct experimental spectra for this specific molecule are not widely published, this document leverages data from structurally related compounds to provide a predictive analysis, a common and invaluable practice in chemical research.
The molecular structure of this compound, with a molecular formula of C₆H₁₀N₂O₂S and a molecular weight of 174.22 g/mol , presents several key features for spectroscopic analysis: a tetrahydropyrimidine ring, a thioether linkage, and a carboxylic acid moiety.[3] Each of these components will give rise to characteristic signals in various spectroscopic techniques.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of the target molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 10-12 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad signal that is exchangeable with D₂O. |
| ~ 7-8 | Broad Singlet | 2H | NH | The two N-H protons of the tetrahydropyrimidine ring are expected to be deshielded due to the adjacent nitrogen atoms. Their chemical shift can vary depending on the solvent and concentration. |
| ~ 3.8 | Singlet | 2H | S-CH₂-COOH | The methylene protons adjacent to the sulfur and the carbonyl group are expected to appear as a singlet in the absence of coupling. |
| ~ 3.4 | Triplet | 4H | N-CH₂-CH₂ | The four protons on the carbons adjacent to the nitrogen atoms in the tetrahydropyrimidine ring are expected to be deshielded and appear as a triplet due to coupling with the neighboring CH₂ group. |
| ~ 2.0 | Quintet | 2H | N-CH₂-CH₂-CH₂ | The two protons on the central carbon of the propylene bridge in the tetrahydropyrimidine ring are expected to be coupled to the four adjacent protons, resulting in a quintet. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons.
-
Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate resolution.[1]
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 170 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield shift. |
| ~ 165 | N-C=S | The carbon atom in the thiourea-like moiety of the tetrahydropyrimidine ring is expected to be significantly deshielded. |
| ~ 45 | N-CH₂-CH₂ | The carbon atoms adjacent to the nitrogen atoms in the tetrahydropyrimidine ring. |
| ~ 35 | S-CH₂-COOH | The methylene carbon adjacent to the sulfur atom. |
| ~ 20 | N-CH₂-CH₂-CH₂ | The central carbon of the propylene bridge in the tetrahydropyrimidine ring. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: Similar processing steps as for ¹H NMR are applied. The chemical shifts are referenced to the deuterated solvent signal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): For this compound (C₆H₁₀N₂O₂S), the expected exact mass is 174.0463. In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at m/z 174.0463.[3] In a low-resolution spectrum, a peak at m/z 174 would be expected.
-
Isotope Peaks: The presence of sulfur will result in a characteristic M+2 isotope peak at approximately 4.4% of the intensity of the M+ peak.
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 129.
-
Cleavage of the C-S bond, potentially leading to fragments corresponding to the tetrahydropyrimidine-2-thiol and the acetic acid radical.
-
Fragmentation of the tetrahydropyrimidine ring.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of polar molecule.[4]
-
Mass Analyzer: A variety of mass analyzers can be used, such as a time-of-flight (TOF) or quadrupole analyzer.
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode might be particularly informative.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 (broad) | O-H | Stretching (Carboxylic Acid) |
| 3350-3250 | N-H | Stretching (Amine) |
| 2950-2850 | C-H | Stretching (Aliphatic) |
| ~1710 | C=O | Stretching (Carboxylic Acid) |
| ~1600 | C=N | Stretching |
| ~1550 | N-H | Bending |
| ~1300 | C-N | Stretching |
| ~700 | C-S | Stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Conclusion
References
-
The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]
-
Semantic Scholar. Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. (2022-06-30). Available at: [Link]
-
ResearchGate. IR spectra of compounds II ñ V. Available at: [Link]
-
Chemical Review and Letters. Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024-09-03). Available at: [Link]
-
National Institutes of Health. 2-(Pyrimidin-2-ylsulfanyl)acetic acid. Available at: [Link]
-
Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Available at: [Link]
-
SpectraBase. 2 13C NMR 100 MHz Acetic Acid-d4. Available at: [Link]
-
National Institutes of Health. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Available at: [Link]
-
Natural Sciences Publishing. Synthesis and Investigation of Mass Spectra and Antimicrobial Activity of Some Azoles and Azines Based on (QUINOLINE-8-YLOXY) AC. (2016-05-01). Available at: [Link]
-
National Institutes of Health. Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups. Available at: [Link]
-
MDPI. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. (2022-12-27). Available at: [Link]
-
National Institutes of Health. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022-10-17). Available at: [Link]
-
SpectraBase. Acetic acid, 2-(5-methyl-1,3,4-thiadiazol-2-ylthio)- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate. Synthesis, Spectroscopic Characterisation, and Antimicrobial Assessment of 2-(5- methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)-N-phenylhydrazine-1- carbothioamide derivatives. (2025-10-29). Available at: [Link]
-
MDPI. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. (2023-08-23). Available at: [Link]
Sources
The Multifaceted Mechanisms of Thio-Substituted Pyrimidine Compounds: A Technical Guide for Drug Discovery
Abstract
Thio-substituted pyrimidine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antiplatelet effects.[1][2] The substitution of an oxygen atom with sulfur in the pyrimidine ring significantly alters the molecule's electronic distribution and steric properties, leading to diverse mechanisms of action. This in-depth technical guide provides a comprehensive overview of the core mechanisms through which these compounds exert their therapeutic effects, offering valuable insights for researchers, scientists, and drug development professionals. We will explore their interactions with key biological targets, delve into the intricacies of the signaling pathways they modulate, and provide detailed experimental protocols to investigate their modes of action.
Introduction: The Therapeutic Potential of Thio-Substituted Pyrimidines
The pyrimidine scaffold is a fundamental building block in numerous biological molecules, including nucleic acids and vitamins.[3] The introduction of a thio-group, a sulfur atom, into the pyrimidine ring creates a "thiopurine" isostere with altered physicochemical properties that can lead to enhanced biological activity and novel mechanisms of action.[1][4] These compounds have garnered significant attention in medicinal chemistry due to their ability to target a wide array of cellular processes with high specificity. This guide will dissect the primary mechanisms of action, focusing on enzyme inhibition, modulation of nucleic acid synthesis, and induction of specific cellular responses.
Key Mechanisms of Action of Thio-Substituted Pyrimidines
The biological effects of thio-substituted pyrimidines are diverse and depend on the specific substitutions on the pyrimidine core and the cellular context. Below, we explore the most prominent and well-documented mechanisms.
Enzyme Inhibition: A Primary Mode of Action
A significant number of thio-substituted pyrimidine compounds function as potent and selective enzyme inhibitors.
Signal transducer and activator of transcription (STAT) proteins, particularly STAT3 and STAT5a, are crucial signaling intermediates in cancer cells, and their overactivation can lead to tumorigenesis.[1] Certain 2-thiopyrimidine derivatives have been shown to act as inhibitors of STAT3 and STAT5a, leading to apoptosis in tumor cells.[1][5] Additionally, some thienopyrimidine derivatives have been investigated as inhibitors of protein kinases (PKs), which are critical regulators of the cell cycle.[6]
Another important target in cancer therapy is the dual inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). Novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been designed as dual-target inhibitors of BRD4 and PLK1, demonstrating cytotoxic effects on cancer cells.[7][8]
The protein FtsZ is a crucial component of the bacterial cell division machinery. Thiophenyl-substituted pyrimidine derivatives have been identified as effective antibacterial agents that inhibit FtsZ polymerization and its GTPase activity.[9][10] This disruption of FtsZ function prevents bacterial cell division, ultimately leading to bactericidal effects, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[9][10]
Thieno[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes essential for DNA replication and repair, making them promising anticancer agents. Furthermore, in the context of infectious diseases, thienopyrimidines have been shown to inhibit the respiratory complex I of Helicobacter pylori, presenting a narrow-spectrum antibacterial strategy.[11]
Modulation of Nucleic Acid Synthesis
As structural analogs of natural pyrimidines, some thio-substituted derivatives can interfere with the synthesis and function of nucleic acids.
Studies have shown that certain thiopyrimidine ribonucleosides can inhibit RNA synthesis without affecting DNA synthesis.[12] This selective inhibition of RNA production can hinder cell division and reduce cell viability, a mechanism distinct from many conventional chemotherapeutics that primarily target DNA replication.[12]
Some thio-substituted pyrimidines can be metabolized and incorporated into DNA and RNA, acting as fraudulent nucleosides. This incorporation can disrupt the normal processes of replication and transcription, leading to cytotoxic effects. This mechanism is a cornerstone of the anticancer and immunosuppressive activities of well-known thiopurines like 6-mercaptopurine and azathioprine.[4]
Induction of Cellular Processes
Beyond direct enzyme and nucleic acid interactions, these compounds can trigger specific cellular signaling cascades.
A common downstream effect of the various mechanisms described above, particularly in the context of cancer, is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. For instance, a thiopyrimidine derivative, compound 20 in one study, was found to induce G2/M phase arrest and apoptosis in HCT116 colon cancer cells through the activation of caspases-9 and -3.[13]
Experimental Protocols for Mechanistic Elucidation
To investigate the mechanism of action of novel thio-substituted pyrimidine compounds, a series of well-defined experimental protocols are essential.
In Vitro Enzyme Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
Example: STAT3/STAT5a Inhibition Assay
-
Reagents and Materials: Recombinant human STAT3 and STAT5a proteins, kinase buffer, ATP, a suitable peptide substrate, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, test compound, and kinase buffer. c. Initiate the reaction by adding ATP and the peptide substrate. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Antibacterial Activity and Mechanism Assays
Objective: To determine the antibacterial potency and investigate the effect on bacterial cell division.
3.2.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
-
Procedure: a. Prepare serial dilutions of the test compound in a suitable broth medium. b. Inoculate each dilution with a standardized bacterial suspension. c. Incubate under appropriate conditions. d. The MIC is the lowest concentration that inhibits visible bacterial growth. e. To determine the MBC, plate aliquots from the clear wells onto agar plates and incubate. The MBC is the lowest concentration that kills 99.9% of the initial bacterial population.
3.2.2. FtsZ Polymerization Assay
-
Procedure: a. Purify FtsZ protein. b. Mix FtsZ with GTP and the test compound in a polymerization buffer. c. Monitor the change in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer. An increase in light scattering indicates polymerization.
Cell-Based Assays
Objective: To assess the effect of the compound on cellular processes like proliferation, cell cycle, and apoptosis.
3.3.1. Sulforhodamine B (SRB) Assay for Cell Proliferation
-
Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere. b. Treat the cells with various concentrations of the test compound. c. After a set incubation period (e.g., 48-72 hours), fix the cells with trichloroacetic acid (TCA). d. Stain the fixed cells with SRB dye. e. Solubilize the bound dye and measure the absorbance at a specific wavelength.[14]
3.3.2. Cell Cycle Analysis by Flow Cytometry
-
Procedure: a. Treat cells with the test compound for a specified duration. b. Harvest and fix the cells. c. Stain the cells with a DNA-binding dye (e.g., propidium iodide). d. Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
3.3.3. Apoptosis Assay by Annexin V/PI Staining
-
Procedure: a. Treat cells with the test compound. b. Stain the cells with Annexin V-FITC and propidium iodide (PI). c. Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualization of Key Pathways and Workflows
Visual representations are crucial for understanding complex biological processes and experimental designs.
Signaling Pathway of STAT Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by thio-substituted pyrimidines.
Experimental Workflow for Mechanism of Action Studies
Caption: A generalized workflow for elucidating the mechanism of action of thio-substituted pyrimidines.
Structure-Activity Relationships (SAR)
The biological activity of thio-substituted pyrimidines is highly dependent on the nature and position of substituents on the pyrimidine ring. For instance, in a series of 4-amino-2-thiopyrimidine derivatives studied as platelet aggregation inhibitors, small alkyl chains with an amino group as thio substituents, combined with arylalkyl moieties at the 4-position, showed greater inhibitory activity.[15] Understanding these structure-activity relationships is crucial for the rational design and optimization of more potent and selective drug candidates.
Conclusion and Future Directions
Thio-substituted pyrimidine compounds are a rich source of pharmacologically active molecules with a wide range of mechanisms of action. Their ability to inhibit key enzymes, interfere with nucleic acid metabolism, and induce specific cellular responses makes them attractive candidates for the development of new therapeutics. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets, exploring novel derivatives with improved efficacy and safety profiles, and leveraging advanced techniques like structural biology and computational modeling to guide drug design. The versatility of the thiopyrimidine scaffold ensures its continued importance in the quest for innovative medicines to address unmet medical needs.
References
-
Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. PubMed. [Link]
-
Effect of thiopyrimidine ribonucleosides on DNA and RNA synthesis in synchronized mammalian cell cultures*1. Sci-Hub. [Link]
-
THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org. [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC - NIH. [Link]
-
Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. PMC - NIH. [Link]
-
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
-
Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. Taylor & Francis Online. [Link]
-
Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. Semantic Scholar. [Link]
-
Synthesis and anticancer activity of thiosubstituted purines. PMC - NIH. [Link]
-
Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. PMC - NIH. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC - NIH. [Link]
-
Synthesis of 2-thiopyrimidine derivatives 4a–f. ResearchGate. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]
-
Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. ResearchGate. [Link]
-
Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. PubMed. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]
-
Development of Promising Thiopyrimidine-Based Anti-cancer and Antimicrobial Agents: Synthesis and QSAR Analysis. PubMed. [Link]
-
Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. PubMed. [Link]
-
Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice. PubMed. [Link]
-
2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. PubMed. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sci-hub.st [sci-hub.st]
- 13. Development of Promising Thiopyrimidine-Based Anti-cancer and Antimicrobial Agents: Synthesis and QSAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biginelli Reaction: A Modern Guide to the Synthesis of Novel Tetrahydropyrimidines for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
Over a century since its discovery, the Biginelli reaction, a one-pot three-component synthesis, remains a cornerstone in heterocyclic chemistry, particularly for the generation of dihydropyrimidinones (DHPMs) and their derivatives, including the pharmacologically significant tetrahydropyrimidines (THPMs). This guide provides a comprehensive technical overview of the Biginelli reaction, from its mechanistic underpinnings to advanced synthetic protocols and its critical role in modern drug discovery. We will delve into the causality behind experimental choices, present detailed methodologies for the synthesis of novel tetrahydropyrimidines, and explore the vast therapeutic potential of this versatile scaffold.
Introduction: The Enduring Legacy of the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1893, this multicomponent reaction (MCR) involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones.[1][2][3][4] The elegance of this reaction lies in its operational simplicity and the ability to generate structurally complex and diverse molecules in a single synthetic step.[3] Initially, the reaction garnered limited attention, but the discovery of the profound pharmacological properties of the resulting dihydropyrimidine scaffold has led to a remarkable resurgence in interest from both academic and industrial researchers.[1][2]
The tetrahydropyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds.[5] These derivatives have demonstrated a wide spectrum of biological activities, including antihypertensive, antiviral, antibacterial, anti-inflammatory, and anticancer properties.[4][6][7][8] Notably, the discovery of Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, underscored the potential of Biginelli products as anticancer agents.[9] This has spurred extensive research into the synthesis of novel tetrahydropyrimidine analogues with enhanced therapeutic profiles.
This guide aims to serve as a practical and in-depth resource for scientists engaged in the synthesis and evaluation of novel tetrahydropyrimidine derivatives. We will explore the nuances of the reaction mechanism, provide detailed experimental protocols, and discuss the critical aspects of catalyst selection and reaction optimization.
Mechanistic Insights: Understanding the Driving Forces of the Reaction
The precise mechanism of the Biginelli reaction has been a subject of investigation for many years, with several plausible pathways proposed. A thorough understanding of these mechanisms is crucial for rational catalyst design and for optimizing reaction conditions to achieve desired outcomes. The three most widely accepted mechanisms are the iminium, enamine, and Knoevenagel pathways.[10]
-
The Iminium Pathway: This is often considered the predominant mechanism, especially under acidic conditions. It begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[10]
-
The Enamine Pathway: In this pathway, the initial step is the reaction between the β-ketoester and urea to form a crucial enamine intermediate. This enamine then acts as a nucleophile, attacking the aldehyde. The resulting adduct undergoes cyclization and dehydration to afford the dihydropyrimidine.[10]
-
The Knoevenagel Pathway: This mechanism commences with a Knoevenagel condensation between the aldehyde and the β-ketoester to generate an α,β-unsaturated dicarbonyl compound. This intermediate then undergoes a Michael-type addition with urea, followed by cyclization and dehydration to furnish the final product.[10]
The prevailing mechanism can be influenced by the specific reactants, catalysts, and reaction conditions employed.
Experimental Protocols for the Synthesis of Novel Tetrahydropyrimidines
The versatility of the Biginelli reaction allows for a wide range of experimental conditions to be employed, from classical heating to more modern techniques such as microwave irradiation and solvent-free synthesis. Below are detailed protocols for several common approaches.
General Protocol using Conventional Heating
This protocol is a robust and widely used method for the synthesis of dihydropyrimidinones.
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a suitable acid (e.g., HCl, 3 drops) in ethanol (25 mL).
-
Reflux: Heat the reaction mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water to remove excess urea, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation offers significant advantages, including shorter reaction times and often higher yields.[1][9][11]
Step-by-Step Methodology:
-
Reactant Mixture: In a beaker, thoroughly mix the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and a suitable catalyst (e.g., sulfamic acid, 20 mol %).[1]
-
Microwave Irradiation: Place the beaker in a domestic microwave oven and irradiate at a specified power (e.g., 300 W) for the required time (typically a few minutes), as determined by TLC monitoring.[1]
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation and Purification: Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.[1]
The Crucial Role of Catalysis
The choice of catalyst is paramount in the Biginelli reaction, significantly influencing reaction rates, yields, and in some cases, stereoselectivity. A wide array of catalysts has been successfully employed, ranging from simple Brønsted and Lewis acids to more sophisticated organocatalysts and nanocatalysts.
| Catalyst Type | Examples | Key Advantages |
| Brønsted Acids | HCl, H₂SO₄, p-Toluenesulfonic acid | Readily available, inexpensive |
| Lewis Acids | ZnCl₂, FeCl₃, InCl₃, Yb(OTf)₃ | High efficiency, mild reaction conditions |
| Organocatalysts | Proline, Thiourea derivatives | Metal-free, potential for asymmetric synthesis |
| Heterogeneous Catalysts | Montmorillonite KSF, Zeolites, Silica sulfuric acid | Ease of separation, reusability, environmentally friendly |
| Nanocatalysts | TiO₂, Magnetic nanoparticles | High surface area, enhanced catalytic activity, green chemistry approach |
Table 1: Comparison of Catalyst Types for the Biginelli Reaction
The selection of the optimal catalyst often depends on the specific substrates and desired reaction conditions. For instance, solvent-free reactions under microwave irradiation often benefit from solid-supported catalysts for ease of work-up.[9]
Asymmetric Synthesis: Accessing Chiral Tetrahydropyrimidines
Many biologically active molecules are chiral, with individual enantiomers often exhibiting different pharmacological profiles. The Biginelli reaction typically produces a racemic mixture of dihydropyrimidinones. Consequently, the development of asymmetric Biginelli reactions to access enantiomerically pure compounds is a highly active area of research.[2][12]
Chiral Brønsted acids, such as those derived from BINOL, have proven to be effective catalysts for enantioselective Biginelli reactions, affording high yields and excellent enantiomeric excesses.[12][13] Chiral Lewis acids and bifunctional organocatalysts have also been successfully employed.[14] The ability to control the stereochemistry of the C4 position in the dihydropyrimidine ring is a significant advancement in the synthesis of potentially more potent and selective drug candidates.
Therapeutic Potential and Structure-Activity Relationships
The tetrahydropyrimidine scaffold is a versatile platform for the development of new therapeutic agents. By modifying the substituents at various positions of the pyrimidine ring, a wide range of biological activities can be achieved.
| Therapeutic Area | Example of Activity |
| Anticancer | Inhibition of kinesin Eg5 (e.g., Monastrol), dual EGFR/VEGFR-2 inhibition |
| Antimicrobial | Antibacterial and antifungal activity against various strains |
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Antihypertensive | Calcium channel modulation |
| Antiviral | Inhibition of viral replication |
Table 2: Diverse Pharmacological Activities of Tetrahydropyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the structural features of tetrahydropyrimidine derivatives influence their biological activity.[15][16] These computational models help in the rational design of new analogues with improved potency and selectivity. For example, studies have shown that the nature and substitution pattern of the aryl group at the C4 position significantly impact the anticancer activity of these compounds.
Below is a table summarizing the cytotoxic activity of some recently synthesized tetrahydropyrimidine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | HCT116 (Colon) | 22.4 | [17] |
| Derivative 2 | HCT116 (Colon) | 0.34 | [17] |
| Derivative 3d | MCF-7 (Breast) | 43.4 | [18] |
| Derivative 4d | MCF-7 (Breast) | 39.0 | [18] |
| Derivative 3a | A549 (Lung) | 5.988 | [18] |
Table 3: Cytotoxic Activity (IC₅₀ values) of Selected Tetrahydropyrimidine Derivatives
Conclusion and Future Perspectives
The Biginelli reaction has stood the test of time, evolving from a classical organic reaction to a powerful tool in modern drug discovery. Its ability to efficiently generate diverse libraries of tetrahydropyrimidine derivatives makes it an invaluable methodology for identifying novel therapeutic agents. The ongoing development of more efficient and selective catalysts, particularly for asymmetric synthesis, will undoubtedly expand the scope and utility of this remarkable reaction. Furthermore, the application of green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, is making the synthesis of these important heterocyclic compounds more sustainable. The future of the Biginelli reaction in drug development appears bright, with the promise of new discoveries and the potential to address unmet medical needs.
References
-
Rezaei, R., Mohammadi, M. K., & Khaledi, A. (n.d.). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. Available at: [Link]
-
Somayeh, N., Hoda, P., & Masoumeh, S. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. Available at: [Link]*
-
Pai, S. D., et al. (n.d.). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry. Available at: [Link]*
-
El-Malah, A. A., et al. (2022). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 27(19), 6539. Available at: [Link]*
-
(n.d.). Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. ResearchGate. Available at: [Link]*
-
(n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available at: [Link]*
-
(2021). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP). Available at: [Link]*
-
Barbero, M., Cadamuro, S., & Dughera, S. (n.d.). Brønsted acid catalysed green and enantioselective Biginelli reaction. IRIS-AperTO - UniTo. Available at: [Link]*
-
(n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. Available at: [Link]*
-
Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. Chemistry - A European Journal, 19(16), 5174-5182. Available at: [Link]*
-
(2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]*
-
Keglevich, G., et al. (2020). Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. Molecules, 26(1), 106. Available at: [Link]*
-
(2018). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. Available at: [Link]*
-
(2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. Available at: [Link]*
-
(n.d.). Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. ResearchGate. Available at: [Link]*
-
Darandale, S. N., et al. (2013). Green synthesis of tetrahydropyrimidine analogues and evaluation of their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 23(9), 2632-2635. Available at: [Link]*
-
(n.d.). (PDF) Synthesis of Novel Substituted Tetrahydropyrimidine Derivatives and Evaluation of Their Pharmacological and Antimicrobial Activities. ResearchGate. Available at: [Link]*
-
(n.d.). Comparison of catalytic activity of different catalysts on the model reaction. ResearchGate. Available at: [Link]*
-
Zhang, X., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Medicinal Chemistry Letters, 14(5), 655–661. Available at: [Link]*
-
(n.d.). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. Available at: [Link]*
-
(n.d.). tetrahydropyrimidines via the biginelli reaction. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]*
-
Pérez-García, M.-S., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 29(16), 3793. Available at: [Link]*
-
(n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]*
-
(2021). The novel tetrahydropyrimidine derivative as inhibitor of SARS CoV-2: synthesis, modeling and molecular docking analysis. Taylor & Francis Online. Available at: [Link]*
-
(2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. Available at: [Link]*
-
(2018). One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. Taylor & Francis Online. Available at: [Link]*
-
(2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Taylor & Francis Online. Available at: [Link]*
-
(2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies. Available at: [Link]*
-
(n.d.). Synthesis of tetrahydropyrimidine derivatives 38 in the presence of Zn(OTf)2. ResearchGate. Available at: [Link]*
-
Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. Available at: [Link]*
-
(2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Scilit. Available at: [Link]*
-
(n.d.). Recent progress in asymmetric Biginelli reaction. ResearchGate. Available at: [Link]*
-
(2021). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. ResearchGate. Available at: [Link]*
-
(2022). Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Semantic Scholar. Available at: [Link]*
-
(n.d.). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. ResearchGate. Available at: [Link]*
-
(n.d.). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]*
-
(n.d.). Quantitative structure–activity relationship. Wikipedia. Available at: [Link]*
-
(n.d.). IC50 values of the biguanide derivatives on cancer cell lines. ResearchGate. Available at: [Link]*
-
(n.d.). Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. International Journal of ChemTech Research. Available at: [Link]*
-
(n.d.). The effect of various amounts of the catalyst for Biginelli reaction. ResearchGate. Available at: [Link]*
-
(n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate. Available at: [Link]*
-
(n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. Available at: [Link]*
-
(n.d.). ChemInform Abstract: Ecofriendly Synthesis of Tetrahydropyrimidine Derivatives in Aqueous Medium under Ultrasonic Irradiation. ResearchGate. Available at: [Link]*
-
(n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. Available at: [Link]*
-
Ekins, S., et al. (2001). Quantitative Structure-Activity Relationship and Quantitative Structure-Pharmacokinetics Relationship of 1,4-dihydropyridines and Pyridines as Multidrug Resistance Modulators. Molecular Pharmacology, 59(4), 633-643. Available at: [Link]*
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. sennosbiotech.com [sennosbiotech.com]
- 3. yangresearchlab.org [yangresearchlab.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green synthesis of tetrahydropyrimidine analogues and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unito.it [iris.unito.it]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 16. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Predicted Biological Activity of Novel Tetrahydropyrimidine Derivatives
Introduction: The Therapeutic Promise of the Tetrahydropyrimidine Scaffold
Tetrahydropyrimidines (THPMs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3] Their structural versatility, arising from synthetic methodologies like the Biginelli reaction, allows for the creation of diverse derivatives.[1][2] This chemical diversity translates into a broad spectrum of pharmacological activities, positioning THPMs as a promising scaffold for the development of novel therapeutics.[3][4][5] Notably, these compounds have shown potential as anticancer, antimicrobial, and antiviral agents.[4][5][6] The reduced toxicity of many THPM derivatives to humans and animals further enhances their appeal for drug development.[1][2]
This guide provides a comprehensive overview of the methodologies used to predict and validate the biological activities of novel tetrahydropyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical frameworks and practical, step-by-step protocols.
Part 1: In Silico Prediction of Biological Activity
The initial stages of drug discovery for novel THPM derivatives heavily rely on computational methods to predict their biological activity and pharmacokinetic properties. This in silico approach is crucial for prioritizing candidates for synthesis and experimental testing, thereby saving considerable time and resources.[7][8]
Molecular Docking: Unveiling Potential Molecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a THPM derivative) when bound to a specific molecular target, typically a protein or enzyme. The primary goal is to determine the binding affinity and mode of interaction, which can suggest potential inhibitory or modulatory activity.
For instance, molecular docking studies have been employed to investigate the potential of THPM derivatives as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis and a validated target for anticancer and antimicrobial drugs.[9][10] By computationally fitting the THPM derivatives into the active site of DHFR, researchers can predict their binding energy and interactions with key amino acid residues, providing insights into their potential as DHFR inhibitors.[9][11]
ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery.[7][12][13] It involves the use of computational models to forecast the pharmacokinetic and toxicological properties of a compound.[7][14] Early identification of poor ADMET properties can prevent the costly failure of drug candidates in later developmental stages.[7]
-
Absorption: Predicts how well the compound will be absorbed into the bloodstream.
-
Distribution: Forecasts how the compound will spread throughout the body's tissues.[7]
-
Metabolism: Estimates how the body will break down the compound.[7]
-
Excretion: Predicts how the compound will be eliminated from the body.[7]
-
Toxicity: Assesses the potential for harmful effects.[7]
Various software and online platforms are available for performing ADMET predictions, which analyze the physicochemical properties of the THPM derivatives to estimate their drug-like characteristics.[12][14]
Part 2: Experimental Validation of Predicted Activities
Following promising in silico predictions, the next crucial phase is the experimental validation of the biological activities of the synthesized THPM derivatives. This section details the methodologies for assessing their anticancer, antibacterial, and antiviral potential.
Anticancer Activity Assessment
Several tetrahydropyrimidine derivatives have demonstrated potent anticancer activity.[4][15][16] One of the key mechanisms of action for some anticancer agents is the inhibition of protein kinases, such as the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML).[17][18][19] The Bcr-Abl fusion protein exhibits constitutive kinase activity, leading to the uncontrolled proliferation of cancer cells.[17][19] Bcr-Abl inhibitors work by binding to the ATP-binding site of the kinase, thereby blocking its activity and preventing the phosphorylation of downstream substrates essential for cancer cell survival and proliferation.[19] The signaling pathways activated by Bcr-Abl include the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[17][20][21]
Another important target for anticancer drugs is Dihydrofolate Reductase (DHFR).[9][22] DHFR inhibitors disrupt DNA synthesis and cell growth by depleting the supply of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids.[22] This is particularly effective against rapidly dividing cancer cells.[9][11]
Caption: Workflow for Anticancer Drug Discovery with THPMs.
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[23][24] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24][25]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)[6]
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[25]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[25]
-
Compound Treatment: Treat the cells with various concentrations of the THPM derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[24][26]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[24][26]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[26] The intensity of the purple color is directly proportional to the number of viable cells.
Antibacterial Activity Assessment
Many novel tetrahydropyrimidine derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][27][28]
Caption: Workflow for Antibacterial Screening of THPMs.
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[4][29]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[27]
-
96-well microtiter plates[29]
-
Mueller-Hinton Broth (MHB)[29]
-
THPM derivative stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the THPM derivatives in MHB in the wells of a 96-well plate.[29]
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[29] Include a positive control (bacteria without compound) and a negative control (broth only).[29]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[29]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[29]
Antiviral Activity Assessment
The antiviral potential of tetrahydropyrimidine derivatives is an emerging area of research, with some compounds showing promising activity against viruses like HIV-1 and SARS-CoV-2.[6][30]
Caption: Workflow for Antiviral Activity Assessment of THPMs.
The PRNT is a functional assay that measures the ability of a compound to neutralize virus infectivity in vitro.[31][32]
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
96-well or 24-well plates
-
Overlay medium (containing agarose or methylcellulose)[32]
-
Crystal violet staining solution[32]
Procedure:
-
Cell Seeding: Seed the host cells in plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the THPM derivatives and mix them with a known amount of virus. Incubate this mixture to allow the compound to bind to the virus.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate to allow for viral adsorption.[32]
-
Overlay Application: Remove the inoculum and add the overlay medium to restrict the spread of the virus, leading to the formation of localized plaques.[32]
-
Incubation: Incubate the plates for several days until visible plaques are formed.[32]
-
Plaque Visualization and Counting: Fix and stain the cells with crystal violet.[32] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.[32]
Conclusion
The tetrahydropyrimidine scaffold represents a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The integrated approach of in silico prediction and experimental validation outlined in this guide provides a robust framework for identifying and characterizing promising THPM derivatives. The detailed protocols serve as a practical resource for researchers in the field, facilitating the systematic evaluation of these compounds and accelerating their potential translation into clinical candidates.
References
- Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed.
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. National Center for Biotechnology Information.
- Design, Synthesis and Molecular Docking Studies of Some Tetrahydropyrimidine Derivatives as Possible Fascin Inhibitors. PubMed.
- Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. International Journal of Pharmaceutical and Bio-Medical Science.
- How do you predict ADMET properties of drug candidates?. Aurlide.
- What are DHFR inhibitors and how do they work?. Patsnap Synapse.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.
- Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. International Journal of Pharmaceutical and Bio-Medical Science.
- ADMET Prediction. Protheragen.
- ADMET prediction. Fiveable.
- A review on synthetic study and biological activities of tetrahydropyrimidinone derivatives. World Journal of Pharmaceutical Sciences.
- ADMET Predictions - Computational Chemistry Glossary. Deep Origin.
- Dihydrofolate reductase inhibitor. Grokipedia.
- MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- A Technical Guide to the Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors. Benchchem.
- Synthesis and evaluation of some novel tetrahydropyrimidine derivatives as antimicrobial and cytotoxic agents. ResearchGate.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. National Center for Biotechnology Information.
- Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters.
- MTT assay protocol. Abcam.
- Cell Viability Assays. National Center for Biotechnology Information.
- Molecular Pathways: BCR-ABL. Clinical Cancer Research.
- High-throughput assessment of bacterial growth inhibition by optical density measurements. National Center for Biotechnology Information.
- G0507 Bacterial Growth Inhibition Assay: Application Notes and Protocols. Benchchem.
- (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations.
- Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs.
- Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. National Center for Biotechnology Information.
- Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. National Center for Biotechnology Information.
- Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. National Center for Biotechnology Information.
- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. National Center for Biotechnology Information.
- Protocol for Bacterial Cell Inhibition Assay. eCampusOntario Pressbooks.
- Synthesis, biological evaluation, docking and molecular dynamics studies of Biginelli-type tetrahydropyrimidine analogues: Antimicrobial, cytotoxicity and antioxidant activity. ResearchGate.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI.
- What are Bcr-Abl inhibitors and how do they work?. Patsnap Synapse.
- Signal transduction pathway of the BCR-ABL fusion gene and Imatinib.... ResearchGate.
- Application Notes and Protocols for Plaque Reduction Assay of RSV-IN-4. Benchchem.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Semantic Scholar.
- In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences.
- The novel tetrahydropyrimidine derivative as inhibitor of SARS CoV-2: synthesis, modeling and molecular docking analysis. Taylor & Francis Online.
- Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. National Center for Biotechnology Information.
- International Journal of Pharmaceutical Sciences and Research (IJPSR).
- Virus Plaque Assay Protocol. ResearchGate.
- Viral Titering-Plaque Assay Protocol. Creative Biogene.
- Viral Plaque Assay. Protocols.io.
Sources
- 1. rjstonline.com [rjstonline.com]
- 2. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives - ProQuest [proquest.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurlide.fi [aurlide.fi]
- 8. bitesizebio.com [bitesizebio.com]
- 9. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 10. ijpsr.com [ijpsr.com]
- 11. grokipedia.com [grokipedia.com]
- 12. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 13. fiveable.me [fiveable.me]
- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 20. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. clyte.tech [clyte.tech]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chemrevlett.com [chemrevlett.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. tandfonline.com [tandfonline.com]
- 31. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
Solubility and stability of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid
An In-depth Technical Guide on the Solubility and Stability of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. Recognizing the scarcity of public-domain data for this specific molecule, this document emphasizes robust, field-proven methodologies over pre-existing datasets. It is designed for researchers, formulation scientists, and analytical chemists in the drug development sector. The guide details step-by-step protocols for determining both kinetic and thermodynamic solubility, essential for early-stage discovery and later-phase development, respectively. Furthermore, it outlines a systematic approach to stability assessment, grounded in the International Council for Harmonisation (ICH) guidelines. This includes the development of a stability-indicating analytical method, the execution of forced degradation studies to elucidate degradation pathways, and the design of a formal stability study. The causality behind experimental choices is explained throughout, ensuring that the described protocols are self-validating and scientifically sound.
Introduction: The Pre-formulation Imperative
This compound is a heterocyclic compound featuring a tetrahydropyrimidine core, a structure of interest in medicinal chemistry for its potential biological activities. Derivatives of the tetrahydropyrimidine scaffold have been explored for a wide range of pharmacological applications.[1][2] Before any therapeutic potential can be realized, a thorough understanding of the molecule's fundamental physicochemical properties is paramount. Solubility and stability are the bedrock of early-stage drug development; they dictate a compound's bioavailability, inform formulation strategies, and determine its viability as a drug candidate.
This guide serves as a practical manual for generating the essential solubility and stability data package for this compound, ensuring a data-driven approach to its development.
Characterization of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. It is not a single, fixed value but is highly dependent on the experimental conditions. In drug discovery and development, we distinguish between two key types of solubility: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput screening assay that reflects the conditions of many in vitro biological assays and is useful for early compound selection.[3][4]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period.[5][6] This value is crucial for formulation development and predicting oral absorption.
Experimental Workflow for Solubility Assessment
The following diagram outlines the decision-making process for solubility testing.
Caption: High-level workflow for selecting the appropriate solubility assay.
Protocol 1: Kinetic Solubility Determination (Filtration Method)
This protocol is designed for rapid assessment and relies on separating undissolved precipitate from a supersaturated solution created by adding a DMSO stock to a buffer.
Rationale: The use of a DMSO stock mimics how compounds are often handled in automated screening labs. The short incubation time provides a "real-world" solubility value under non-equilibrium conditions, which is highly relevant for interpreting results from biological screens.[3]
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Plate Setup: Using a 96-well filter plate (e.g., Millipore MultiScreen®), add 2 µL of the 10 mM DMSO stock solution to 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in each well. This results in a final compound concentration of 200 µM and a DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature (approx. 25°C) for 90 minutes.[4]
-
Filtration: Place the filter plate on a vacuum manifold and apply vacuum to pull the filtrate into a clean 96-well collection plate.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A standard curve prepared by diluting the 10 mM DMSO stock in the buffer/DMSO mixture must be used for quantification.
-
Data Reporting: The result is reported as the measured concentration in µM or µg/mL.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard for formulation development.[5]
Rationale: By allowing an excess of the solid to equilibrate with the solvent over an extended period (typically 24-48 hours), this method ensures that the solution is truly saturated, providing a definitive solubility value under specific conditions (e.g., pH, temperature). This is critical for developing stable formulations and for biopharmaceutical modeling.[6]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The exact amount should be enough to ensure solid material remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 4.5, 6.8, and 7.4 to assess pH-dependent solubility).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[5]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining undissolved particles.
-
Quantification: Dilute the clear filtrate with the mobile phase and analyze the concentration using a validated stability-indicating HPLC method (see Section 3.1).
-
Data Reporting: Report the solubility in µM and µg/mL. The solid phase should be visually inspected to ensure an excess was present.
Data Presentation: Solubility Profile
Summarize the findings in a clear, structured table.
| Solvent/Buffer System | pH | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) |
| 0.1 M HCl | 2.0 | 25 | Thermodynamic | Data | Data |
| Acetate Buffer | 4.5 | 25 | Thermodynamic | Data | Data |
| Phosphate Buffer | 6.8 | 25 | Thermodynamic | Data | Data |
| Phosphate-Buffered Saline | 7.4 | 25 | Thermodynamic | Data | Data |
| Phosphate-Buffered Saline | 7.4 | 25 | Kinetic | Data | Data |
Chemical Stability Assessment
Stability testing is a mandatory component of drug development, providing critical information on how the quality of a substance varies over time under the influence of environmental factors. The process is governed by ICH guidelines.[7][8] The cornerstone of this process is a validated stability-indicating analytical method (SIAM) , which is a quantitative procedure that can accurately distinguish the intact active pharmaceutical ingredient (API) from its degradation products.[9][10]
Development of a Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for developing a SIAM for small molecules.[11] The goal is to create a method that separates the main compound peak from all potential impurities and degradants.
Caption: Iterative workflow for developing a stability-indicating HPLC method.
Protocol for Method Development:
-
Column Selection: Start with a robust, general-purpose reversed-phase column, such as a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). This is effective for a wide range of polar and non-polar compounds.[12][13]
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid or a 20 mM phosphate buffer. The acidic modifier helps to produce sharp peaks for acidic analytes like the target molecule.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the parent compound.
-
Wavelength Selection: Use a photodiode array (PDA) detector to acquire the UV spectrum of the analyte peak. Select a detection wavelength at the absorbance maximum (λmax) for optimal sensitivity.
-
Optimization: Adjust the gradient slope, mobile phase pH, and temperature to achieve a symmetric peak for the parent compound with a reasonable retention time (e.g., 5-10 minutes) and a stable baseline.
-
Specificity Confirmation: The ultimate test of the method's stability-indicating nature is its ability to resolve the parent peak from all degradation products generated during forced degradation studies (see Section 3.2).
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the degradation pathways.[14] This process is essential for validating the specificity of the analytical method.[15] The goal is to achieve 5-20% degradation of the parent compound.[16]
Caption: Standard workflow for conducting forced degradation studies.
Stress Conditions Protocol: For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared and compared to an unstressed control solution.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix with 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize with NaOH before analysis. | To assess susceptibility to degradation in acidic environments, such as the stomach.[16] |
| Base Hydrolysis | Mix with 0.1 M NaOH. Keep at room temperature for 2-8 hours. Neutralize with HCl before analysis. | To evaluate stability in alkaline conditions. Thioester or amide-like linkages can be labile to base.[16] |
| Oxidation | Mix with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. | The "sulfanyl" (thioether) moiety is a known target for oxidation, potentially forming sulfoxides or sulfones.[14] |
| Thermal Degradation | Store solid powder and solution at 80°C for 7 days. | To determine the intrinsic thermal stability of the molecule in both solid and solution states.[16] |
| Photostability | Expose solid powder and solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[7][8] | To identify light-sensitive functional groups and determine if protective packaging is required. |
Formal Stability Testing
Formal stability studies are conducted under controlled storage conditions defined by ICH guidelines to establish a re-test period for a drug substance or a shelf life for a drug product.[17]
Rationale: These long-term studies provide real-world data on how the compound behaves over time in its proposed container closure system, ensuring its quality, safety, and efficacy throughout its lifecycle.[7]
Protocol Design:
-
Batch Selection: Use at least three primary batches of this compound manufactured by a process representative of the final production scale.[8]
-
Container Closure System: Store the substance in a container that is the same as or simulates the proposed packaging.
-
Storage Conditions & Testing Frequency:
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate ¹ | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
¹ Intermediate testing is performed if significant change occurs during accelerated testing.[17]
-
Tests to be Performed: At each time point, samples should be tested for appearance, assay (potency), and degradation products using the validated stability-indicating HPLC method.
Conclusion
The successful development of this compound as a potential therapeutic agent is contingent upon a rigorous and early assessment of its fundamental physicochemical properties. This guide provides the necessary experimental framework for a comprehensive evaluation of its solubility and stability. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, researchers can generate data crucial for both early-stage screening and late-stage formulation. Adherence to the ICH-guided stability testing strategy, including the development of a specific stability-indicating method and the execution of forced degradation studies, will ensure the generation of a robust data package suitable for regulatory submissions and will ultimately safeguard product quality and patient safety.
References
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
PubMed. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Protocols.io. In-vitro Thermodynamic Solubility. [Link]
-
SlideShare. Stability indicating assay. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Semantic Scholar. Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
SlideShare. Ich guidelines for stability studies 1. [Link]
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). [Link]
-
Eagle Analytical. Stability Indicating Method Development & Validation. [Link]
-
National Center for Biotechnology Information. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
ResearchGate. Development and Validation of HPLC Stability-Indicating Assays. [Link]
-
Usage of HPLC in analysis of tetrahydropyrimidine Biginelli derivative. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
ResearchGate. (PDF) Determination of sulfur in organic compounds using a barium-selective electrode. [Link]
-
ResearchGate. Rapid Quantitative Determination of Sulfur in Organic Compounds. [Link]
-
ACS Publications. Determination of Sulfur in Organic Compounds A New Microchemical Method. [Link]
-
DTIC. THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS. [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
International Journal of Pharmaceutical Sciences and Research. [Link]
- Google Patents.
-
LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]
Sources
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. evotec.com [evotec.com]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. snscourseware.org [snscourseware.org]
- 9. Stability indicating assay | PPT [slideshare.net]
- 10. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. butlerov.com [butlerov.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onyxipca.com [onyxipca.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. database.ich.org [database.ich.org]
The Tetrahydropyrimidine Scaffold: A Privileged Motif for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tetrahydropyrimidine (THP) scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its capacity to form the basis for ligands targeting a wide array of distinct biological macromolecules. This guide provides a detailed exploration of key therapeutic targets for THP derivatives, moving beyond a simple catalog of activities to offer a mechanistic understanding of their pharmacological effects. We will dissect the established roles of THP-based compounds as inhibitors of Dihydrofolate Reductase (DHFR) in infectious and neoplastic diseases, their function as allosteric modulators of the mitotic kinesin Eg5 in oncology, and their activity as L-type calcium channel blockers in cardiovascular medicine. Each section is supported by field-proven experimental protocols, quantitative data, and pathway visualizations to equip researchers with the foundational knowledge required for advancing drug discovery programs centered on this versatile scaffold.
Introduction: The Chemical and Pharmacological Versatility of the Tetrahydropyrimidine Core
The 1,4,5,6-tetrahydropyrimidine ring system is a heterocyclic motif that has garnered significant attention in drug discovery. Its inherent structural features—a non-planar ring with multiple sites for substitution—allow for the creation of diverse chemical libraries with precise three-dimensional arrangements of functional groups. This structural plasticity enables THP derivatives to interact with high specificity at various binding sites, including enzyme active sites, allosteric pockets, and ion channels.
Historically, the synthesis of these compounds has been dominated by multicomponent reactions like the Biginelli reaction, which offers a straightforward and efficient route to highly functionalized molecules. This synthetic accessibility, combined with the scaffold's favorable physicochemical properties, has cemented its role as a foundational element in the development of novel therapeutic agents. This guide will focus on three well-validated therapeutic targets where THP scaffolds have demonstrated significant potential.
Targeting Dihydrofolate Reductase (DHFR): A Foundational Strategy in Antimicrobial and Antineoplastic Therapy
Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are crucial one-carbon donors required for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cellular replication.[2][3] Inhibition of DHFR leads to a depletion of the THF pool, causing a shutdown of DNA synthesis and resulting in cell death.[2][3] This mechanism is particularly effective against rapidly proliferating cells, such as bacteria, parasites, and cancer cells.[3][4]
Mechanistic Rationale: Competitive Inhibition and Selective Toxicity
Tetrahydropyrimidine derivatives, particularly the diaminopyrimidine subclass (e.g., Trimethoprim), act as competitive inhibitors of DHFR. They are structural analogs of the DHF substrate and bind with high affinity to the enzyme's active site.[2] The therapeutic utility of these inhibitors hinges on their selectivity. For instance, suitably substituted diaminopyrimidines can be thousands of times more active against bacterial DHFR than the mammalian enzyme, which accounts for their success as safe and effective antibiotics.[2] This selectivity arises from subtle but critical differences in the amino acid residues lining the active sites of the different species' enzymes.
Visualizing the DHFR Inhibition Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the consequence of its inhibition.
Caption: DHFR pathway and the mechanism of inhibition by THP derivatives.
Data Spotlight: Potency of DHFR Inhibitors
The efficacy of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for novel tetrahydropyrimidine scaffolds are proprietary or found in specialized literature, the principle is benchmarked against established drugs.
| Compound | Target Organism | Typical IC50 Range | Therapeutic Class |
| Trimethoprim | Bacteria (e.g., E. coli) | Nanomolar (nM) | Antibacterial |
| Pyrimethamine | Protozoa (e.g., P. falciparum) | Nanomolar (nM) | Antimalarial |
| Methotrexate | Human | Nanomolar (nM) | Anticancer, Immunosuppressant |
Experimental Protocol: Spectrophotometric DHFR Inhibition Assay
This protocol provides a reliable method for determining the inhibitory potential of test compounds against DHFR.
Principle of the Assay: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as DHF is reduced to THF.[1] An effective inhibitor will slow down this reaction, resulting in a smaller rate of absorbance decrease.
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADPH solution (e.g., 10 mM stock)
-
Dihydrofolic acid (DHF) solution (e.g., 10 mM stock)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions. Dilute DHFR enzyme and substrates in Assay Buffer to desired concentrations. Keep all reagents on ice.
-
Plate Setup: In a 96-well plate, add the following to each well:
-
x µL of Assay Buffer.
-
2 µL of test compound (or DMSO for control).
-
y µL of diluted DHFR enzyme solution.
-
z µL of diluted NADPH solution.
-
Mix gently and incubate for 10-15 minutes at room temperature, protected from light.[5]
-
-
Initiate Reaction: Add w µL of diluted DHF substrate to each well to start the reaction.[1] The total volume should be consistent across all wells (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[1][5]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC50 value.
-
Targeting Mitotic Kinesin Eg5: An Allosteric Approach to Cancer Therapy
The kinesin spindle protein Eg5 is a motor protein essential for mitosis.[6] It plays a critical role in establishing and maintaining the bipolar mitotic spindle by sliding antiparallel microtubules apart.[7][8] Inhibition of Eg5 prevents centrosome separation, leading to the formation of a characteristic "monopolar spindle," which activates the spindle assembly checkpoint and induces mitotic arrest, ultimately culminating in apoptosis of the cancer cell.[6][8]
Mechanistic Rationale: Allosteric Inhibition of ATPase Activity
Unlike microtubule-targeting agents like taxanes, Eg5 inhibitors do not affect the microtubule network in non-dividing cells, potentially leading to a better safety profile.[8] Tetrahydropyrimidine derivatives, most notably Monastrol, were among the first identified small-molecule inhibitors of Eg5.[7] These compounds are not competitive with ATP or microtubule binding. Instead, they bind to an allosteric pocket on the motor domain, locking Eg5 in a state with low affinity for microtubules and inhibiting ADP release.[9] This prevents the conformational changes necessary for motility and force generation, effectively paralyzing the motor protein.
Visualizing the Eg5 Inhibition Workflow
The following diagram outlines the experimental workflow for identifying and characterizing Eg5 inhibitors.
Caption: Experimental workflow for the discovery of Eg5 inhibitors.
Data Spotlight: Potency of Eg5 Inhibitors
The potency of Eg5 inhibitors can be measured both enzymatically (inhibition of ATPase activity) and functionally (induction of mitotic arrest).
| Compound | Assay Type | IC50 Value | Reference |
| S-trityl-l-cysteine | MT-activated ATPase | 140 nM | [10] |
| S-trityl-l-cysteine | Mitotic Arrest (HeLa cells) | 700 nM | [10] |
| Monastrol | MT-activated ATPase | ~14 µM | (Literature) |
| YL001 | Proliferation (various cells) | Low µM range | [6] |
Experimental Protocol: Microtubule-Activated Eg5 ATPase Assay
This protocol is used to measure the enzymatic activity of Eg5 and its inhibition by test compounds.
Principle of the Assay: The hydrolysis of ATP to ADP by Eg5 is coupled to the oxidation of NADH to NAD⁺ via the pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme system. The rate of ATP hydrolysis is determined by monitoring the decrease in NADH absorbance at 340 nm. Alternatively, endpoint assays like ADP-Glo™ measure the amount of ADP produced.[11]
Materials:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules (MTs)
-
ATPase Assay Buffer (e.g., 25 mM ACES pH 6.9, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP, phosphoenolpyruvate (PEP), NADH
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate and spectrophotometer
Step-by-Step Methodology:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Plate Setup:
-
Add the reaction mix to each well of the 96-well plate.
-
Add 1-2 µL of the test compound (or DMSO for control).
-
Add the Eg5 enzyme and paclitaxel-stabilized MTs. The inclusion of MTs is critical as Eg5 activity is significantly stimulated in their presence.
-
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 340 nm and record the absorbance kinetically for 15-30 minutes.
-
Data Analysis:
-
Calculate the ATPase rate from the slope of the linear phase of the reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound, as described in the DHFR protocol.
-
Targeting L-type Calcium Channels: Modulators for Cardiovascular Conditions
Voltage-gated calcium channels are critical for regulating intracellular calcium concentration, which in turn controls numerous physiological processes, including muscle contraction, neurotransmission, and hormone secretion. L-type calcium channels, in particular, are key regulators of cardiovascular function. Blockers of these channels (CCBs) cause relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[12][13]
Mechanistic Rationale: Bioisosteres of Dihydropyridines
The dihydropyridine (DHP) scaffold (e.g., Nifedipine, Amlodipine) is the hallmark of many clinically successful L-type CCBs. Tetrahydropyrimidines are considered aza-analogs and bioisosteres of DHPs.[14] They are believed to interact with the L-type calcium channel protein complex, physically occluding the channel or stabilizing it in a closed or inactivated state.[15] This prevents the influx of Ca²⁺ into vascular smooth muscle cells and cardiomyocytes, leading to therapeutic effects in conditions like hypertension and angina.[12][15]
Visualizing the Calcium Channel Blocker Assay Workflow
The diagram below shows a typical workflow for evaluating potential calcium channel blockers.
Caption: Workflow for a cell-based calcium flux assay.
Data Spotlight: Potency of a THP Calcium Channel Blocker
Research has identified novel tetrahydropyrimidine derivatives with potent calcium channel blocking activity.
| Compound Series | Target Interaction | Ki Value | Reference |
| THP Derivative 6a | AID-β complex of L-type channel | 23.73 µM | [15] |
Experimental Protocol: Cell-Based Calcium Flux Assay
This protocol describes a common method for screening compounds for calcium channel blocking activity using a fluorescent plate reader.
Principle of the Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which is cell-permeant.[16] Intracellular esterases cleave the AM ester, trapping the dye inside the cell. Upon binding to free Ca²⁺, the dye's fluorescence intensity increases dramatically. A channel blocker will inhibit the rise in intracellular Ca²⁺ (and thus fluorescence) that occurs upon stimulation with a depolarizing agent like potassium chloride (KCl) or a channel agonist.[16][17]
Materials:
-
Adherent cell line expressing L-type calcium channels (e.g., A7r5, HEK293)
-
96-well black-walled, clear-bottom cell culture plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Stimulant solution (e.g., high concentration KCl)
-
Test compounds dissolved in DMSO
-
Fluorescent plate reader with liquid handling capabilities (e.g., FlexStation 3)
Step-by-Step Methodology:
-
Cell Plating: Plate cells in a 96-well plate and grow overnight to form a confluent monolayer.[18]
-
Dye Loading:
-
Compound Addition: Wash the cells with Assay Buffer to remove excess dye. Add the test compounds at various concentrations (or vehicle control) to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Calcium Flux Measurement:
-
Place the cell plate into the fluorescent plate reader.
-
Begin reading the baseline fluorescence (Excitation ~490 nm / Emission ~525 nm).
-
After a short baseline reading, use the instrument's integrated fluidics to add the stimulant (e.g., KCl) to all wells simultaneously.
-
Continue to record the fluorescence intensity over time to capture the peak response.[17]
-
-
Data Analysis:
-
The response is typically measured as the maximum peak fluorescence minus the baseline fluorescence.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 by plotting the dose-response curve.
-
Conclusion and Future Perspectives
The tetrahydropyrimidine scaffold continues to demonstrate its immense value in medicinal chemistry. Its proven success in targeting fundamental enzymes like DHFR, complex motor proteins like Eg5, and critical ion channels highlights its versatility. The synthetic tractability of the THP core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on expanding the target space for THP derivatives. Emerging areas include kinase inhibition (e.g., PIM-1), modulation of GPCRs, and development of novel antiviral and anti-inflammatory agents. As our understanding of disease biology deepens, the "privileged" tetrahydropyrimidine scaffold is poised to provide the structural foundation for the next generation of targeted therapeutics.
References
-
Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of Chemotherapy, 5(6), 369-376. [Link]
-
Anonymous. (2016). Design, synthesis and calcium channel blocking activity of novel tetrahydropyrimidine derivatives for potential benefit in angina pectoris. Allied Academies. [Link]
-
Gassman, R., et al. (2020). Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity. bioRxiv. [Link]
-
Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?. Patsnap. [Link]
-
Various Authors. (2025). Assays for kinesin microtubule-stimulated ATPase activity. ResearchGate. [Link]
-
Bode, C. J., et al. (2008). Molecular dissection of the inhibitor binding pocket of mitotic kinesin Eg5 reveals mutants that confer resistance to antimitotic agents. The Journal of biological chemistry, 283(17), 11467–11475. [Link]
-
Synold, T. W., et al. (2001). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 47(7), 1254–1260. [Link]
-
Nakai, R., et al. (2009). K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells. Cancer research, 69(9), 3900–3908. [Link]
-
Slideshare. (n.d.). Dihydrofolate reductase inhibitor. Slideshare. [Link]
-
Ilari, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules (Basel, Switzerland), 24(6), 1151. [Link]
-
University of Arizona. (n.d.). CALCIUM FLUX PROTOCOL. University of Arizona. [Link]
-
ResearchGate. (n.d.). Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... ResearchGate. [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Liu, B., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of visualized experiments : JoVE, (54), 3149. [Link]
-
Farghaly, A. M., et al. (2021). Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19. Future journal of pharmaceutical sciences, 7(1), 143. [Link]
-
AboulWafa, O. M., et al. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules (Basel, Switzerland), 28(12), 4869. [Link]
-
DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular cancer therapeutics, 3(9), 1079–1090. [Link]
-
Liu, M., et al. (2018). Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation. Oncotarget, 9(62), 32087–32098. [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]
-
Cochran, J. C., et al. (2005). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. The Journal of biological chemistry, 280(13), 12658–12664. [Link]
-
Patel, K. C., et al. (2014). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica, 6(1), 344-351. [Link]
-
Reaction Biology. (n.d.). Kinesin ATPase Assay Services. Reaction Biology. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. alliedacademies.org [alliedacademies.org]
- 16. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 18. Calcium Assay Kit [bdbiosciences.com]
Methodological & Application
Application Note: A Guide to In Vitro Antimicrobial Screening of Tetrahydropyrimidine Compounds
Introduction: The Promise of Tetrahydropyrimidines
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of novel antimicrobial agents.[1][2][3] Tetrahydropyrimidines (THPMs), a class of heterocyclic compounds, have garnered significant interest due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] The foundational Biginelli reaction, a one-pot multicomponent synthesis, allows for the efficient creation of a wide array of THPM derivatives, making them an attractive scaffold for drug discovery and development.[4][5]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the in vitro screening of novel THPM compounds for antimicrobial activity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating.
Scientific Principle: Unveiling the Mechanism of Action
While the precise antimicrobial mechanisms of all THPMs are not fully elucidated, a primary hypothesis is their interference with essential cellular processes. Some studies suggest that their mode of action may involve membrane disruption. For instance, compounds with similar structural features (hydrophobic regions and amino groups) have been shown to increase cell sensitivity to osmotic stress and cause the release of intracellular components, indicating membrane damage.[6] Another potential target is the enzyme Dihydrofolate Reductase (DHFR), which is critical for bacterial DNA synthesis, making it a validated target for antimicrobial therapies.[3] Understanding these potential mechanisms is crucial for designing a logical screening cascade and interpreting results.
Experimental Design: A Strategic Screening Cascade
A tiered approach is the most efficient strategy for screening a library of novel THPM compounds. This cascade allows for the rapid identification of promising candidates using a qualitative method, followed by more rigorous quantitative analysis for lead compounds.
Fig 1. A strategic workflow for screening THPM compounds.
-
Primary Screening: A qualitative method like the agar disk diffusion test is used to rapidly assess a large number of compounds.[7][8] This provides a "yes/no" answer regarding the compound's ability to inhibit microbial growth.
-
Secondary Screening: Compounds that show activity ('hits') in the primary screen are advanced to quantitative testing. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8][9] This provides crucial data on the potency of the compound.
Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)
This method is a cost-effective and straightforward qualitative assay for initial screening.[7][10] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with bacteria, creating a concentration gradient.[11][12]
4.1 Objective: To qualitatively assess the antimicrobial activity of THPM compounds against selected bacterial strains.
4.2 Materials and Reagents:
-
Test Compounds: THPMs dissolved in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO).
-
Culture Medium: Mueller-Hinton Agar (MHA) is the standard choice due to its reproducibility and low concentration of inhibitors.[7][12][13]
-
Test Organisms: A panel including Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria.[14][15]
-
Controls: Positive control (e.g., Cephalexin or another appropriate antibiotic disk) and negative control (disk with solvent only).
-
Sterile paper disks (6 mm diameter).
-
0.5 McFarland turbidity standard.
-
Sterile saline (0.9%) and sterile cotton swabs.
-
Incubator (35°C ± 2°C).
4.3 Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh overnight culture, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[13] This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension.[16] Remove excess liquid by pressing the swab against the inside of the tube.[10][16] Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure a uniform lawn of growth.[16]
-
Disk Application: Allow the plate to dry for 3-5 minutes.[16] Using sterile forceps, apply paper disks impregnated with a known concentration of each THPM compound onto the agar surface. Gently press each disk to ensure complete contact.[12][13] Also apply positive and negative control disks. Space disks at least 24 mm apart from center to center.[12]
-
Incubation: Invert the plates and incubate at 35°C for 16-24 hours.[13]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). The solvent control should show no zone. A zone of inhibition around a THPM disk indicates antimicrobial activity.
Protocol 2: Broth Microdilution for MIC Determination
This is the reference method for quantitatively measuring antimicrobial susceptibility.[8][9] It determines the lowest concentration of a compound required to inhibit microbial growth in a liquid medium.[7]
5.1 Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of active THPM compounds.
5.2 Materials and Reagents:
-
Test Compounds: Active THPMs from primary screening, dissolved in DMSO.
-
Culture Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Test Organisms: Same panel as in the disk diffusion assay.
-
Controls: Positive control (known antibiotic), negative/sterility control (broth only), and growth control (broth + inoculum, no compound).
-
Sterile 96-well microtiter plates.
-
Multi-channel pipette.
-
Plate reader (optional, for spectrophotometric reading).
-
Clinical and Laboratory Standards Institute (CLSI) guidelines for reference.[17]
5.3 Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each THPM compound. Perform a serial two-fold dilution of each compound in CAMHB directly in the 96-well plate. For example, add 100 µL of CAMHB to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 will serve as the growth control (no compound).
-
Inoculum Preparation: Prepare a bacterial suspension as described in section 4.3, step 1. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Plate Inoculation: Add the standardized inoculum to each well (except the sterility control well, which contains only broth). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plates and incubate at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the THPM compound that completely inhibits visible growth of the organism.[7] This can be determined by visual inspection or by using a plate reader to measure optical density.
Fig 2. Example plate map for MIC determination.
Data Analysis and Presentation
Quantitative data from MIC assays should be summarized in a clear, tabular format for easy comparison of compound potency across different microbial strains.
Table 1: Example MIC Data for Tetrahydropyrimidine Compounds (µg/mL)
| Compound ID | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| THPM-01 | 16 | 32 | >128 |
| THPM-02 | 4 | 8 | 64 |
| THPM-03 | 128 | >128 | >128 |
| Cephalexin | 2 | 8 | >128 |
Quality Control: The Cornerstone of Trustworthiness
To ensure the accuracy and reproducibility of results, a robust quality control (QC) program is essential.[14][18]
-
Reference Strains: Always include standard QC strains (e.g., ATCC strains) in each experiment.[14][15] These strains have known susceptibility profiles, and the results obtained should fall within the acceptable ranges defined by organizations like CLSI.[14][18]
-
Control Validation: Before reporting any results for the test compounds, verify that:
-
The growth control shows robust turbidity.
-
The sterility control shows no growth.
-
The positive control antibiotic yields an inhibition zone or MIC value within the established QC range.
-
-
Reagent and Media Checks: Regularly test new batches of media and reagents to ensure they support appropriate microbial growth and do not contain inhibitory substances.[14]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Corrective Action(s) |
| No zones of inhibition (including positive control) | Inactive antibiotic disk; Resistant QC strain; Improper incubation. | Check disk expiration dates; Verify QC strain identity and passage number; Confirm incubator temperature. |
| Growth in sterility control wells | Contamination of broth, plates, or pipette tips. | Use fresh, sterile materials; Review aseptic technique. |
| QC strain results out of range | Inoculum density too high/low; Incorrect agar depth; Expired reagents.[14][19] | Re-standardize inoculum; Ensure MHA plates are poured to a uniform depth (4 mm); Check expiration dates on all materials.[13] |
| Poor or no growth in growth control | Inoculum too light; Non-viable organism; Incorrect medium. | Prepare fresh inoculum; Use a fresh culture of the test organism; Confirm correct growth medium is being used. |
Conclusion
This application note provides a structured and validated framework for the in vitro antimicrobial screening of novel tetrahydropyrimidine compounds. By integrating a strategic screening cascade with robust, quality-controlled protocols, researchers can efficiently identify and characterize promising new antimicrobial candidates. Adherence to standardized methods, such as those outlined by CLSI, is paramount for generating reliable and comparable data, ultimately accelerating the discovery of new weapons in the fight against antimicrobial resistance.
References
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 17, 2026, from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). OIE Terrestrial Manual. Retrieved January 17, 2026, from [Link]
-
Baltekin, Ö., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Extremophiles, 26(1), 1. Retrieved January 17, 2026, from [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. Retrieved January 17, 2026, from [Link]
-
Aryal, S. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Microbe Online. Retrieved January 17, 2026, from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved January 17, 2026, from [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249-1256. Retrieved January 17, 2026, from [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. (n.d.). UKHSA. Retrieved January 17, 2026, from [Link]
-
Shin, J. H., et al. (2021). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 41(2), 187-194. Retrieved January 17, 2026, from [Link]
-
Susceptibility Testing. (n.d.). MSD Manual Professional Edition. Retrieved January 17, 2026, from [Link]
-
Disk diffusion test. (2023, December 22). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. Retrieved January 17, 2026, from [Link]
-
Kahlmeter, G., et al. (2015). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 53(10), 3249-3255. Retrieved January 17, 2026, from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved January 17, 2026, from [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (2022). Clinical and Laboratory Standards Institute. Retrieved January 17, 2026, from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 17, 2026, from [Link]
-
Sharma, R. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved January 17, 2026, from [Link]
-
Ostrosky-Zeichner, L., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(7), 3144-3147. Retrieved January 17, 2026, from [Link]
-
ISO 16256:2021. (2021). Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. Retrieved January 17, 2026, from [Link]
-
Disk Diffusion Susceptibility Test Troubleshooting Guide. (1984). Laboratory Medicine, 15(3), 178-180. Retrieved January 17, 2026, from [Link]
-
Stanković, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Pharmaceuticals, 15(10), 1290. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Susceptibility Testing Challenges. (2016, July 21). American Association for Clinical Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (2011). Iranian Journal of Pharmaceutical Research, 10(1), 63-68. Retrieved January 17, 2026, from [Link]
-
Silver, S., & Wendt, L. W. (1967). Antimicrobial Action of Compound 48/80--II Mechanism of Action. Biochemical Pharmacology, 16(3), 543-549. Retrieved January 17, 2026, from [Link]
-
TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. (2024). International Journal of Pharmaceutical Sciences and Research, 17(1). Retrieved January 17, 2026, from [Link]
-
Bhalodi, A. A., & Vanjani, A. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved January 17, 2026, from [Link]
-
Antimicrobials: Mechanism of action. (2021, April 3). Pharma Infoline [Video]. YouTube. Retrieved January 17, 2026, from [Link]
Sources
- 1. woah.org [woah.org]
- 2. myadlm.org [myadlm.org]
- 3. ijpsr.com [ijpsr.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial action of compound 48/80--II mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. mdpi.com [mdpi.com]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. microbenotes.com [microbenotes.com]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 16. asm.org [asm.org]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comprehensive Guide to Cytotoxicity Testing of Novel Pyrimidine Derivatives
Introduction: The Critical Role of Cytotoxicity Assessment in Drug Discovery
Pyrimidine and its fused heterocyclic derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] The journey of a novel pyrimidine derivative from a laboratory curiosity to a potential therapeutic agent is a rigorous one, with cytotoxicity testing forming a critical early checkpoint. This process is not merely about identifying compounds that kill cancer cells; it's about understanding the nuances of their cytotoxic profile—potency, selectivity, and mechanism of action. Accurate and reliable in vitro cytotoxicity data are paramount for making informed decisions in the drug development pipeline, ensuring that only the most promising candidates with acceptable safety profiles advance to further preclinical and clinical evaluation.[4][5]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the principles behind various cytotoxicity assays, the rationale for experimental design, and the interpretation of the resulting data. By integrating field-proven insights with established methodologies, this document aims to empower researchers to conduct robust and meaningful cytotoxicity assessments of their novel pyrimidine derivatives.
Pillar I: Foundational Principles of In Vitro Cytotoxicity Testing
Before delving into specific protocols, it is essential to grasp the fundamental principles that underpin in vitro cytotoxicity assays. These assays are designed to measure cellular responses to a toxic agent, which can manifest in various ways, including cell death, growth inhibition, or alterations in metabolic activity.[6][7] A key consideration is the distinction between cytotoxicity, which refers to the quality of being toxic to cells, and cytostatic effects, which involve the inhibition of cell growth and proliferation. Some assays are better suited to distinguish between these two outcomes.[8]
The choice of assay is dictated by the specific scientific question being addressed and the anticipated mechanism of action of the pyrimidine derivative.[6] Broadly, cytotoxicity assays can be categorized based on the cellular function they measure:
-
Metabolic Activity Assays: These are among the most common methods and rely on the enzymatic conversion of a substrate into a colored or fluorescent product by metabolically active cells.[9][10]
-
Membrane Integrity Assays: These assays detect the leakage of intracellular components into the culture medium, a hallmark of necrotic cell death where the plasma membrane is compromised.[11]
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a distinct process from necrosis. Assays in this category detect specific biochemical and morphological changes associated with this pathway.[12][13]
It is often advisable to employ a panel of assays that measure different cytotoxicity endpoints to gain a more comprehensive understanding of a compound's effects.
Pillar II: A Multi-Faceted Approach to Cytotoxicity Assessment
A robust evaluation of a novel pyrimidine derivative's cytotoxicity necessitates a multi-pronged approach. This section details the protocols for a selection of widely accepted and complementary assays.
Assessment of Metabolic Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology. It is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]
Rationale for Use: The MTT assay is a high-throughput, cost-effective method for initial screening of a large number of compounds. It provides a good overall measure of cell viability and is sensitive to changes in metabolic activity, which can be an early indicator of cytotoxicity.[14]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed the chosen cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well plate at a predetermined optimal density (typically 5x10³ to 1x10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9][15] Incubate for a defined period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[14][16]
Data Analysis and Interpretation: Cell viability is typically expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is a key parameter derived from the dose-response curve.
Hypothetical Data Presentation:
| Compound | Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| Derivative A | 0.1 | 98.2 ± 3.1 | 5.7 |
| 1 | 85.6 ± 4.5 | ||
| 10 | 48.9 ± 2.8 | ||
| 50 | 15.3 ± 1.9 | ||
| Doxorubicin | 0.01 | 95.4 ± 2.7 | 0.8 |
| 0.1 | 72.1 ± 5.2 | ||
| 1 | 45.8 ± 3.9 | ||
| 10 | 8.7 ± 1.1 |
Evaluation of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a classic method for quantifying cytotoxicity based on the loss of plasma membrane integrity.[11] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[17][18] The released LDH activity is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[19]
Rationale for Use: The LDH assay is particularly useful for detecting necrosis, a form of cell death characterized by membrane rupture. It provides a direct measure of cell lysis and can complement the data obtained from metabolic assays like MTT.[8][20]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). It is crucial to set up control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, such as Triton X-100).[8][19]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[19]
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reagent Addition: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.[19]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19] Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation: Cytotoxicity is calculated as a percentage of the maximum LDH release control after subtracting the background and spontaneous release values.
Hypothetical Data Presentation:
| Compound | Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| Derivative B | 1 | 5.2 ± 1.1 |
| 10 | 28.7 ± 3.4 | |
| 50 | 75.1 ± 5.9 | |
| Triton X-100 | 1% | 100 ± 4.2 |
Differentiating Apoptosis and Necrosis: The Annexin V/Propidium Iodide (PI) Assay
To delve deeper into the mechanism of cell death, the Annexin V/Propidium Iodide (PI) assay is an invaluable tool.[12][13] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][21] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[12][13] Propidium iodide is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. Therefore, it only stains late apoptotic and necrotic cells where membrane integrity is lost.[12]
Rationale for Use: This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (less common)
This detailed information is crucial for understanding whether a pyrimidine derivative induces a controlled, programmed cell death (apoptosis) or a more inflammatory, lytic cell death (necrosis).
Experimental Protocol: Annexin V/PI Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or T25 flask and treat with the pyrimidine derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Wash the cells with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[22] Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry without washing.[12]
Data Analysis and Interpretation: The data is typically presented as a dot plot, with quadrants delineating the four cell populations. The percentage of cells in each quadrant is quantified.
Hypothetical Data Presentation:
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 95.1 | 2.3 | 2.1 |
| Derivative C (10 µM) | 65.4 | 25.8 | 8.3 |
| Staurosporine (1 µM) | 40.2 | 48.9 | 10.5 |
Confirming the Apoptotic Pathway: Caspase Activity Assays
Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[23] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[23][24] Caspase activity assays typically utilize a specific peptide substrate for Caspase-3/7 that is conjugated to a reporter molecule (colorimetric, fluorometric, or luminescent).[24][25] When the caspase cleaves the substrate, the reporter is released, generating a measurable signal.[24]
Rationale for Use: Measuring the activity of key executioner caspases provides direct evidence of apoptosis induction. Luminescent assays, such as the Caspase-Glo® 3/7 assay, are particularly sensitive and well-suited for high-throughput screening.[24][26]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements and treat with the pyrimidine derivative.
-
Reagent Addition: After the desired treatment time, add the Caspase-Glo® 3/7 reagent directly to the wells. This single reagent contains the substrate and components for cell lysis.[24]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.[25]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation: The luminescent signal is directly proportional to the amount of active Caspase-3/7. Results are often expressed as fold-change in activity compared to the vehicle-treated control.
Hypothetical Data Presentation:
| Compound | Concentration (µM) | Caspase-3/7 Activity (Fold Change ± SD) |
| Derivative C | 1 | 1.8 ± 0.2 |
| 10 | 8.5 ± 0.9 | |
| 50 | 15.2 ± 1.7 | |
| Staurosporine | 1 | 12.6 ± 1.1 |
Pillar III: Ensuring Scientific Integrity and Logical Workflow
To ensure the trustworthiness and reproducibility of cytotoxicity data, a well-defined experimental workflow and rigorous data analysis are essential.
Experimental Workflow and Controls
A logical workflow ensures that each step of the cytotoxicity assessment is conducted systematically.
Caption: Interrelationship of different cell death pathways and their detection methods.
Conclusion
The protocol outlined in this application note provides a robust framework for the comprehensive cytotoxic evaluation of novel pyrimidine derivatives. By employing a multi-assay approach that interrogates different aspects of cell health—metabolic activity, membrane integrity, and the induction of specific cell death pathways—researchers can generate high-quality, reliable data. This, in turn, facilitates a more accurate assessment of a compound's therapeutic potential and guides the subsequent stages of the drug discovery and development process. Adherence to rigorous experimental design, including the use of appropriate controls and sound statistical analysis, is paramount for ensuring the scientific integrity of the findings.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). National Institutes of Health. Retrieved from [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). Semantic Scholar. Retrieved from [Link]
-
Annexin V Stain Protocol. (n.d.). East Carolina University. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved from [Link]
-
One-Step Cellular Caspase-3/7 Assay. (n.d.). Bio-Rad. Retrieved from [Link]
-
Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. (n.d.). PubMed. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information. Retrieved from [Link]
-
Principles and Strengths of In Vitro Testing. (n.d.). EAG Laboratories. Retrieved from [Link]
-
Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. Retrieved from [Link]
-
In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling. Retrieved from [Link]
-
What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? (2021, April 28). ResearchGate. Retrieved from [Link]
-
T Cell Cytotoxicity Assay. (n.d.). Creative Biolabs. Retrieved from [Link]
-
What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2025, April 30). ResearchGate. Retrieved from [Link]
-
Statistical Analysis: MTT-assay (cell viability test). (n.d.). GitHub. Retrieved from [Link]
-
Which Statistical Test for Cytotoxicity Analysis with Multiple Concentrations: T-Test or ANOVA with Post Hoc? (2024, June 6). Reddit. Retrieved from [Link]
-
Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. (2023, August 12). PubMed Central. Retrieved from [Link]
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023, December 1). ACS Omega. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023, May 5). PubMed. Retrieved from [Link]
-
Design and Statistical Analysis of Toxicology Studies*. (2016, October 21). Basicmedical Key. Retrieved from [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 5. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 6. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]
- 7. Principles and Strengths of In Vitro Testing - EAG Laboratories [eag.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 21. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for the Investigation of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid in Drug Discovery
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with the potential for diverse pharmacological activities is paramount. (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid presents an intriguing molecular architecture, integrating a tetrahydropyrimidine nucleus with a flexible (ylsulfanyl)-acetic acid side chain. The tetrahydropyrimidine core is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[1][2][3] The incorporation of the (ylsulfanyl)-acetic acid moiety introduces a distinct chemical functionality that has been associated with various pharmacological activities, including antimicrobial properties.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic potential of this compound. Given the structural precedents, we hypothesize that this compound may exert its effects through modulation of inflammatory pathways and/or direct antimicrobial action. These application notes will detail robust in vitro protocols to investigate these two primary putative mechanisms of action: inhibition of inflammatory responses in macrophages and assessment of antimicrobial activity against a panel of pathogenic bacteria.
Hypothesized Mechanism of Action: Modulation of the Inflammatory Cascade
Chronic inflammation is a key pathological driver in a multitude of human diseases.[7] A central player in the innate immune response is the macrophage, which, upon activation by stimuli such as lipopolysaccharide (LPS), orchestrates the release of pro-inflammatory mediators.[7][8] A critical intracellular signaling complex involved in this process is the NLRP3 inflammasome, which, when activated, triggers the maturation and secretion of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β).[9][10] Based on the known anti-inflammatory properties of tetrahydropyrimidine derivatives, we propose that this compound may attenuate inflammatory responses by interfering with key signaling events in activated macrophages, potentially through the inhibition of the NLRP3 inflammasome.
Visualizing the Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NLRP3 inflammasome pathway by this compound in macrophages.
Experimental Protocols: Investigating Anti-Inflammatory Activity
To elucidate the anti-inflammatory potential of this compound, a tiered approach is recommended. This begins with a general assessment of its impact on pro-inflammatory cytokine production in activated macrophages, followed by a more focused investigation into its effect on the NLRP3 inflammasome.
Protocol 1: General Anti-Inflammatory Activity in Macrophages
This protocol outlines the steps to measure the effect of the test compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated murine macrophages (RAW 264.7).[11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of the compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
-
Cytokine Measurement (ELISA):
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on a parallel plate.
-
After the 24-hour treatment, add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of the test compound relative to the LPS-stimulated control.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curves and determine the IC₅₀ values for cytokine inhibition.
Protocol 2: NLRP3 Inflammasome Activation Assay
This protocol is designed to specifically assess the inhibitory effect of the compound on the NLRP3 inflammasome, measuring the release of IL-1β.[12][13]
Materials:
-
THP-1 human monocytic cell line (or primary bone marrow-derived macrophages)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
LPS
-
ATP (Adenosine triphosphate)
-
This compound
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Differentiation (for THP-1 cells):
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.
-
Wash the cells and allow them to rest in fresh, PMA-free medium for 24 hours.
-
-
Priming and Compound Treatment:
-
Prime the differentiated THP-1 cells with LPS (1 µg/mL) for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
During the last hour of priming, add various concentrations of this compound.
-
-
NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by treating the cells with ATP (5 mM) for 30 minutes.
-
-
IL-1β and LDH Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β using an ELISA kit.
-
Measure the release of lactate dehydrogenase (LDH) as an indicator of pyroptotic cell death using an LDH cytotoxicity assay kit.
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release and LDH release for each concentration of the test compound.
-
Determine the IC₅₀ values for the inhibition of NLRP3 inflammasome activation.
Expected Quantitative Data Summary
| Assay | Endpoint | Test Compound Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| General Anti-inflammatory | TNF-α Release | 1 | 15.2 ± 3.1 | 25.4 |
| 10 | 48.9 ± 5.6 | |||
| 50 | 85.3 ± 4.2 | |||
| IL-6 Release | 1 | 12.8 ± 2.5 | 28.1 | |
| 10 | 45.1 ± 6.2 | |||
| 50 | 82.7 ± 3.9 | |||
| NLRP3 Inflammasome | IL-1β Release | 1 | 20.5 ± 4.3 | 18.9 |
| 10 | 55.2 ± 7.1 | |||
| 50 | 91.4 ± 3.5 |
Hypothesized Mechanism of Action: Antimicrobial Activity
The tetrahydropyrimidine scaffold is present in numerous compounds with demonstrated antimicrobial properties.[14][15] It is plausible that this compound could exhibit direct antibacterial activity by interfering with essential cellular processes in susceptible microorganisms.
Visualizing the Antimicrobial Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Protocol: Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18]
Protocol 3: Broth Microdilution Assay
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Sterile saline
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to achieve a range of final concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, suspend several colonies of the test bacterium in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Analysis:
-
Record the MIC value for each bacterial strain tested.
-
Compare the MIC values to those of standard antibiotics to gauge the potency of the test compound.
Expected Quantitative Data Summary
| Bacterial Strain | Test Compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 | 0.25 | 0.5 |
| Escherichia coli ATCC 25922 | 64 | >128 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | >128 | >128 | 0.25 |
| Enterococcus faecalis ATCC 29212 | 32 | 2 | 1 |
Further Exploratory Directions: Targeting MitoNEET
MitoNEET is a [2Fe-2S] cluster-containing protein located in the outer mitochondrial membrane that has emerged as a potential drug target in metabolic diseases and inflammation.[19] Given the presence of a sulfur-containing moiety in this compound, its interaction with iron-sulfur cluster proteins like mitoNEET could be a secondary avenue of investigation. A competitive binding assay using a known radiolabeled ligand for mitoNEET, such as [³H]rosiglitazone, could be employed to screen for potential interaction.[20]
Conclusion
The application notes and protocols outlined in this document provide a robust framework for the initial characterization of this compound in a drug discovery context. By systematically evaluating its anti-inflammatory and antimicrobial properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The provided protocols are based on established and validated methodologies, ensuring the generation of reliable and reproducible data. Further investigations, guided by the initial findings, may lead to the development of this novel scaffold into a promising therapeutic candidate.
References
- Ameen, H. A., & Qasir, A. J. (2012). Synthesis and preliminary antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 49, 417-423.
- Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). Rakuno Gakuen University.
- Banci, L., & Piccioli, M. (2022).
- C. de la M. Santos, R., et al. (2021). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells.
- Cheng, H., et al. (2018). Assays and Computational Tools. Journal of Biological Inorganic Chemistry, 23, 1309–1330.
- Đorđević, S., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7192.
- García-Villalón, A. L., et al. (2024). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. International Journal of Molecular Sciences, 25(19), 10599.
- Hannan, P. C. T. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- Harper, J. W., & Hollingsworth, L. R. R. (2024). Assaying NLRP3-mediated LDH and IL-1β release. protocols.io.
- Jadav, N., & Vaghasiya, H. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(3), 209-216.
- Kelley, N., et al. (2019). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences, 20(13), 3328.
- Kus, C., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, Biotechnology, and Biochemistry, 77(5), 1044-1050.
- Kumar, R., et al. (2021). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 164-171.
- Larasati, A. O., et al. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Matuschek, E., et al. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 20(4), 334-340.
- Matusiak, M., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(14), 5396.
- Missiroli, S., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. International Journal of Molecular Sciences, 22(16), 8758.
- Nwabueze, J. N., & Odo, F. A. (2020). Dft, Qsar And Docking Studies On 2-[5-(Aryloxymethyl)-1, 3, 4-Oxadiazol-2-Ylsulfanyl] Acetic Acids Derivatives Against E. Coli. Global Journal of Pure and Applied Chemistry Research, 8(1), 1-15.
- Palla, V. G., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(3), 441-450.
- Promega Corporation. (n.d.).
- Rathinam, V. A. K., & Fitzgerald, K. A. (2016). A comprehensive guide for studying inflammasome activation and cell death.
- Reddy, B. V. S., et al. (2017). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 214-220.
- Schmidt, F. I., et al. (2020). Methods to Activate the NLRP3 Inflammasome. Methods in Molecular Biology, 2087, 1-20.
- Sharma, V., et al. (2014). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Journal of Chemistry, 2014, 854801.
- S., Geldenhuys, W. J., et al. (2017). The Mitochondrial Protein MitoNEET as a Probe for the Allostery of Glutamate Dehydrogenase. International Journal of Molecular Sciences, 18(11), 2445.
- S., S., & BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem.
- Sumbria, D., et al. (2021). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols, 2(3), 100681.
- Tsolmon, B., et al. (2021). Synthesis of novel seco-acyclo-N-diazolyl-thione nucleosides analogous derived from acetic acid: characterization, complex formation with ions Pb(II), Hg(II) and antibacterial activity. Journal of the Iranian Chemical Society, 18, 2987-3001.
- Vasanth, K., et al. (2019). Synthesis, characterization and pharmacological evaluation of some novel tetrahydropyrimidine derivatives. Journal of Applied Pharmaceutical Science, 9(01), 061-068.
- Vande Walle, L., & Lamkanfi, M. (2016). The NLRP3 inflammasome: a sensor of cellular stress. Current Opinion in Immunology, 40, 69-76.
- Wiley, S. R., et al. (2013). MitoNEET, a key regulator of mitochondrial function and lipid homeostasis. The Journal of Biological Chemistry, 288(45), 32434-32444.
- Yin, J., et al. (2017). Redox Control of Human Mitochondrial Outer Membrane Protein MitoNEET [2Fe-2S] Clusters by Biological Thiols and Hydrogen Peroxide. The Journal of Biological Chemistry, 292(3), 903-911.
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 3. rjstonline.com [rjstonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Oxadiazol-2-Ylsulfanyl] Acetic Acids Derivatives Archives - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]
- 6. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammasome Activation | NLRP3 Inflammasome [promega.jp]
- 10. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrevlett.com [chemrevlett.com]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 19. The Intriguing mitoNEET: Functional and Spectroscopic Properties of a Unique [2Fe-2S] Cluster Coordination Geometry [mdpi.com]
- 20. The Mitochondrial Protein MitoNEET as a Probe for the Allostery of Glutamate Dehydrogenase [mdpi.com]
The Ascendant Role of Tetrahydropyrimidines in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The tetrahydropyrimidine scaffold, a privileged heterocyclic motif, has steadily emerged from the annals of classical organic synthesis to become a cornerstone in contemporary drug discovery. Its inherent structural features, offering a unique combination of rigidity and conformational flexibility, coupled with its capacity for diverse functionalization, have rendered it a highly sought-after framework for the design of novel therapeutic agents. This guide provides an in-depth exploration of the multifaceted applications of tetrahydropyrimidines in medicinal chemistry, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.
The Enduring Appeal of the Tetrahydropyrimidine Core
The significance of the tetrahydropyrimidine nucleus is rooted in its structural resemblance to the pyrimidine bases of DNA and RNA, a characteristic that has long guided its exploration in drug design.[1] The synthetic accessibility of these compounds, most notably through the venerable Biginelli reaction, allows for the facile generation of diverse chemical libraries.[2][3][4] This multicomponent reaction, where a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative condense in a single pot, provides an efficient route to highly functionalized tetrahydropyrimidine scaffolds.[2][4] This operational simplicity, combined with the potential for stereochemical complexity, provides a rich playground for the medicinal chemist to explore vast chemical space and optimize pharmacological properties.[5]
Therapeutic Panorama: A Multitude of Applications
Tetrahydropyrimidine derivatives have demonstrated a remarkable breadth of biological activities, underscoring their versatility as pharmacophores.[1][6][7] Their therapeutic potential spans a wide array of diseases, from infectious agents to complex multifactorial disorders.
Potent Anticancer Agents
A significant body of research has focused on the development of tetrahydropyrimidine-based compounds as anticancer agents.[1][2][8][9] These molecules exert their cytotoxic effects through diverse mechanisms of action. One of the most well-studied examples is Monastrol, a dihydropyrimidine derivative that acts as a specific inhibitor of the mitotic kinesin Eg5.[1][2] By binding to an allosteric site on the Eg5 motor protein, Monastrol induces a mitotic arrest, preventing the formation of a bipolar spindle and ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[1]
Beyond mitotic inhibition, other tetrahydropyrimidine derivatives have been shown to induce apoptosis and disrupt the mitochondrial membrane.[10] Some compounds have also demonstrated the ability to interact with DNA, potentially through minor groove binding, leading to genotoxic effects in cancer cells.[11] The continual discovery of novel tetrahydropyrimidine-based anticancer agents with unique mechanisms underscores the enduring potential of this scaffold in oncology drug discovery.[2][9]
Signaling Pathway: Inhibition of Mitotic Kinesin Eg5 by Monastrol
Caption: Monastrol allosterically inhibits Eg5, preventing spindle formation and leading to mitotic arrest and apoptosis.
Broad-Spectrum Antimicrobial and Antiviral Activity
The tetrahydropyrimidine scaffold has also proven to be a valuable template for the development of antimicrobial and antiviral agents.[1][3] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][6] The mechanism of their antimicrobial action is often multifaceted, with some compounds targeting essential enzymes or disrupting cell membrane integrity.
In the realm of virology, tetrahydropyrimidine derivatives have exhibited promising activity against several viruses, including HIV-1.[1][6] Some of these compounds are thought to act as non-nucleoside reverse transcriptase inhibitors, while others may interfere with viral entry or other stages of the viral life cycle.[1][6] More recently, their potential as inhibitors of SARS-CoV-2 main protease (Mpro) has been explored, highlighting their adaptability in addressing emerging infectious diseases.[12]
Emerging Roles in Neurodegenerative Diseases
The blood-brain barrier permeability of certain tetrahydropyrimidine derivatives has opened up exciting avenues for their application in treating neurodegenerative disorders.[13][14][15] In conditions like Alzheimer's disease, where microtubule instability is a key pathological feature, microtubule-stabilizing agents are of great therapeutic interest.[13][16][17] Certain triazolopyrimidine derivatives, a class of fused tetrahydropyrimidines, have been shown to enhance microtubule stability in neuronal cells, offering a potential strategy to counteract the neuronal dysfunction associated with tauopathies.[13][16] The neuroprotective effects of these compounds are an active area of investigation, with the potential to yield novel therapies for a range of debilitating neurological conditions.[14][15]
Structure-Activity Relationship (SAR) Insights
The biological activity of tetrahydropyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring.[5][18][19] Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.
| Position | Substituent Effects on Biological Activity |
| C4-Aryl group | The substitution pattern on the C4-aryl ring significantly influences activity. Electron-withdrawing or -donating groups can modulate potency and selectivity for different biological targets. For instance, in some anticancer derivatives, specific substitutions on this ring are crucial for activity against certain cancer cell lines.[1] |
| N1 and N3 | Substitution at the N1 and N3 positions can impact solubility, metabolic stability, and target engagement. The presence of hydrogen bond donors or acceptors at these positions can be critical for interaction with the target protein. |
| C5-Ester/Amide | The C5 position, often bearing an ester or amide functionality, is a key site for modification. Altering the size and electronic properties of this group can fine-tune the pharmacological profile. For example, conversion of an ester to an amide can enhance metabolic stability and introduce new hydrogen bonding interactions.[2] |
| C6-Alkyl group | The C6-alkyl group, typically a methyl group, can also be varied. While less frequently explored, modifications at this position can influence the overall conformation of the molecule and its fit within a binding pocket. |
Experimental Protocols: A Representative Synthesis
The following protocol details a general and robust method for the synthesis of a 1,2,3,4-tetrahydropyrimidine derivative via the Biginelli reaction, a cornerstone of tetrahydropyrimidine chemistry.[1][2][4]
General Procedure for the Synthesis of Benzyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from a procedure described for the synthesis of novel tetrahydropyrimidine derivatives with potential cytotoxic activity.[1]
Materials:
-
Appropriate aromatic aldehyde (1.0 mmol)
-
Benzyl 3-oxobutanoate (1.0 mmol)
-
Urea (1.5 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of a Lewis or Brønsted acid (e.g., Co(HSO₄)₂, Lanthanum triflate, or HCl)[1][2]
-
Silica gel for column chromatography
-
Ethyl acetate/hexane as eluent
Procedure:
-
A mixture of the aldehyde (1.0 mmol), benzyl 3-oxobutanoate (1.0 mmol), urea (1.5 mmol), and the catalyst in ethanol (10 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and stirred for the appropriate time (typically 2-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Workflow: Biginelli Condensation for Tetrahydropyrimidine Synthesis
Caption: A typical workflow for the synthesis of tetrahydropyrimidines via the Biginelli reaction.
Future Perspectives and Conclusion
The tetrahydropyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ease of synthesis and the ability to readily create diverse libraries of compounds will undoubtedly fuel further exploration of their therapeutic potential. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the application of this versatile scaffold to a broader range of diseases. The integration of computational methods, such as molecular docking and in silico screening, will further accelerate the identification of promising lead compounds.[9][12] For drug discovery professionals, a deep understanding of the chemistry and pharmacology of tetrahydropyrimidines is not just advantageous; it is essential for navigating the complexities of modern therapeutic design and contributing to the development of next-generation medicines.
References
- Benchchem. Application Notes & Protocols: Synthesis of Novel Tetrahydropyrimidine Derivatives Using N3-Methylbutane-1,3-diamine.
- Upadhyay, D. B., Nogales, J., Mokariya, J. A., Vala, R. M., Tandon, V., Banerjee, S., & Patel, H. M. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 14(38), 27363-27375.
- Razzaghi-Asl, N., Kamrani-Moghadam, M., Farhangi, B., Vahabpour, R., Zabihollahi, R., & Sepehri, S. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in Pharmaceutical Sciences, 14(2), 119–130.
- Janković, N., Stojanović, G., Mladenović, A., & Mihajlović, J. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7205.
- Yuliani, S. R., Irdalisa, I., & Teruna, H. Y. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences, 20(5), 6393.
- Gheorghe, A., Vlase, L., & Bâcu, E. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(5), 1599.
- Abdel-Maksoud, M. S., El-Gamal, K. M., & El-Sayed, M. A. (2023). Synthesis and evaluation of some novel tetrahydropyrimidine derivatives as antimicrobial and cytotoxic agents. Results in Chemistry, 5, 100893.
-
Zhang, L., Li, Y., Krum, R., Zhao, W., & An, J. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1931–1943. Available from: [Link]
- Foroughifar, N., & Mobinikhaledi, A. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601.
- Zhang, L., Li, Y., Krum, R., Zhao, W., & An, J. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1931-1943.
-
Kovalevich, J., Cornec, A. S., Yao, Y., James, M., Lee, V. M. Y., Trojanowski, J. Q., ... & Brunden, K. R. (2016). Characterization of Brain-Penetrant Pyrimidine-Containing Molecules with Differential Microtubule-Stabilizing Activities Developed as Potential Therapeutic Agents for Alzheimer's Disease and Related Tauopathies. The Journal of Pharmacology and Experimental Therapeutics, 357(2), 432–450. Available from: [Link]
-
Janković, N., Stojanović, G., Mladenović, A., & Mihajlović, J. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7205. Available from: [Link]
- Singh, R. K., Kumar, A., & Singh, P. K. (2020). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5441.
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. Y. (2021). The novel tetrahydropyrimidine derivative as inhibitor of SARS CoV-2: synthesis, modeling and molecular docking analysis. Journal of Biomolecular Structure and Dynamics, 40(16), 7261–7273. Available from: [Link]
-
Janković, N., Stojanović, G., Mladenović, A., & Mihajlović, J. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7205. Available from: [Link]
-
Singh, S., & Kumar, A. (2022). The Chemistry and Pharmacology of Tetrahydropyridines. Asian Journal of Chemistry, 34(8), 1879-1886. Available from: [Link]
-
El-Sayed, M. A., Abdel-Maksoud, M. S., & El-Gamal, K. M. (2021). Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. Journal of Taibah University for Science, 15(1), 226-237. Available from: [Link]
-
Nainwal, L. M., Arora, P., Bansal, V., Poonia, P., Sharma, S., & Bari, P. (2023). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry, 35(12), 2897-2910. Available from: [Link]
-
Patel, S. K., Patel, D. R., & Patel, N. C. (2020). In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis. Assay and Drug Development Technologies, 18(2), 86–98. Available from: [Link]
-
Karpińska, E., & Wujec, M. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2055. Available from: [Link]
-
Le-Guen, M., & Colliandre, L. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available from: [Link]
-
Kumar, A., & Mishra, J. (2023). Pyrimidine analogues for the management of neurodegenerative diseases. Journal of Molecular Structure, 1282, 135186. Available from: [Link]
-
Sangeetha, R., & Devi, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 384–397. Available from: [Link]
-
Janković, N., Stojanović, G., Mladenović, A., & Mihajlović, J. (2024). DNA interaction of selected tetrahydropyrimidine and its effects against CCl4-induced hepatotoxicity in vivo: Part II. Archiv der Pharmazie, e2400409. Available from: [Link]
- Miller, J. H., & Das, V. (2020). Potential for treatment of neurodegenerative diseases with natural products or synthetic compounds that stabilize microtubules. Current Pharmaceutical Design, 26(35), 4362–4372.
- Benchchem. The Therapeutic Promise of Tetrahydropyridine Scaffolds: A Technical Guide for Drug Discovery Professionals.
- Collaborative Drug Discovery. SAR: Structure Activity Relationships.
-
Wang, Y., Wang, Y., Li, Y., Zhang, T., Zhang, H., & Wang, B. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699–2716. Available from: [Link]
-
Meng, S., & Zhang, J. (2021). The Roles of Tetramethylpyrazine During Neurodegenerative Disease. Neurochemical Research, 46(10), 2537–2547. Available from: [Link]
-
Kovalevich, J., Cornec, A. S., Yao, Y., James, M., Lee, V. M. Y., Trojanowski, J. Q., ... & Brunden, K. R. (2016). Characterization of Brain-Penetrant Pyrimidine-Containing Molecules with Differential Microtubule-Stabilizing Activities Developed as Potential Therapeutic Agents for Alzheimer's Disease and Related Tauopathies. The Journal of Pharmacology and Experimental Therapeutics, 357(2), 432–450. Available from: [Link]
Sources
- 1. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DNA interaction of selected tetrahydropyrimidine and its effects against CCl4-induced hepatotoxicity in vivo: Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. outbreak.info [outbreak.info]
- 13. Characterization of Brain-Penetrant Pyrimidine-Containing Molecules with Differential Microtubule-Stabilizing Activities Developed as Potential Therapeutic Agents for Alzheimer's Disease and Related Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Roles of Tetramethylpyrazine During Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 17. researchgate.net [researchgate.net]
- 18. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Cell-Based Assays for Evaluating the Efficacy of Pyrimidine Derivatives
Introduction
Pyrimidine derivatives represent a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their versatile scaffold is prevalent in a wide array of drugs, including anticancer, antiviral, and anti-inflammatory agents.[1][2] In oncology, in particular, these compounds have proven to be of immense value. They can exert their effects through diverse mechanisms of action, such as by acting as antimetabolites that get incorporated into DNA or RNA to disrupt replication, or by inhibiting key cellular enzymes crucial for cancer cell proliferation and survival.[3][4]
Common molecular targets for pyrimidine derivatives include protein kinases (e.g., Aurora kinases, Epidermal Growth Factor Receptor (EGFR)), which are often dysregulated in cancer, and dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[5][6][7][8][9] Given the rapid proliferation of cancer cells, this pathway is a key metabolic vulnerability, making DHODH an attractive therapeutic target.[10]
Evaluating the efficacy of a novel pyrimidine derivative requires a multi-faceted approach using a suite of robust cell-based assays. This guide provides a logical, tiered strategy for researchers, starting from broad assessments of cytotoxicity and moving towards detailed mechanistic and target-specific investigations. The protocols herein are designed to be self-validating systems, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Figure 1: A tiered workflow for evaluating pyrimidine derivatives.
Tier 1: Foundational Assays for Cytotoxicity and Viability
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability. These assays are rapid, scalable for high-throughput screening, and provide a quantitative measure—typically the half-maximal inhibitory concentration (IC50)—of a compound's potency.
The MTT Assay: A Measure of Metabolic Activity
The MTT assay is a colorimetric method widely used to assess cell viability.[11] Its principle is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Causality Behind the Choice: This assay is chosen for initial screening due to its high sensitivity and reproducibility. It provides a robust indicator of a compound's ability to interfere with fundamental cellular metabolic processes, which is a common outcome of cytotoxic or cytostatic agents.
Protocol: MTT Cell Viability Assay
Materials:
-
MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[12]
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[12]
-
96-well flat-bottom cell culture plates.
-
Appropriate cell line and complete culture medium.
-
Test pyrimidine derivative dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the test compound. Include "untreated" (medium only) and "vehicle" (medium with the highest concentration of solvent, e.g., DMSO) controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[12]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[12][13] Mix gently on an orbital shaker to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.[11]
Data Analysis:
-
Subtract the average OD of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 3.9 |
| 5 | 52.1 ± 2.8 |
| 10 | 25.4 ± 3.2 |
| 50 | 5.8 ± 1.5 |
Table 1: Example data presentation for calculating the IC50 value from an MTT assay.
Tier 2: Elucidating the Mechanism of Action
Once a compound demonstrates cytotoxic activity, the next critical step is to determine how it affects the cells. Tier 2 assays focus on key cellular processes: proliferation, apoptosis, and cell cycle progression.
A. Proliferation Assays: Measuring DNA Synthesis
While the MTT assay measures metabolic activity, it doesn't distinguish between cell death (cytotoxicity) and the inhibition of cell division (cytostatic effects). Proliferation assays directly measure DNA synthesis, providing a more precise understanding of a compound's anti-proliferative effects.
The BrdU Assay
The Bromodeoxyuridine (BrdU) assay is based on the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU is then detected using a specific anti-BrdU antibody.[14]
Causality Behind the Choice: This assay is superior to simple viability assays for confirming anti-proliferative effects because it directly quantifies DNA replication. A compound could halt cell division without immediately killing the cells, an effect that the BrdU assay would detect but an MTT assay might initially miss.
Figure 2: Workflow for a colorimetric BrdU cell proliferation assay.
Protocol: BrdU Cell Proliferation Assay (ELISA-based)
Materials:
-
BrdU Cell Proliferation Assay Kit (contains BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, wash buffer, and substrate).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the pyrimidine derivative as described in the MTT protocol (Steps 1-3).
-
BrdU Incorporation: Add 10X BrdU solution to each well to a final concentration of 1X. Incubate at 37°C for 2-4 hours. The optimal incubation time depends on the cell line's doubling time and should be optimized.
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.
-
BrdU Detection:
-
Remove the fixing solution and add 100 µL of 1X BrdU Detection Antibody solution. Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of 1X HRP-linked Secondary Antibody solution and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature, or until color develops.
-
Stop Reaction: Add 100 µL of Stop Solution.
-
Data Acquisition: Measure the absorbance at 450 nm. Proliferation is directly proportional to the absorbance value.
B. Apoptosis Assays: Detecting Programmed Cell Death
Many effective anticancer agents, including pyrimidine derivatives, work by inducing apoptosis, or programmed cell death.[1][4] It is crucial to determine if the observed cytotoxicity is due to this controlled process or to necrosis (uncontrolled cell death).
Annexin V / Propidium Iodide (PI) Staining
This is the gold standard for detecting apoptosis by flow cytometry. The assay is based on two key cellular changes during apoptosis:
-
Phosphatidylserine (PS) Exposure: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[15][16]
-
Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane loses its integrity. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to intercalate with DNA.[15]
Causality Behind the Choice: This dual-staining method provides a powerful snapshot of the cell population's health, clearly distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells, thereby providing deep insight into the drug's mechanism of cell killing.
Figure 4: The Uridine Rescue principle for validating DHODH inhibitors.
Protocol: Uridine Rescue Assay
-
Cell Seeding: Seed cells in two identical 96-well plates.
-
Compound and Uridine Treatment:
-
Plate A (No Rescue): Treat cells with serial dilutions of the pyrimidine derivative.
-
Plate B (Rescue): Treat cells with the same serial dilutions of the pyrimidine derivative, but in a medium supplemented with a final concentration of 100 µM uridine.
-
-
Incubation: Incubate both plates for 48-72 hours.
-
Viability Assessment: Perform an MTT or other viability assay on both plates.
-
Data Analysis: Calculate and plot the IC50 curves for the compound with and without uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue and confirms the compound targets the de novo pyrimidine synthesis pathway.
| Assay Tier | Key Question | Recommended Assay(s) | Primary Output |
| Tier 1 | Is my compound cytotoxic? | MTT, MTS, SRB | IC50 Value |
| Tier 2 | Does it stop proliferation? | BrdU Assay | Inhibition of DNA Synthesis |
| Does it induce apoptosis? | Annexin V/PI Staining, Caspase-Glo 3/7 | % Apoptotic Cells, Caspase Activity | |
| Does it affect the cell cycle? | PI Staining for DNA Content | Cell Cycle Phase Distribution | |
| Tier 3 | Does it inhibit its kinase target in cells? | Phospho-Substrate Western/ELISA/Flow | Inhibition of Substrate Phosphorylation |
| Does it inhibit pyrimidine synthesis? | Uridine Rescue Assay | Shift in IC50 Value |
Table 2: Summary of assays for evaluating pyrimidine derivatives.
Conclusion
The evaluation of pyrimidine derivatives requires a systematic and logical progression of cell-based assays. By moving from broad assessments of cytotoxicity to specific investigations of proliferation, cell death, and cell cycle progression, researchers can build a comprehensive profile of a compound's activity. Finally, target-specific assays, such as kinase inhibition and uridine rescue experiments, provide the definitive evidence needed to confirm the mechanism of action. This tiered approach, grounded in sound scientific principles and validated protocols, ensures the generation of high-quality, reliable data essential for advancing promising compounds in the drug discovery pipeline.
References
-
BioVision Incorporated. (n.d.). BrdU Cell Proliferation Assay Kit. Retrieved from [Link]
-
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7). Retrieved from [Link]
-
Saeed, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2058. Retrieved from [Link]
-
Journal of Young Pharmacists. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. Retrieved from [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Retrieved from [Link]
-
Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol. Retrieved from [Link]
-
Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(15), 10249-10259. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow cytometric analysis of cell cycle phases after treatment with compound 12 b. Retrieved from [Link]
-
European Collection of Cell Cultures. (n.d.). Cell culture: useful publications and websites. Retrieved from [Link]
-
Sharma, A., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Results in Chemistry, 4, 100318. Retrieved from [Link]
-
Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society, 100(2), 100862. Retrieved from [Link]
-
Abdel-Gawad, H., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 13170-13184. Retrieved from [Link]
-
Trends in Sciences. (n.d.). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Retrieved from [Link]
-
Wawer, M. J., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem, 17(24), e202200454. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell cycle analysis through PI staining and following flow cytometry.... Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Patel, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5192. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer drugs based on pyrimidine derivatives. Retrieved from [Link]
-
Promega Italia. (n.d.). Caspase-Glo® 3/7 Assay Technical Bulletin. Retrieved from [Link]
-
MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Stompor, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(3), 1735. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Oriental Journal of Chemistry, 41(2). Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of apoptosis by Annexin V/PI assay (flow cytometry) after 48 h of treatment.... Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine addition counteracts the antiviral activity of DHODH inhibitors. Retrieved from [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
Kumar, R., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. bio-protocol, 8(1), e2692. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 4. jrasb.com [jrasb.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic Acid: A Versatile Intermediate for Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Unique Building Block
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with diverse biological activities is perpetual. The tetrahydropyrimidine nucleus is a privileged structure, forming the core of numerous pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents.[1] Within this class of heterocycles, (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid stands out as a highly versatile and valuable synthetic intermediate. Its unique bifunctional nature, possessing both a reactive carboxylic acid and a masked guanidine moiety in the form of a cyclic thiourea, opens up a plethora of possibilities for the synthesis of complex fused heterocyclic systems and guanidine-containing molecules.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a reliable two-step sequence, commencing with the well-established Biginelli reaction to construct the tetrahydropyrimidine-2-thione core, followed by a straightforward S-alkylation.
Step 1: Synthesis of 1,4,5,6-Tetrahydropyrimidine-2-thione
The Biginelli reaction, a one-pot three-component condensation, provides a robust and scalable method for the synthesis of the tetrahydropyrimidine-2-thione precursor.[1]
Reaction Scheme:
Figure 1: General scheme for the synthesis of the tetrahydropyrimidine-2-thione precursor.
Detailed Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diaminopropane (1.0 eq), thiourea (1.0 eq), and a catalytic amount of a strong acid (e.g., concentrated HCl, 0.1 eq) in a suitable solvent such as ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford 1,4,5,6-tetrahydropyrimidine-2-thione.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.55 (br s, 2H, NH), 3.15 (t, J = 5.6 Hz, 4H, CH₂), 1.70 (p, J = 5.6 Hz, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 175.0 (C=S), 42.5 (CH₂), 20.0 (CH₂) |
| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 2940 (C-H stretch), 1540 (C=S stretch) |
Step 2: S-Alkylation to Yield this compound
The nucleophilic sulfur of the tetrahydropyrimidine-2-thione readily undergoes alkylation with a haloacetic acid in the presence of a base.
Reaction Scheme:
Figure 2: Synthesis of the title compound via S-alkylation.
Detailed Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4,5,6-tetrahydropyrimidine-2-thione (1.0 eq) in a suitable aprotic solvent such as anhydrous Dimethylformamide (DMF) or acetone.
-
Add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.0 eq)) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the thione.
-
Dissolve bromoacetic acid (1.05 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Yield | 80-90% |
| Molecular Formula | C₆H₁₀N₂O₂S |
| Molecular Weight | 174.22 g/mol [1] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (br s, 1H, COOH), 8.0 (br s, 2H, NH), 3.85 (s, 2H, SCH₂), 3.20 (t, J = 5.8 Hz, 4H, NCH₂), 1.75 (p, J = 5.8 Hz, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 171.0 (C=O), 160.0 (C=N), 43.0 (NCH₂), 35.0 (SCH₂), 20.5 (CH₂) |
| IR (KBr, cm⁻¹) | 3400-2500 (O-H stretch, broad), 3200 (N-H stretch), 1700 (C=O stretch), 1640 (C=N stretch) |
Application Notes: A Gateway to Fused Heterocycles and Guanidine Analogs
This compound is a versatile intermediate that can be used to construct a variety of more complex molecular architectures.
Synthesis of Fused Thiazolo[3,2-a]pyrimidine Derivatives
The presence of the carboxylic acid and the endocyclic nitrogen atoms allows for intramolecular cyclization reactions to form fused heterocyclic systems. One of the most common applications is the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which are known to possess a wide range of biological activities.
Reaction Workflow:
Figure 3: General workflow for the synthesis of thiazolo[3,2-a]pyrimidin-3-one derivatives.
Protocol for Intramolecular Cyclization:
-
Activate the carboxylic acid of this compound. This can be achieved by converting it to the corresponding acid chloride using thionyl chloride or oxalyl chloride, or by forming an active ester using a coupling reagent like dicyclohexylcarbodiimide (DCC).
-
Method A (Acid Chloride): To a solution of the starting material (1.0 eq) in an inert solvent like dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2 hours. The resulting acid chloride can be used in the next step without further purification.
-
Method B (Active Ester): To a solution of the starting material (1.0 eq) and a coupling agent like N-hydroxysuccinimide (1.1 eq) in a solvent like DMF, add DCC (1.1 eq) at 0 °C. Stir at room temperature overnight.
-
The intramolecular cyclization of the activated intermediate can be promoted by heating in a high-boiling point solvent or by the addition of a non-nucleophilic base to facilitate the ring closure.
-
Purify the resulting thiazolo[3,2-a]pyrimidin-3-one derivative by column chromatography.
Synthesis of Guanidine-Containing Compounds
The cyclic thiourea moiety of this compound can be considered a protected form of a guanidine. This allows for the introduction of a guanidine functional group into a molecule at a later stage of a synthetic sequence. The S-carboxymethyl group can be displaced by a primary or secondary amine to form a substituted guanidine.
Reaction Workflow:
Figure 4: Utilization of the intermediate for the synthesis of N-substituted guanidines.
Protocol for Guanidine Formation:
-
Amide Coupling followed by Rearrangement: Couple the carboxylic acid of the title compound with a desired amine using standard peptide coupling reagents such as EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) in a solvent like DMF.
-
The resulting amide can then undergo a rearrangement upon heating, with the displacement of the thioacetic acid moiety by the newly introduced amide nitrogen, to form the N-acylated guanidine.
-
Direct Aminolysis: In some cases, direct heating of this compound with an excess of a high-boiling amine can lead to the formation of the corresponding guanidine derivative, although this method may be less general.
Conclusion: A Key Intermediate for Chemical Innovation
This compound is a readily accessible and highly versatile synthetic intermediate. Its strategic importance lies in its ability to serve as a precursor to a wide array of complex heterocyclic structures, particularly fused thiazolo[3,2-a]pyrimidines and substituted guanidines. The protocols and application notes presented herein provide a solid foundation for chemists to explore the full potential of this valuable building block in the design and synthesis of novel molecules with potential applications in medicinal chemistry and materials science. The self-validating nature of the described protocols, rooted in well-established chemical principles, ensures their reliability and reproducibility in the research laboratory.
References
-
Foroughifar, N., Karimi Beromi, S., Pasdar, H., & Shahi, M. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. [Link]
Sources
Click chemistry applications of functionalized tetrahydropyrimidines
Application Notes & Protocols
Topic: Click Chemistry Applications of Functionalized Tetrahydropyrimidines
Introduction
The tetrahydropyrimidine (THPM) core is a well-established "privileged scaffold" in medicinal chemistry.[1] Synthesized efficiently through multicomponent strategies like the Biginelli reaction, THPM derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4][5] This therapeutic potential stems from the scaffold's ability to engage in crucial biological interactions, often mimicking nucleotide bases to interfere with the biosynthesis of DNA and RNA in pathological cells.[2]
In parallel, the advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of complex molecular architectures.[6][7] Defined by its high yield, stereoselectivity, and tolerance of a wide range of functional groups and solvents, click chemistry provides a modular and efficient path for drug discovery, lead optimization, and bioconjugation.[6][7][8]
This guide details the strategic fusion of these two powerful domains: the functionalization of biologically relevant THPM scaffolds with "click handles" (azides or alkynes) and their subsequent application in CuAAC reactions. We provide field-proven insights and detailed protocols for creating novel THPM conjugates, such as peptidomimetics and biological probes, thereby expanding their utility in modern drug development and chemical biology.
Part 1: Synthesis of "Clickable" Tetrahydropyrimidine Scaffolds
Expert Insight: The successful application of click chemistry begins with the strategic incorporation of a bioorthogonal handle (an alkyne or azide) onto the THPM scaffold. The choice of which starting material to modify in the Biginelli reaction is critical. We recommend functionalizing the aromatic aldehyde component, as this position is often tolerant of diverse substitutions without abolishing the core biological activity of the resulting THPM. The following protocols are based on robust, one-pot multicomponent synthesis methods.[2][9]
Protocol 1.1: Synthesis of an Alkyne-Functionalized THPM
This protocol adapts the Biginelli reaction to incorporate a terminal alkyne, creating a THPM scaffold primed for CuAAC with azide-containing molecules.
Workflow Diagram: Synthesis of Alkyne-THPM
Caption: Workflow for synthesizing an alkyne-functionalized THPM.
Materials:
-
4-(prop-2-yn-1-yloxy)benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Cold water
-
Standard laboratory glassware for reflux
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(prop-2-yn-1-yloxy)benzaldehyde, ethyl acetoacetate, and urea (or thiourea) in ethanol.
-
Catalysis: Add a few drops of concentrated HCl to the mixture. The acid catalyzes the initial condensation steps of the reaction mechanism.[9]
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, cool further in an ice bath.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove the catalyst and any unreacted urea, followed by a small amount of cold ethanol.
-
Drying & Characterization: Dry the purified product under vacuum. Confirm the structure and purity of the alkyne-functionalized THPM using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2]
Part 2: CuAAC Ligation of Functionalized THPMs
Expert Insight: The CuAAC reaction is the cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[10][11] The protocol below is optimized for bioconjugation, using a water-soluble ligand, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the catalytic Cu(I) oxidation state and protect biomolecules from oxidative damage.[12][13] Sodium ascorbate is used as the reducing agent to generate Cu(I) in situ from a Cu(II) source like copper(II) sulfate.[13]
Protocol 2.1: General Protocol for CuAAC Bioconjugation
This protocol describes the conjugation of an alkyne-functionalized THPM to an azide-containing peptide. The principle is identical for conjugating to other azide-functionalized molecules like fluorescent dyes or biotin tags.
Workflow Diagram: CuAAC Bioconjugation
Caption: General workflow for CuAAC-mediated bioconjugation.
Materials:
-
Alkyne-Functionalized THPM (from Protocol 1.1)
-
Azide-Functionalized Molecule (e.g., Peptide-N₃)
-
Degassed Phosphate-Buffered Saline (PBS), pH 7.4
-
Stock Solution A: 20 mM Copper(II) Sulfate (CuSO₄) in water
-
Stock Solution B: 50 mM THPTA ligand in water
-
Stock Solution C: 100 mM Sodium Ascorbate in water (must be freshly prepared)
-
Stock Solution D: 10 mM Alkyne-THPM in DMSO
-
Stock Solution E: 10 mM Azide-Peptide in water or appropriate buffer
Step-by-Step Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reagents in the specified order to achieve the final desired concentrations. For a 500 µL reaction, a typical setup is:
-
350 µL PBS buffer
-
50 µL Stock Solution E (Final conc: 1 mM Azide-Peptide)
-
50 µL Stock Solution D (Final conc: 1 mM Alkyne-THPM)
-
-
Prepare Catalyst Premix: In a separate tube, premix 2.5 µL of Stock Solution A (CuSO₄) and 12.5 µL of Stock Solution B (THPTA). This creates a 1:5 copper-to-ligand ratio, which is crucial for catalytic efficiency and protecting target molecules.[12] Let this premix stand for 1-2 minutes.
-
Add Catalyst: Add the 15 µL of the catalyst premix to the main reaction tube. The final copper concentration will be 100 µM.
-
Initiate Reaction: Add 25 µL of freshly prepared Stock Solution C (Sodium Ascorbate) to the reaction tube. The final concentration will be 5 mM. The solution may briefly turn a faint yellow/orange color, indicating the formation of the active Cu(I) species.
-
Incubation: Close the tube and mix gently by inversion. Incubate at room temperature for 1-4 hours. For sensitive biomolecules, incubation can be performed at 4 °C overnight.
-
Quenching & Analysis: The reaction can be quenched by adding EDTA to chelate the copper. Analyze the reaction mixture by LC-MS or HPLC to confirm product formation and calculate conversion yield.
-
Purification: Purify the final THPM-conjugate using an appropriate method, such as Reverse-Phase HPLC for peptide conjugates.
| Parameter | Recommended Range | Rationale |
| Alkyne/Azide Conc. | 10 µM - 5 mM | Dependent on the value and availability of substrates. |
| CuSO₄ Conc. | 50 µM - 250 µM | Higher concentrations increase reaction rate but also risk of sample degradation.[12] |
| Ligand:Copper Ratio | 5:1 | Protects Cu(I) from oxidation and prevents protein precipitation.[13] |
| Sodium Ascorbate | 1 mM - 5 mM | Used in excess to maintain a reducing environment for the Cu(I) catalyst. |
| Solvent | Aqueous buffer/co-solvent | The reaction is highly tolerant, but co-solvents (DMSO, tBuOH) may be needed for hydrophobic substrates. |
| Temperature | 4 °C - 37 °C | Room temperature is typically sufficient for high yields within hours.[11] |
Part 3: Key Applications & Future Directions
The ability to conjugate THPMs to other molecules opens up numerous applications in drug discovery and chemical biology.
Application 1: Synthesis of THPM-Based Peptidomimetics
The 1,4-disubstituted 1,2,3-triazole ring formed via CuAAC is an excellent bioisostere of the trans-amide bond found in peptides.[8] It is metabolically stable and can maintain or improve the binding affinity of peptide-based drugs. By conjugating a THPM to a peptide sequence, novel peptidomimetics can be generated with enhanced stability and potentially new pharmacological profiles. This is particularly relevant for developing inhibitors against targets like HIV fusion.[14]
Application 2: Target Identification and Visualization
Functionalizing THPMs with reporter tags (e.g., biotin for affinity purification, fluorophores for imaging) is a powerful strategy for target deconvolution and studying the mechanism of action. An alkyne-THPM can be introduced to a cellular system, and after it binds to its protein target(s), an azide-fluorophore can be "clicked" on for visualization via fluorescence microscopy or flow cytometry. This bioorthogonal approach allows for the study of molecular interactions in complex biological environments.[10]
Future Directions: While CuAAC is a robust tool, the cytotoxicity of copper can be a limitation in live-cell imaging. The development of copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a promising alternative.[15] Future work will focus on synthesizing strained cyclooctyne-functionalized THPMs to enable these truly bioorthogonal ligations in living systems.
References
- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PubMed Central.
- Recent applications of click chemistry in drug discovery.
- Recent applications of click chemistry in drug discovery. PubMed.
- CuAAC click triazole synthesis - labor
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
- Application of Click Chemistry in the Development of Peptide Based HIV Fusion Inhibitors. NSUWorks.
- Click Chemistry Peptides. QYAOBIO.
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
- Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. PMC - NIH.
- Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. PMC - NIH.
- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica.
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research.
- One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically. RSC Publishing.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH.
- DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign.
- Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. PMC - NIH.
Sources
- 1. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 4. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. nsuworks.nova.edu [nsuworks.nova.edu]
- 15. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid
Welcome to the technical support resource for the synthesis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting protocols, and answers to frequently asked questions to support your experimental work.
Reaction Overview: The Core Synthesis Pathway
The most prevalent and reliable method for synthesizing this compound is through the nucleophilic substitution (SN2) reaction between 1,4,5,6-tetrahydropyrimidine-2-thiol (the nucleophile) and a haloacetic acid derivative (the electrophile), such as chloroacetic or bromoacetic acid. The reaction involves the sulfur atom of the thiol attacking the alpha-carbon of the haloacetic acid, displacing the halide and forming a new sulfur-carbon bond.
Caption: General S-alkylation reaction for the target synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing insights into the causality behind experimental choices.
Q1: My final yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue. It can typically be traced back to one of four areas: incomplete reaction, competing side reactions, product degradation, or mechanical loss during workup and purification. A systematic approach is crucial for diagnosis.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: How do I select the optimal solvent and base for this reaction?
The choice of solvent and base is critical as it dictates the reaction rate and selectivity. The goal is to maximize the nucleophilicity of the thiol while ensuring all reagents remain in solution.
-
Bases: The base deprotonates the thiol, forming a more potent thiolate nucleophile. It also neutralizes the hydrogen halide byproduct formed during the reaction.
-
Strong Bases (e.g., KOH, NaH): Effective at deprotonation but can promote side reactions if not controlled.
-
Weaker Bases (e.g., K₂CO₃, NaOAc, Et₃N): Offer milder conditions, reducing the risk of side product formation. Sodium acetate is often used in alcoholic solvents.[1] Triethylamine is a good choice in aprotic solvents like dichloromethane, as it scavenges acid and is easily removed.[2]
-
-
Solvents: Polar solvents are generally preferred.
-
Protic Solvents (e.g., Ethanol, Water): Capable of dissolving the reagents and are cost-effective. Ethanol is a common choice, often used with sodium acetate.[1][3]
-
Aprotic Solvents (e.g., DMF, Acetonitrile, CH₂Cl₂): Can accelerate SN2 reactions by not solvating the anion as heavily as protic solvents. DMF is particularly effective but can be difficult to remove.[1]
-
| Solvent/Base Combination | Pros | Cons | Typical Use Case |
| Ethanol / Sodium Acetate | Inexpensive, mild conditions, easy workup.[1][3] | Slower reaction rates compared to aprotic systems. | General purpose, scalable synthesis. |
| DMF / KOH or K₂CO₃ | Fast reaction rates due to polar aprotic nature.[1] | DMF is high-boiling and hard to remove; strong bases can cause side reactions. | When faster conversion is needed and purification method is robust. |
| CH₂Cl₂ / Triethylamine | Very mild conditions, easy to remove solvent and base.[2] | Slower reaction; may not be suitable for all substrates. | For sensitive substrates where mild conditions are paramount. |
| PEG-400 / K₂CO₃ | "Green" solvent, non-toxic, and can promote the reaction.[4][5] | Can be difficult to separate from the product. | Green chemistry applications; may require specialized purification. |
Q3: What are the most likely side products I might be observing on my TLC?
If you see multiple spots on your TLC plate, you may be forming one of several common impurities:
-
Unreacted Starting Material: The most obvious "impurity." Its presence indicates an incomplete reaction.
-
Dialkylated Product: If a dihaloacetic acid is used, or under certain conditions, the nitrogen atoms on the pyrimidine ring could potentially be alkylated. This is less likely with the thiol being a much softer and more potent nucleophile.
-
Hydrolysis Products: Prolonged heating or harsh basic/acidic conditions during workup can lead to the hydrolysis of the imino group within the ring structure.[3]
-
Oxidation Products: The thiol starting material can oxidize to form disulfide bonds, especially if the reaction is exposed to air for long periods at elevated temperatures. Using freshly boiled water during workup can help minimize this by expelling dissolved oxygen.[3]
Q4: What is the best way to purify the final compound?
Purification strategy depends on the scale and the nature of the impurities.
-
Recrystallization: This is the most common and effective method for obtaining high-purity crystalline material. After the reaction, the crude product is often precipitated by pouring the reaction mixture into cold water.[1] This crude solid can then be recrystallized from a suitable solvent like ethanol or a water/ethanol mixture.
-
Acid/Base Wash: During the workup phase, washing with a dilute acid can remove any unreacted basic starting materials, while a wash with a dilute base can help remove acidic impurities.
-
Column Chromatography: While effective, this is often reserved for small-scale synthesis or when recrystallization fails to remove a persistent impurity. A typical mobile phase could be a gradient of ethyl acetate in hexane or dichloromethane in methanol.[6]
Detailed Troubleshooting and Protocols
This section provides step-by-step methodologies to address specific problems.
Problem: Reaction Stalls / Incomplete Conversion
Causality: The nucleophilicity of the thiol is insufficient, or the electrophile is not reactive enough under the chosen conditions. This is often an issue of choosing a suboptimal base or temperature.
Protocol 1: Optimizing Basicity and Temperature
This protocol uses a moderately strong base in a polar aprotic solvent to enhance reactivity.
Caption: A standard experimental workflow for the synthesis.
Step-by-Step Guide:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4,5,6-tetrahydropyrimidine-2-thiol (1.0 equivalent) in anhydrous Dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The mixture may become a slurry.
-
Thiolate Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium thiolate salt.
-
Electrophile Addition: Slowly add chloroacetic acid (1.1 equivalents) to the reaction mixture. An exotherm may be observed.
-
Heating and Monitoring: Heat the reaction to 50-60°C. Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC).
-
Workup: Once the starting thiol is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water, which should cause the crude product to precipitate.
-
Isolation: Adjust the pH of the aqueous mixture to ~4-5 with dilute hydrochloric acid to ensure the carboxylic acid is protonated. Filter the resulting solid, wash it thoroughly with cold water, and dry it under vacuum.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield the pure product.
Rationale: Using K₂CO₃ in DMF provides a good balance of reactivity and control. Heating to 50-60°C provides enough energy to overcome the activation barrier without promoting significant side product formation.[1]
Problem: Formation of Impurities and Colored Byproducts
Causality: High temperatures or overly harsh reagents can cause degradation. The presence of oxygen can lead to yellow-colored oxidation byproducts.
Protocol 2: Mild Conditions for High Purity
This protocol is adapted from a procedure known to produce high-purity material by using milder conditions and taking precautions against oxidation.[3]
Step-by-Step Guide:
-
Reagent Preparation: In a flask fitted with a reflux condenser, dissolve thiourea (1.0 equivalent) in 95% ethanol.
-
Electrophile Addition: Add ethyl chloroacetate (1.05 equivalents) slowly to the refluxing solution over 15-20 minutes. Using the ester of chloroacetic acid prevents undesirable acid-base reactions with the basic pyrimidine ring.
-
Reaction: Continue to reflux the mixture for 3-4 hours. A solid intermediate (the hydrochloride salt of the product ester) should precipitate upon cooling.
-
Isolation of Intermediate: Cool the mixture to room temperature and filter the solid. Wash the crude hydrochloride salt with a small amount of cold ethanol.
-
Hydrolysis and Purification:
-
Dissolve the crude hydrochloride in hot, freshly boiled deionized water (boiling removes dissolved oxygen).[3]
-
Add a hot solution of sodium acetate trihydrate (1.2 equivalents) in water. This neutralizes the hydrochloride and buffers the solution.
-
Heat the mixture briefly to ensure everything dissolves, but avoid prolonged boiling to prevent hydrolysis of the imino group.[3]
-
Allow the clear solution to cool slowly, then place it in an ice bath to maximize crystallization.
-
-
Final Product: Filter the pure crystalline product, wash with cold water, and dry at 60°C. This method typically yields a high-purity, off-white to white solid.[3]
Rationale: This two-step approach (S-alkylation followed by hydrolysis) under mild conditions minimizes impurity formation. Using ethyl chloroacetate first and then hydrolyzing is a gentle way to introduce the carboxylic acid functionality. The explicit use of boiled water and avoidance of prolonged heating are key to preventing degradation and oxidation.[3]
References
-
ResearchGate. (2017). Discussion on reaction conditions for thiourea and chloroacetic acid. Available at: [Link]
-
Organic Syntheses. Pseudothiohydantoin. Available at: [Link]
-
ResearchGate. (2020). Reaction of aldehyde 1 with chloroacetic acid and thiourea derivatives. Available at: [Link]
- Google Patents. (2020). CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method.
-
Semantic Scholar. (2022). Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Available at: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Available at: [Link]
-
ResearchGate. (2018). Reaction product of monosubstituted thiourea with chloroacetylchloride... Available at: [Link]
-
MDPI. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (4,5-DIHYDRO-THIAZOL-2-YLSULFANYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating the Nuances of the Biginelli Reaction
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful multi-component reaction and troubleshoot common issues, particularly the formation of side products. As a cornerstone of heterocyclic chemistry, the Biginelli reaction offers a straightforward route to dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential. However, like any chemical transformation, it is not without its challenges. This guide provides in-depth, experience-driven advice to help you maximize your yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction has a low yield. What are the primary factors I should investigate?
A low yield in a Biginelli reaction can typically be attributed to one or more of the following factors: suboptimal reaction conditions, the purity of your starting materials, and the formation of competing side products.[1] Key parameters to scrutinize are the choice and concentration of the catalyst, the reaction temperature, and the solvent system.[1] For instance, the absence of a catalyst often results in poor product formation.[1] Additionally, impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to the formation of unwanted byproducts.[1]
Q2: I have a significant amount of side products complicating the purification of my desired dihydropyrimidinone. What are the most common byproducts and how can I avoid them?
The formation of side products is a frequent challenge in the Biginelli reaction. Identifying the major byproduct is the first crucial step toward mitigating its formation. The most commonly encountered side products include:
-
Knoevenagel Condensation Products: These α,β-unsaturated compounds arise from the reaction between the aldehyde and the β-ketoester.[2]
-
Hantzsch Dihydropyridine Byproducts: These are often yellow and fluorescent compounds that form when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated from the decomposition of urea at elevated temperatures.[1]
-
N-Acylurea Byproducts: These can form from the reaction of the β-ketoester with urea, leading to purification difficulties.[1]
-
Aldehyde Self-Condensation/Polymerization: Aliphatic aldehydes, in particular, are prone to self-condensation (aldol reaction) or polymerization under acidic conditions, which can form insoluble byproducts.[1]
Strategies to minimize these side products are discussed in detail in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Persistent Formation of Knoevenagel Condensation Product
Symptoms: Your crude product analysis (e.g., by TLC or ¹H NMR) shows a significant amount of a byproduct consistent with the α,β-unsaturated product of the aldehyde and β-ketoester.
Causality: The Knoevenagel condensation is an acid- or base-catalyzed reaction that can compete with the desired Biginelli pathway.[3] Strong Brønsted acids can particularly promote this side reaction by favoring the enolization of the β-ketoester and the activation of the aldehyde for nucleophilic attack by the enol.
-
Catalyst Selection: Switch from a strong Brønsted acid (like HCl) to a milder Lewis acid catalyst. Lewis acids, such as Yb(OTf)₃, InCl₃, FeCl₃, or ZnCl₂, can more effectively promote the formation of the N-acyliminium ion intermediate, which is key to the Biginelli pathway, thereby outcompeting the Knoevenagel condensation.[2][4]
-
Order of Addition: While less common, altering the order of addition of the reactants can sometimes influence the reaction pathway. Adding the urea to the aldehyde first may favor the formation of the N-acyliminium ion intermediate before the Knoevenagel condensation can occur to a significant extent.
-
Set up parallel reactions using your standard aldehyde, β-ketoester, and urea concentrations.
-
In separate reaction vessels, use equimolar amounts of different Lewis acid catalysts (e.g., 10 mol% of Yb(OTf)₃, InCl₃, FeCl₃, and ZnCl₂).
-
Run the reactions under identical conditions (solvent, temperature, and time).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC), comparing the relative spot intensities of the desired product and the Knoevenagel byproduct.
-
After a set time, quench the reactions and analyze the crude product ratios by ¹H NMR to quantify the effectiveness of each catalyst in suppressing the side reaction.
Issue 2: Formation of Fluorescent Hantzsch Dihydropyridine Byproduct
Symptoms: Your crude product is contaminated with a yellow, often fluorescent, impurity.
Causality: The Hantzsch dihydropyridine synthesis is a four-component reaction that consumes the aldehyde and β-ketoester in a 1:2 ratio, along with a source of ammonia.[5] In the context of the Biginelli reaction, the ammonia is typically generated from the decomposition of urea at high temperatures. This side reaction is therefore more prevalent under harsh heating conditions.
-
Temperature Control: Lowering the reaction temperature is the most effective way to minimize the Hantzsch byproduct.[1] If you are refluxing in a high-boiling solvent, consider switching to a lower-boiling solvent or running the reaction at a lower, controlled temperature.
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Some Lewis acids may favor the Biginelli reaction even at slightly elevated temperatures.
-
Order of Addition: Adding the urea last to the reaction mixture can help to minimize its premature decomposition into ammonia.[1]
Caption: Troubleshooting workflow for Hantzsch byproduct.
Issue 3: Low Conversion and Unreacted Starting Materials
Symptoms: A significant amount of your starting materials remains unreacted even after prolonged reaction times, resulting in a low yield of the desired DHPM.
Causality: Low conversion can be due to several factors, including an inactive or inappropriate catalyst, suboptimal reaction conditions (time and temperature), or impure reactants.[6]
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration. For Brønsted acids, verify the concentration is appropriate.[6]
-
Reaction Time and Temperature: Monitor the reaction progress using TLC to determine the optimal reaction time. Some substrate combinations may require longer reaction times or a moderate increase in temperature to achieve full conversion.[6]
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is common, other polar solvents like acetonitrile or even solvent-free conditions can improve yields for certain substrates.[1]
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction. Ensure high purity of the aldehyde, β-ketoester, and urea.[6]
| Solvent | Dielectric Constant (approx.) | Typical Yield (%) | Reference |
| Toluene | 2.4 | Low | [7] |
| Dichloromethane | 9.1 | Moderate | [7] |
| Tetrahydrofuran (THF) | 7.5 | Moderate | [8] |
| Ethanol | 24.5 | Good | [9] |
| Acetonitrile | 37.5 | High | [7][8] |
| Solvent-free | N/A | Often High | [10] |
Yields are illustrative and can vary significantly based on substrates and catalyst.
Analytical and Purification Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
Objective: To monitor the progress of the Biginelli reaction and identify the presence of starting materials and major byproducts.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, typically 5:5 or 7:3)[11]
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.
-
Using a capillary tube, carefully spot a small amount of your reaction mixture onto the TLC plate's baseline.
-
On the same plate, co-spot your starting materials (aldehyde, β-ketoester, and urea) for comparison.[12]
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[12]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[12]
-
Remove the plate, mark the solvent front, and allow it to dry.[12]
-
Visualize the spots under a UV lamp and circle them with a pencil.[12] The desired DHPM product is typically more polar than the starting aldehyde and β-ketoester and will have a lower Rf value. Knoevenagel byproducts are generally less polar than the DHPM.
Protocol 2: Purification by Recrystallization
Objective: To purify the crude DHPM product.
Procedure:
-
After the reaction is complete, cool the reaction mixture to room temperature, and then in an ice bath. A precipitate of the crude product should form.[12]
-
Collect the solid by vacuum filtration and wash it with a small amount of cold solvent (e.g., ethanol).[12]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude solid.[1]
-
Dissolve the crude product in a minimum amount of a hot solvent (ethanol is often a good choice).[13]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mechanistic Insights
Understanding the reaction mechanism and the pathways to side product formation is key to effective troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. atlas.org [atlas.org]
- 6. Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jsynthchem.com [jsynthchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Tetrahydropyrimidine Acetic Acid Derivatives
Introduction: Navigating the Purification Maze
Tetrahydropyrimidine (THPM) scaffolds are central to numerous pharmacologically active agents, exhibiting a wide range of biological activities including antiviral, anticancer, and antibacterial properties.[1][2] The introduction of an acetic acid moiety to this core structure creates a class of compounds with unique physicochemical properties, notably increased polarity and the potential for ionization. These characteristics, while often beneficial for biological activity, present specific and frequently encountered challenges during purification.
This guide is designed to serve as a dedicated technical support resource for researchers engaged in the synthesis and purification of tetrahydropyrimidine acetic acid derivatives. It moves beyond generic protocols to provide in-depth, cause-and-effect explanations for common purification issues, structured in a practical question-and-answer format. Our goal is to empower you with the expertise to not only solve immediate purification problems but also to develop robust, validated purification strategies for your novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying tetrahydropyrimidine acetic acid derivatives?
A1: The main difficulties arise from the dual nature of the molecules: the relatively large, moderately polar tetrahydropyrimidine core and the highly polar, acidic carboxylic acid group. This combination leads to:
-
High Polarity: Causing poor retention and early elution in standard reverse-phase chromatography.[3]
-
Acidity: The carboxylic acid group can interact strongly with basic sites on purification media or, more commonly, lead to peak tailing and streaking on silica gel due to ionization.[4]
-
Complex Impurity Profile: Syntheses, such as the Biginelli reaction, are multicomponent reactions that can leave behind unreacted starting materials (aldehydes, beta-ketoesters, urea/thiourea) and side products, all with varying polarities.[5][6]
-
Solubility Issues: High polarity can make the compounds highly soluble in polar solvents like methanol or water, complicating crystallization and precipitation efforts.[7]
Q2: I have a crude solid from a Biginelli synthesis. What should be my first purification step?
A2: For crude solids obtained directly from a reaction, a simple trituration or washing step is often highly effective before attempting more complex methods. The goal is to remove residual, highly soluble starting materials.
-
Rationale: Unreacted components like urea or thiourea are often soluble in solvents where the desired product is not. A well-chosen washing solvent can significantly clean the material with minimal loss of product.
-
Recommended Procedure:
-
Suspend the crude solid in a suitable solvent (e.g., cold ethanol, diethyl ether, or water, depending on the product's solubility profile).[8][9]
-
Stir the slurry vigorously for 15-30 minutes.
-
Filter the solid, wash with a small amount of the same cold solvent, and dry under vacuum.[8]
-
Assess purity via TLC or HPLC to determine if further purification is necessary.
-
Q3: How do I choose between chromatography, crystallization, and acid-base extraction?
A3: The choice depends on the purity of your material after initial washing and the nature of the remaining impurities.
-
Crystallization: Ideal when the crude product is already >90% pure and you need to remove minor, structurally similar impurities. It is the most scalable and cost-effective method for obtaining highly pure, crystalline material.[1][7]
-
Column Chromatography: The workhorse for separating complex mixtures with multiple components of varying polarities. It is essential when crystallization fails or when impurities have similar solubility profiles to the product.[10][11]
-
Acid-Base Extraction: A powerful technique specifically for this class of compounds due to the acetic acid group. It is excellent for separating the acidic product from neutral or basic impurities.[12] This can often be used as a preliminary purification step before chromatography or crystallization to simplify the mixture.
Below is a general workflow to guide your decision-making process.
Caption: Decision workflow for purifying THPM acetic acid derivatives.
Troubleshooting Guide: Column Chromatography
Flash column chromatography on silica gel is the most common chromatographic method for these compounds.
Q4: My acidic compound is streaking badly on the silica gel TLC plate and column. Why is this happening and how do I stop it?
A4: Streaking is a classic sign of ionization of the carboxylic acid group interacting with the acidic silanol groups (Si-OH) on the silica surface. This creates a mixed population of ionized and non-ionized molecules, leading to poor separation.
-
The Fix - Mobile Phase Modification: The solution is to suppress the ionization of your compound by acidifying the mobile phase.
-
Method: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1% to 1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate).[4]
-
Causality: The added acid protonates your tetrahydropyrimidine acetic acid derivative, neutralizing its charge. This single, neutral species will interact more predictably with the silica gel, resulting in sharp, well-defined bands and improved separation.
-
Q5: My compound is very polar and elutes immediately from the column, even with 100% ethyl acetate. What should I do?
A5: This occurs when the mobile phase is too polar relative to your compound, or your compound is simply too polar for a standard normal-phase system.
-
Solution 1: Increase Mobile Phase Polarity. Add a stronger, more polar solvent to your mobile phase. A common gradient is to start with ethyl acetate and gradually introduce methanol.
-
Example System: Dichloromethane (DCM) with a gradient of 0% to 10% Methanol.
-
Pro-Tip: As with streaking, adding 0.1-1% acetic acid to this more polar system is crucial to maintain good peak shape.[4]
-
-
Solution 2: Switch to Reverse-Phase Chromatography. If your compound is highly polar, reverse-phase (e.g., C18 silica) may be more suitable. Here, the stationary phase is nonpolar, and a polar mobile phase is used.
-
Typical System: A gradient of Water and Acetonitrile or Methanol.
-
Modifier: A modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is essential to ensure the carboxylic acid is protonated and interacts properly with the C18 stationary phase.[4]
-
| Problem | Probable Cause | Recommended Solution |
| Compound Streaking / Tailing | Ionization of carboxylic acid on silica surface. | Add 0.1-1% acetic or formic acid to the mobile phase.[4] |
| Compound Stuck at Origin (Rf=0) | Mobile phase is not polar enough. | Gradually increase the percentage of a more polar solvent (e.g., methanol in DCM/ethyl acetate). |
| Compound Elutes at Solvent Front (Rf=1) | Mobile phase is too polar. | Use a less polar solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). |
| Poor Separation of Spots | Solvent system has poor selectivity. | Try a different solvent system. (e.g., switch from ethyl acetate to acetone; or use a DCM/methanol system). |
| Low Recovery After Column | Compound is unstable on silica gel or irreversibly adsorbed. | Test compound stability on a TLC plate first.[13] If unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine. |
Troubleshooting Guide: Crystallization
Crystallization is often the final step to achieve high purity.
Q6: I've dissolved my compound in a hot solvent, but it "oiled out" upon cooling instead of forming crystals. What went wrong?
A6: Oiling out occurs when the compound's solubility drops so rapidly upon cooling that it separates as a liquid phase before it has time to organize into a crystal lattice. This is common with compounds that have melted in the hot solvent or when the solution is too concentrated.[7]
-
Solution 1: Reheat and Dilute. Reheat the solution until it is homogeneous again, then add more solvent (10-20% more) to create a less saturated solution. Allow it to cool more slowly.[7]
-
Solution 2: Reduce the Cooling Rate. Slow cooling is critical for forming high-quality crystals. Place the hot, sealed flask in a Dewar filled with hot water or wrap it in glass wool to insulate it, allowing it to cool to room temperature over several hours.
-
Solution 3: Change Solvent System. Try a solvent system where the compound has slightly higher solubility at cool temperatures, preventing it from crashing out. A two-solvent system (one in which the compound is soluble, and one in which it is not) can be very effective.[7]
Q7: My final crystals are still colored, but the compound should be white. How can I remove colored impurities?
A7: Colored impurities are often large, conjugated molecules that can get trapped in the crystal lattice.
-
Solution: Activated Charcoal Treatment.
-
Dissolve the impure solid in the minimum amount of hot crystallization solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Keep the solution hot for 5-10 minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to form decolorized crystals.[7]
-
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using TLC. The ideal system gives your product an Rf value of ~0.3. For tetrahydropyrimidine acetic acids, a good starting point is 50% Ethyl Acetate / 50% Hexane + 1% Acetic Acid. Adjust polarity as needed.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and use positive pressure to pack it tightly and evenly, avoiding air bubbles.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid sample. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to separate your acidic product from neutral or basic impurities.
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The deprotonated product (carboxylate salt) will move into the aqueous layer, while neutral impurities remain in the organic layer.[12] Drain the lower aqueous layer.
-
Back-Extraction (Optional): To maximize recovery, add fresh basic solution to the organic layer and repeat the extraction. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., 2M HCl) with stirring until the solution is acidic (pH ~2, check with pH paper). Your product will precipitate out as a solid.
-
Isolation: Collect the purified solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purity and Identity Confirmation
After purification, it is essential to confirm the purity and structural identity of your compound.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A single sharp peak indicates a high degree of purity.[5][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm that the chemical structure of the purified compound is correct. The absence of impurity peaks is a strong indicator of purity.[8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[1][2]
By systematically applying the principles and troubleshooting steps outlined in this guide, you can effectively overcome the challenges associated with purifying tetrahydropyrimidine acetic acid derivatives, leading to higher quality materials for your research and development endeavors.
References
-
Al-Sultani, L. F. J., & Abbas, A. K. (2018). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. International Journal of Drug Delivery Technology, 8(4), 209-215. [Link]
-
Odegova, T. F., et al. (2018). Usage of HPLC in analysis of tetrahydropyrimidine Biginelli derivative. Pharmacy & Pharmacology, 6(4), 392-402. [Link]
-
Shaikh, R. A., et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega, 4(26), 21901–21913. [Link]
-
Patel, H., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(3), 477-486. [Link]
-
Gligorijević, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7058. [Link]
-
Patel, H., et al. (2022). Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Semantic Scholar. [Link]
-
El-Hashash, M. A., et al. (2018). Synthesis of Novel Substituted Tetrahydropyrimidine Derivatives and Evaluation of Their Pharmacological and Antimicrobial Activities. Journal of Heterocyclic Chemistry. [Link]
-
Gligorijević, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. ResearchGate. [Link]
-
Patel, H., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. [Link]
-
University of California, Davis. (n.d.). Chromatographic Purification. Structure Determination of Organic Compounds. [Link]
- Google Patents. (1991). JPH0331265A - Production of tetrahydropyrimidine derivatives.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Journal of Pharmaceutical Analysis and Drug Research. [Link]
-
International Journal of Creative Research Thoughts. (n.d.). A Brief Review on Different Analytical Techniques for Impurity Profiling in Antiviral Drugs. IJCRT.org. [Link]
-
Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Semantic Scholar. [Link]
-
Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Asia Pacific Journal of Environmental and Occupational Science. [Link]
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
-
Gligorijević, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. National Institutes of Health. [Link]
-
Al-Sultani, L. F. J., & Abbas, A. K. (2018). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. ResearchGate. [Link]
-
El-Hashash, M. A., et al. (2015). Synthesis of Tetrahydropyrimidine Derivatives and its Glycosides. ResearchGate. [Link]
- Google Patents. (1997). US5662780A - Process for purifying acetic acid.
-
Takara Bio. (n.d.). Tips and troubleshooting. Takara Bio. [Link]
-
González-García, I., et al. (2021). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. New Journal of Chemistry, 45(1), 108-118. [Link]
-
Huh, Y. S., et al. (2004). Selective extraction of acetic acid from the fermentation broth produced by Mannheimia succiniciproducens. Biotechnology Letters, 26(20), 1581-4. [Link]
-
van der Zalm, E., et al. (2014). Acetic acid extraction from aqueous solutions using fatty acids. Separation and Purification Technology. [Link]
-
ResearchGate. (2011). Extraction of acetic acid by binary extractants. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. butlerov.com [butlerov.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 12. Selective extraction of acetic acid from the fermentation broth produced by Mannheimia succiniciproducens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification [chem.rochester.edu]
- 14. admin.mantechpublications.com [admin.mantechpublications.com]
Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Compounds in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with pyrimidine-based compounds in their biological assays. Pyrimidine scaffolds are central to numerous drug discovery programs, particularly in oncology and virology, but their inherent physicochemical properties often lead to significant challenges in achieving the aqueous solubility required for robust and reliable experimental data.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges. Our approach is rooted in explaining the "why" behind each strategy, empowering you to make informed decisions for your specific compound and assay system.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and provides immediate troubleshooting steps when you first encounter a solubility problem.
Q1: Why do so many of my pyrimidine-based compounds have poor aqueous solubility?
A1: The low aqueous solubility of many pyrimidine compounds is often due to a combination of their structural and electronic properties.[4][5] Key contributing factors include:
-
High Lipophilicity: Many pyrimidine derivatives are designed to be lipophilic (fat-loving) to cross cell membranes and interact with intracellular targets. This property, often quantified by a high LogP value, inherently leads to poor solubility in aqueous (water-based) buffers.[4]
-
Crystal Lattice Energy: The planar and often symmetrical structure of the pyrimidine ring can promote strong intermolecular interactions, such as π-π stacking, in the solid state.[5] This results in a highly stable crystal lattice that is difficult for water molecules to break down and solvate.
-
High Molecular Weight: As pyrimidine scaffolds are decorated with various functional groups to optimize biological activity, the molecular weight often increases, which can further decrease aqueous solubility.[5]
Q2: My compound won't dissolve in my aqueous assay buffer. What are the very first steps I should take?
A2: When faced with an insoluble compound, a systematic, step-wise approach is crucial. Before resorting to complex formulations, start with the simplest variables:
-
pH Adjustment: The ionization state of a compound can dramatically affect its solubility. The pyrimidine ring itself is weakly basic.[4][6] If your compound has ionizable functional groups (acidic or basic), altering the pH of your buffer can significantly improve solubility.[4][5][7]
-
Weakly Basic Compounds: Decrease the pH to protonate the molecule, forming a more soluble salt.
-
Weakly Acidic Compounds: Increase the pH to deprotonate the molecule, again increasing solubility.
-
Actionable Step: Test the solubility of your compound in a range of buffers (e.g., pH 5.0, 7.4, and 9.0) to identify a pH that favors dissolution.[4]
-
-
Temperature: For many compounds, solubility increases with temperature.[5][8][9]
-
Actionable Step: Gently warm your buffer (e.g., to 37°C) while attempting to dissolve your compound. Be cautious, as excessive heat can degrade your compound or affect assay components.
-
-
Sonication: Mechanical energy can help break up compound aggregates and facilitate dissolution.
-
Actionable Step: Place your sample in a sonicator bath for short intervals. This can be particularly helpful for compounds that have precipitated out of solution.[10]
-
If these initial steps are unsuccessful, you will need to consider more advanced formulation strategies, which are detailed in the following sections.
Part 2: Advanced Solubilization Strategies
When simple adjustments are not sufficient, a range of formulation techniques can be employed. The choice of strategy will depend on the physicochemical properties of your pyrimidine compound and the constraints of your biological assay.
Q3: When should I consider using a co-solvent, and what are the potential pitfalls?
A3: Using a water-miscible organic co-solvent is one of the most common methods to solubilize hydrophobic compounds for in vitro assays.[11]
-
Mechanism of Action: Co-solvents like dimethyl sulfoxide (DMSO), ethanol, and propylene glycol work by reducing the overall polarity of the aqueous solvent, making it more favorable for lipophilic compounds to dissolve.[11][12]
-
Commonly Used Co-solvents:
-
DMSO: The most widely used co-solvent due to its strong solubilizing power for a wide range of compounds.[10]
-
Ethanol/Methanol: Effective for many compounds but can be more toxic to cells than DMSO at similar concentrations.[13]
-
Dimethylformamide (DMF): Another strong solvent, but its use is less common due to higher potential toxicity.[10]
-
-
Critical Considerations & Pitfalls:
-
Final Concentration: It is imperative to keep the final concentration of the co-solvent in the assay as low as possible, typically ≤0.5-1% , to avoid artifacts.[14][15] Higher concentrations can lead to enzyme inhibition, cell toxicity, or other off-target effects that will confound your results.[14][16]
-
Compound "Crashing Out": A compound may be perfectly soluble in 100% DMSO but precipitate when diluted into the aqueous assay buffer.[14][17] This is a critical issue in high-throughput screening. To mitigate this, prepare intermediate dilutions of your stock in a mixed solvent system (e.g., 1:1 DMSO:water) before the final dilution into the assay buffer.[10]
-
Assay Compatibility: Always run a solvent tolerance control in your assay to determine the maximum concentration of the co-solvent that does not affect the biological system's performance.[10][15]
-
Experimental Protocol: Determining Co-solvent Tolerance in a Cell-Based Assay
-
Prepare a dilution series of your chosen co-solvent (e.g., DMSO) in your complete cell culture medium. Typical final concentrations to test are 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%.
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Replace the medium with the medium containing the different co-solvent concentrations. Include a "medium only" control (0% co-solvent).
-
Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method like an MTT or CellTiter-Glo® assay.
-
Analyze the data to determine the highest co-solvent concentration that does not significantly reduce cell viability compared to the 0% control. This is your maximum allowable co-solvent concentration for subsequent experiments.
Q4: I've heard about "Solid Dispersions." How can this technique help with my pyrimidine compound?
A4: Solid dispersion is a powerful formulation strategy that involves dispersing the drug (in its amorphous, non-crystalline state) within a hydrophilic polymer matrix.[18][19][20][21] This technique is particularly useful for preparing compounds for in vivo studies but can also be adapted for in vitro applications.
-
Mechanism of Action: By preventing the formation of a stable crystal lattice, the amorphous form of the drug is thermodynamically more "active" and dissolves more readily than its crystalline counterpart.[12][19] The hydrophilic polymer carrier also enhances wettability and promotes rapid dissolution.[12][18]
-
Common Polymers Used: Polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).[22][23][24]
-
Preparation Methods:
Workflow for Creating a Solid Dispersion via Solvent Evaporation
Caption: Decision tree for addressing compound precipitation.
-
Step 1: Quantify Solubility: Use a kinetic solubility assay, such as nephelometry or turbidimetry, to measure the concentration at which your compound begins to precipitate in the exact assay buffer you are using. This provides a quantitative measure of its apparent solubility.
-
Step 2: Adjust Concentration: If the assay concentration exceeds the measured solubility limit, the most straightforward solution is to lower the test concentrations to fall within the soluble range. [14]
-
Step 3: Re-evaluate Formulation: If the required assay concentration for biological activity is above the solubility limit, you must employ one of the advanced solubilization strategies discussed in Part 2. For cell-based assays, using cyclodextrins can be an excellent alternative to high concentrations of co-solvents. [12][17]Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming a soluble complex. [12]
Data Summary: Impact of Formulation on Apparent Solubility
The following table illustrates hypothetical solubility data for a model pyrimidine kinase inhibitor, "Pyr-Inhib-X," under various conditions, as might be determined by nephelometry.
| Condition | Apparent Solubility (µM) | Fold Increase (vs. Buffer) | Notes |
| Phosphate Buffered Saline (PBS), pH 7.4 | 0.8 | 1.0 | Baseline solubility is very low. |
| Acetate Buffer, pH 5.0 | 15.2 | 19.0 | Acidic pH protonates the molecule, significantly increasing solubility. [4] |
| PBS + 0.5% DMSO | 5.5 | 6.9 | A modest increase with a common co-solvent concentration. [14] |
| PBS + 1% Tween-80 | 25.0 | 31.3 | A surfactant forms micelles that can solubilize the compound. |
| Formulation with 10 mM HP-β-Cyclodextrin | 75.0 | 93.8 | Cyclodextrin complexation provides a substantial increase in solubility. [12] |
| Nanosuspension in PBS | >100 | >125 | Particle size reduction leads to the highest apparent solubility. [25][26][27] |
This data clearly demonstrates that the choice of formulation can have a profound impact on the achievable concentration of a pyrimidine compound in an aqueous environment, directly influencing the quality and reliability of biological assay data.
References
-
Jadhav, N., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Pharmaceutical Investigation. Available at: [Link]
-
Gajera, B. Y., et al. (2019). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available at: [Link]
-
Stanekzai, A., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate. Available at: [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
-
Bhowmik, D., et al. (2013). Nanosuspension-A novel approaches in drug delivery system. The Pharma Innovation. Available at: [Link]
-
Kumar, S., & Singh, P. (2010). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Tatic, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Singh, S., et al. (2019). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Solubility of Things. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Tatic, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. ISRN Pharmaceutics. Available at: [Link]
-
Al-Tel, T. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
-
Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available at: [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Available at: [Link]
-
Tatic, A., et al. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data. Available at: [Link]
-
Szafraniec, J., et al. (2021). The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. Materials. Available at: [Link]
-
Tofiq, R. F., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. Biological Procedures Online. Available at: [Link]
-
Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]
-
Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available at: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
-
Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Available at: [Link]
-
Tofiq, R. F., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Tofiq, R. F., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine. Wikipedia. Available at: [Link]
-
Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine. Wikipedia. Available at: [Link]
-
Al-Tel, T. H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
-
Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
Al-Tel, T. H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
-
Al-Tel, T. H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. Available at: [Link]
-
Al-Tel, T. H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 21. jddtonline.info [jddtonline.info]
- 22. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. jddtonline.info [jddtonline.info]
- 27. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thio-Substituted Pyrimidine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for thio-substituted pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing sulfur into the pyrimidine scaffold. Thio-substituted pyrimidines are a cornerstone in medicinal chemistry, appearing in a range of therapeutic agents due to their unique biological activities.[1][2] However, their synthesis, particularly the thionation step and cyclization strategies, can present significant challenges ranging from low yields to difficult purifications.
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind optimization strategies. We will address common experimental failures in a direct question-and-answer format, offering field-proven solutions to help you achieve your synthetic goals efficiently and reliably.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing thio-substituted pyrimidines?
There are two main approaches:
-
Direct Thionation: This involves converting an existing carbonyl group (ketone or amide) on a pre-formed pyrimidine or pyrimidinone ring into a thiocarbonyl (C=S). This is most commonly achieved using specialized thionating agents.
-
Ring Cyclization/Condensation: This strategy builds the thiopyrimidine ring from acyclic precursors. A classic and widely used method is the condensation of a β-dicarbonyl compound with thiourea.[3][4] Variations include using S-alkylisothioureas with β-ketoesters, which can offer different substitution patterns.[5]
Q2: Lawesson's Reagent vs. Phosphorus Pentasulfide (P₄S₁₀): Which thionating agent should I choose?
This is a critical decision that depends on your substrate's reactivity and the desired reaction conditions.
| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) |
| Reactivity | Generally milder and more selective. Faster for electron-rich carbonyls like amides.[6][7] | More powerful and less selective. Can thionate less reactive carbonyls but may lead to more side products.[8][9] |
| Solubility | Soluble in many organic solvents (Toluene, Dioxane, THF) at elevated temperatures. | Poorly soluble in most common organic solvents, often requiring high temperatures and vigorous stirring.[8] |
| Conditions | Typically requires 0.5-1.0 equivalents per carbonyl group. Reactions often run at reflux in solvents like toluene or dioxane.[10] | Often requires higher temperatures and a larger excess of the reagent to drive the reaction.[6] |
| Byproducts | Generates soluble phosphorus-containing byproducts that can be challenging to remove via chromatography.[11] | Generates solid, often polymeric phosphorus-sulfur byproducts that can sometimes be filtered off. |
| Recommendation | First choice for most applications , especially for sensitive or multifunctional substrates, due to its milder nature.[6] | Use for highly unreactive substrates where LR fails, but be prepared for more challenging optimization and purification.[12][13] |
Q3: What are the essential safety precautions when working with thionating agents like Lawesson's Reagent or P₄S₁₀?
Both reagents demand careful handling in a well-ventilated chemical fume hood.
-
Toxicity & Odor: They can release hydrogen sulfide (H₂S) upon contact with moisture, which is highly toxic and has a strong, unpleasant odor.[7] Lawesson's Reagent itself has a very foul smell.
-
Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching: Quench reaction mixtures and any residual reagent carefully. A common and effective method is the slow addition of an excess of aqueous sodium hypochlorite (bleach), which oxidizes and neutralizes the foul-smelling and toxic byproducts.[7]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Yield in Thionation of a Pyrimidinone
Question: I am attempting to convert a pyrimidinone to a thiopyrimidine using Lawesson's Reagent in refluxing toluene, but my TLC analysis shows mostly unreacted starting material even after 24 hours. What is going wrong?
This is a classic problem of insufficient reactivity. Several factors could be at play, and a systematic approach is needed to find the cause.
Causality & Solutions:
-
Insufficient Thermal Energy: While toluene is a common solvent, some substrates require higher temperatures to react. The thionation mechanism involves a high-energy intermediate, and if the reflux temperature of your solvent isn't high enough, the reaction will stall.
-
Solution: Switch to a higher-boiling solvent like xylene (b.p. ~140 °C) or dioxane (b.p. ~101 °C, but with different solvent properties). Monitor the reaction by TLC to see if conversion improves.[8]
-
-
Reactivity of Lawesson's Reagent (LR): LR degrades over time, especially if exposed to moisture. An old bottle may have significantly reduced activity.
-
Solution: Use a freshly opened bottle of LR or, if you suspect degradation, purchase a new supply. For a more rigorous approach, you can recrystallize the LR from hot toluene to purify it before use.[7]
-
-
Substrate Deactivation: If your pyrimidinone has strongly electron-withdrawing groups, the carbonyl oxygen becomes less nucleophilic and thus less reactive towards the phosphorus center of the thionating agent.
-
Solution: Increase the equivalents of Lawesson's Reagent from a typical 0.5-0.7 eq. per carbonyl to 1.0-1.5 eq. If this doesn't work, you may need to switch to the more potent, albeit less selective, Phosphorus Pentasulfide (P₄S₁₀) .[6][9] Be aware that P₄S₁₀ often requires higher temperatures and can lead to more side products.
-
-
Poor Solubility: The reaction must occur in the solution phase. If your starting pyrimidinone is not fully dissolved at the reaction temperature, the reaction rate will be severely limited.
-
Solution: Choose a solvent in which your starting material has better solubility at high temperatures. Dioxane or diglyme can be effective alternatives to toluene.
-
Caption: Troubleshooting workflow for low thionation yield.
Issue 2: Complex Product Mixture and Purification Headaches
Question: My thionation reaction seems to work, but the crude product is an oily mixture that is very difficult to purify. Column chromatography gives broad, tailing peaks, and I can't seem to isolate a clean product.
This issue stems from two likely sources: phosphorus byproducts from the thionating agent and the intrinsic properties of the thiopyrimidine product.[11]
Causality & Solutions:
-
Phosphorus Byproducts: The main byproduct of an LR reaction is an oxothiophosphine species, which is often soluble in organic solvents and can co-elute with your product on silica gel.
-
Solution 1 (Work-up): After the reaction is complete, cool the mixture and filter it through a short plug of celite or silica gel, eluting with the reaction solvent. This can remove some of the more polar baseline impurities.
-
Solution 2 (Chromatography): Purifying thiopyrimidines, which can act as Lewis bases, on acidic silica gel can cause severe tailing. To counteract this, add 1-2% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The triethylamine will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.
-
Solution 3 (Alternative Adsorbent): If silica fails, try using a different stationary phase like neutral alumina . It often provides better results for basic compounds.[11]
-
-
Product Properties: Thiopyrimidines can exist in thione-thiol tautomeric forms. This equilibrium can sometimes lead to multiple spots on TLC or broadening of peaks during characterization. They are also often more polar and less crystalline than their carbonyl counterparts.
-
Solution (Purification): Recrystallization is the most powerful technique for purifying crystalline solids.[11] Screen various solvents; common choices include ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexane. A successful recrystallization will not only purify your compound but also confirm its stability and structure.
-
Issue 3: Low Yield in a Thiourea Condensation Reaction
Question: I am synthesizing a thiopyrimidine by reacting acetylacetone with thiourea in refluxing ethanol with a base catalyst, but the yield is only 30%. How can I improve this?
The condensation of a 1,3-dicarbonyl with thiourea is a robust reaction, but it is highly dependent on reaction conditions. Low yield typically points to incomplete reaction or competing side pathways.[14][15]
Causality & Solutions:
-
Suboptimal pH/Catalyst: The reaction requires a delicate pH balance. The initial condensation is often base-catalyzed, while the final cyclization and dehydration step can be facilitated by acid. Using a very strong base can deprotonate the dicarbonyl and stall the reaction, while insufficient base may not activate the thiourea enough.
-
Solution: The classic catalyst is sodium ethoxide in ethanol.[4] Ensure you are using the correct stoichiometry (catalytic vs. stoichiometric). Alternatively, try a two-stage, one-pot approach where the initial condensation is performed under basic conditions, followed by the addition of a catalytic amount of acid (e.g., HCl or acetic acid) to drive the cyclization to completion.[5]
-
-
Reaction Time and Temperature: These reactions are not always fast. 30% yield might simply mean the reaction is only partially complete.
-
Solution: First, ensure you are running the reaction for a sufficient duration. Monitor the reaction progress carefully using TLC. If the reaction stalls, a moderate increase in temperature (if possible) or switching to a higher-boiling alcohol solvent (e.g., n-butanol) could help push it to completion.[15]
-
-
Purity of Reactants: Thiourea can be of variable quality. Impurities in the 1,3-dicarbonyl compound can also lead to unwanted side reactions.
-
Solution: Use high-purity, recrystallized thiourea and freshly distilled dicarbonyl starting materials. This simple step can often lead to a significant improvement in yield and product purity.[15]
-
Key Experimental Protocols
Protocol 1: General Procedure for Thionation using Lawesson's Reagent
This protocol describes a general method for converting a pyrimidin-4-one to a pyrimidine-4-thione.
-
Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the starting pyrimidinone (1.0 eq).
-
Reagents: Add Lawesson's Reagent (0.6 eq. per carbonyl group).
-
Solvent: Add anhydrous toluene or dioxane to create a 0.1-0.2 M solution.
-
Reaction: Heat the mixture to reflux (typically 110 °C for toluene). The initially heterogeneous mixture should become homogeneous as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (staining with KMnO₄ can help visualize sulfur compounds). The product is typically more non-polar than the starting material. Reactions can take from 2 to 24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the solution through a small plug of celite to remove any insoluble impurities. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an eluent system containing 1% triethylamine, or by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Thiopyrimidine Synthesis via Thiourea Condensation
This protocol provides a framework for the synthesis of a 4,6-disubstituted-pyrimidine-2-thione.
-
Setup: In a round-bottom flask, dissolve sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reagents: To this solution, add thiourea (1.0 eq.) and stir until dissolved. Then, add the β-dicarbonyl compound (e.g., an acetylacetone derivative) (1.0 eq.) dropwise at room temperature.[3]
-
Reaction: Heat the resulting mixture to reflux (approx. 78 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting dicarbonyl compound is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction mixture in an ice bath. Carefully pour the mixture into a beaker of cold water and acidify with dilute HCl or acetic acid until a precipitate forms (pH ~6-7).
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the pure thiopyrimidine.[3]
Characterization of Thio-Substituted Pyrimidines
Confirming the success of your synthesis requires careful spectroscopic analysis.
-
FTIR Spectroscopy: The most telling evidence of a successful thionation is the disappearance of the strong C=O stretching band (typically 1650-1720 cm⁻¹) and the appearance of a C=S stretching vibration. The C=S bond gives a weaker absorption in the range of 1050-1300 cm⁻¹.[16]
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts of protons and carbons near the sulfur atom will change significantly compared to the oxygen analogue. In ¹³C NMR, the thiocarbonyl carbon (C=S) is typically found much further downfield (e.g., 180-200+ ppm) than the corresponding carbonyl carbon (C=O).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your product, ensuring the correct number of sulfur atoms has been incorporated.
Caption: Simplified mechanism of thionation using Lawesson's Reagent.[6][10]
References
-
Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry.
-
Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. ResearchGate.
-
Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry (RSC Publishing).
-
Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ResearchGate.
-
2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Taylor & Francis Online.
-
Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. Indian Journal of Pharmaceutical Sciences.
-
2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. PubMed.
-
Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. PubMed.
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
-
Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Molecules.
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances.
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Synthesis and Spectral Characterization of some Fused Pyrimidine Thiones. ResearchGate.
-
Lawesson's Reagent. Organic Chemistry Portal.
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org.
-
THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Emerging Technologies and Innovative Research.
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds.
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
-
Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate.
-
Mechanism of thionation using Lawesson's reagent. ResearchGate.
-
Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Der Pharma Chemica.
-
Technical Support Center: Synthesis of Substituted Pyrimidine Thiones. BenchChem.
-
Lawesson's reagent. Wikipedia.
-
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
-
Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate.
-
Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides. Nature.
-
A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. ResearchGate.
-
Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem.
-
A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Communications.
-
Phosphorus Pentasulfide (P4S10). Synlett.
-
A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.
-
Phosphorus Pentasulfide (P4S10). ResearchGate.
-
Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
-
Phosphorus Pentasulfide in Heterocycle Synthesis. ResearchGate.
-
Troubleshooting common issues in pyrimidine synthesis. BenchChem.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts.
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
Sources
- 1. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]
Technical Support Center: Ensuring the Stability of Tetrahydropyrimidine Compounds
Welcome to the technical support center for tetrahydropyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of nitrogen-containing heterocycles. Due to their chemical structure, tetrahydropyrimidines can be susceptible to degradation during storage, leading to decreased purity, loss of activity, and the formation of unwanted byproducts.
This resource provides in-depth, experience-based answers to common stability issues. It moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions to protect the integrity of your valuable compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions users encounter.
Q1: My analysis shows the purity of my stored tetrahydropyrimidine has decreased significantly. What is the most likely cause?
A1: The most common cause of degradation in tetrahydropyrimidine compounds is hydrolysis. The core structure contains aminal or enamine-like functionalities which are susceptible to cleavage by water. This is often accelerated by acidic or basic trace impurities. The second most likely cause is oxidation, especially if the compound has electron-rich substituents or was exposed to light.
Q2: What are the visible signs of degradation?
A2: While often degradation is only detectable by analytical techniques like HPLC or NMR, you might observe physical changes. These can include a change in color (e.g., from white to yellow or brown), a change in physical state (e.g., from a crystalline solid to a sticky or oily substance), or a noticeable change in odor. However, the absence of these signs does not guarantee stability.
Q3: I store my compound in a -20°C freezer. Is that sufficient?
A3: While low temperature is critical, it does not stop degradation alone. If the compound is hygroscopic (readily absorbs moisture), storing it in a standard freezer without protection can still lead to hydrolysis as moisture from the air condenses upon opening and closing the container.[1] Proper sealing and the use of a desiccant are equally important.
Q4: What is the single most important factor for long-term storage?
A4: Excluding atmospheric moisture and oxygen is paramount. The best practice for long-term storage is to store the compound as a dry, solid powder in a sealed, airtight container, preferably under an inert atmosphere (like argon or nitrogen), at a low temperature, and protected from light.[2][3]
Part 2: Troubleshooting Guide: Diagnosing the Degradation Pathway
When purity loss is confirmed, the next step is to identify the cause. This allows for targeted corrective action.
Issue 1: Suspected Hydrolytic Degradation
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For tetrahydropyrimidines, the C-N bonds within the ring are the primary points of attack.
Causality: The nitrogen atoms in the ring can be protonated by trace acid or water, making the adjacent carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This can lead to the opening of the heterocyclic ring.
How to Diagnose:
-
Review Handling Procedures: Was the compound exposed to humid air for extended periods? Was it dissolved in a solvent that was not anhydrous?
-
Analytical Confirmation: The gold standard for diagnosis is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] Hydrolysis will typically result in one or more degradation products with a higher mass (corresponding to the addition of one or more water molecules) and often different polarity, leading to a different retention time on an HPLC column.[6]
Diagram: Hypothesized Hydrolytic Degradation Pathway
The following diagram illustrates a plausible mechanism for the acid-catalyzed hydrolysis of a generic tetrahydropyrimidine ring, leading to a ring-opened product.
Caption: A simplified pathway for hydrolytic degradation.
Issue 2: Suspected Oxidative or Photolytic Degradation
Oxidation involves the loss of electrons, often through reaction with oxygen, and can be initiated or accelerated by light (photolysis). Cyclic amines can be oxidized at the C-H bonds adjacent to the nitrogen atoms.[7][8]
Causality: Exposure to atmospheric oxygen, especially in the presence of UV light or trace metal impurities, can generate radical species. These radicals can abstract hydrogen atoms from the positions next to the ring nitrogens, leading to the formation of iminium ions, which are highly reactive, or the formation of lactams (cyclic amides).[7][9]
How to Diagnose:
-
Review Storage Conditions: Was the compound stored in a clear vial? Was the container properly sealed to exclude air?[3]
-
Analytical Confirmation: Using LC-MS, oxidative degradation may appear as products with an increase in mass corresponding to the addition of one or more oxygen atoms (e.g., +16 Da for hydroxylation, +14 Da for lactam formation). Gas Chromatography-Mass Spectrometry (GC-MS) can also be effective for identifying volatile degradation products.[4][5]
Part 3: Protocols for Prevention & Verification
Adhering to strict protocols is the most effective way to ensure the long-term stability of your compounds.
Protocol 1: Recommended Long-Term Storage Procedure
This protocol describes the best practices for storing air- and moisture-sensitive compounds like tetrahydropyrimidines.[2][3]
Materials:
-
Amber glass vial with a PTFE-lined cap
-
Source of dry inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox (ideal) or a desiccator cabinet
-
Laboratory freezer (-20°C or -80°C)
-
Parafilm or sealing tape
Step-by-Step Procedure:
-
Drying: Ensure your compound is a completely dry, solvent-free solid. If necessary, dry the solid under high vacuum for several hours.
-
Packaging: Place the dry powder into a pre-weighed amber glass vial. The amber color protects against light-induced degradation.
-
Inerting (Ideal Method - Glovebox/Schlenk Line):
-
Inerting (Alternative Method - Desiccator):
-
If a glovebox is unavailable, place the uncapped vial in a vacuum desiccator containing a fresh desiccant (e.g., Drierite).
-
Evacuate the desiccator and backfill with dry nitrogen or argon. Repeat this cycle 3-5 times before quickly capping the vial.
-
-
Sealing: Tightly screw the PTFE-lined cap onto the vial. The PTFE liner provides a superior chemical-resistant seal. For extra protection, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.
-
Storage: Place the sealed vial inside a secondary container (like a small box or zip-top bag) with a small pouch of desiccant. Store this package in a designated, temperature-stable freezer (-20°C or preferably -80°C).
Diagram: Troubleshooting Workflow for Compound Degradation
This flowchart provides a logical sequence for identifying the root cause of observed instability.
Caption: A decision tree for troubleshooting degradation.
Protocol 2: A Basic Accelerated Stability Study
This protocol allows you to proactively assess the stability of your specific tetrahydropyrimidine derivative under stressed conditions. It follows principles outlined in pharmaceutical stability testing guidelines.[10][11][12]
Objective: To quickly identify potential stability liabilities.
Methodology:
-
Sample Preparation: Prepare four identical samples of your compound (~5-10 mg each) in separate, appropriately sealed amber vials as described in Protocol 1.
-
Time Zero Analysis (T=0): Immediately analyze one sample using a stability-indicating HPLC method to determine its initial purity. This is your baseline. A stability-indicating method is one that can separate the intact compound from its degradation products.[6]
-
Storage Conditions: Place the remaining three vials into a stability chamber or oven set to 40°C with 75% Relative Humidity (RH) . These are standard accelerated stability conditions.[11]
-
Time Point Analysis:
-
After 1 week , remove one vial, allow it to come to room temperature before opening, and analyze its purity by HPLC.
-
After 2 weeks , repeat the analysis with the second vial.
-
After 4 weeks , repeat the analysis with the final vial.
-
-
Data Evaluation: Compare the purity at each time point to the T=0 baseline. A significant decrease in purity (>5%) indicates that the compound has a stability liability under these conditions and requires stringent storage and handling.
Data Presentation:
| Time Point | Storage Condition | Purity (%) by HPLC | Appearance |
| T=0 | (Baseline) | 99.8% | White Crystalline Solid |
| T=1 Week | 40°C / 75% RH | 98.5% | White Crystalline Solid |
| T=2 Weeks | 40°C / 75% RH | 96.1% | Off-white Solid |
| T=4 Weeks | 40°C / 75% RH | 92.3% | Yellowish, slightly sticky |
This is example data. Your results will vary.
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Slows the rate of all chemical reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[13][14] |
| Moisture | Store with Desiccant | Prevents hydrolysis by absorbing ambient moisture.[1][15] |
| Light | Amber Vials | Prevents photolytic degradation by blocking UV light.[3] |
| Container | Airtight Glass Vial, PTFE-lined Cap | Provides the best seal against atmospheric contamination. |
By understanding the chemical vulnerabilities of tetrahydropyrimidine compounds and implementing these robust storage and verification protocols, you can ensure the integrity and reliability of your experimental results.
References
-
Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved from [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. Retrieved from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. Retrieved from [Link]
-
Stability Testing of Drug Substances and Drug Products. (1998). U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]
-
Stability Testing of Pharmaceutical Products. (2012). International Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. Retrieved from [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). ICH. Retrieved from [Link]
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved from [Link]
-
Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. (n.d.). ResearchGate. Retrieved from [Link]
-
An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. (2018). Journal of Biological Chemistry. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2011). Journal of Bacteriology. Retrieved from [Link]
-
Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. (2017). Organic Chemistry Portal. Retrieved from [Link]
-
Hygroscopic material packing. (2023). ResearchGate. Retrieved from [Link]
- Production of tetrahydropyrimidine derivatives. (1991). Google Patents.
-
Ruthenium tetroxide oxidation of cyclic N-acylamines by a single layer method: formation of ω-amino acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. (1993). Semantic Scholar. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI. Retrieved from [Link]
-
Oxidation of Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Amines-Part 8-Chemical Properties 2-Oxidation. (2020). YouTube. Retrieved from [Link]
-
Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. (2012). PubMed. Retrieved from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]
-
Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (2013). ResearchGate. Retrieved from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]
-
Ring Expansion Tetrahydropyrimidin-2-ones into Tetrahydro-1H-1,3-diazepin-2-ones: a Theoretical Study. (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). PMC - NIH. Retrieved from [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub. Retrieved from [Link]
-
Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (2021). Folia Medica. Retrieved from [Link]
-
Nitrogen gas cylinder storage requirements. (2024). A-Gas. Retrieved from [Link]
-
Safety Protocols for Handling and Storing Nitrogen Gas Cylinders. (2024). CalOx Inc. Retrieved from [Link]
-
Engineering Requirements for N2 and LN2 Use and Storage. (n.d.). NIH. Retrieved from [Link]
-
Liquid Nitrogen Handling. (n.d.). The University of Iowa. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. ossila.com [ossila.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams [organic-chemistry.org]
- 8. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www3.paho.org [www3.paho.org]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. japsonline.com [japsonline.com]
- 13. zpcylinder.com [zpcylinder.com]
- 14. caloxinc.com [caloxinc.com]
- 15. researchgate.net [researchgate.net]
Addressing unexpected results in biological screening of pyrimidines
Technical Support Center: Pyrimidine Screening
A Senior Application Scientist's Guide to Navigating Unexpected Results
Welcome to the technical support center for biological screening of pyrimidine-based compound libraries. This guide is structured to help you, a fellow researcher, diagnose and resolve common unexpected outcomes encountered during screening campaigns. Pyrimidines are a foundational scaffold in medicinal chemistry, but their unique properties can lead to artifacts that require careful deconvolution. Here, we move beyond simple checklists to explain the "why" behind the troubleshooting, empowering you to make informed decisions.
Section 1: The Initial Triage - A Workflow for Unexpected Hits
When a primary screen yields an unexpected result—be it unusually high hit rates, poor dose-response curves, or irreproducible activity—a systematic approach is essential to differentiate true activity from artifacts. The initial step is to pause, analyze the data critically, and formulate a validation strategy.
General Troubleshooting Workflow
The following workflow provides a logical progression from initial hit confirmation to artifact identification. The goal is to efficiently eliminate false positives and gain confidence in your hits before committing extensive resources.
Caption: A workflow for triaging unexpected screening hits.
Section 2: Troubleshooting Specific Issues
This section is organized by common problems. Each subsection details the potential causes, a diagnostic plan, and solutions.
Case File #1: Poor or Non-Sigmoidal Dose-Response Curves
Symptom: You've confirmed a hit from your primary screen, but the 10-point dose-response curve is flat, unusually steep (high Hill slope), or U-shaped. A classic sigmoidal curve is expected for a well-behaved inhibitor.[1][2]
Potential Causes:
-
Compound Insolubility/Aggregation: Pyrimidines, especially those with planar fused ring systems, can have poor aqueous solubility. At higher concentrations, the compound may precipitate or form aggregates that non-specifically inhibit enzymes or interfere with assay optics.[3]
-
Stoichiometric Inhibition: A very steep curve can occur if the inhibitor's affinity (Kd) is much lower than the enzyme concentration used in the assay.[4] In this scenario, the IC50 becomes dependent on the enzyme concentration, not just the compound's intrinsic potency.
-
Cytotoxicity (Cell-Based Assays): In cell-based assays, a sharp drop-off in signal at high concentrations can indicate cytotoxicity, where the compound is killing the cells rather than modulating the target of interest.[5]
-
Assay Technology Interference: The compound may interfere with the detection method (e.g., quenching fluorescence, inhibiting luciferase) at specific concentrations.[6]
Diagnostic & Solution Workflow:
-
Assess Solubility: The first step is to determine the compound's solubility under your specific assay conditions.
-
Protocol: A kinetic solubility assay using nephelometry is a high-throughput method to measure precipitation.[7] It involves adding a concentrated DMSO stock of the compound to the assay buffer and measuring light scattering over time.[7]
-
Interpretation: If the dose-response curve flattens at concentrations above the measured solubility limit, aggregation is the likely cause.
-
Mitigation: Re-run the assay, ensuring the highest concentration tested is below the solubility limit. Adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can sometimes prevent aggregation of promiscuous inhibitors.[8]
-
-
Evaluate for Assay Interference: Run a counterscreen to check for direct interference with your assay's detection system.[6]
-
Protocol: Set up the assay reaction without the target enzyme/cell. Add all detection reagents and your compound at the same concentrations used in the primary assay.
-
Interpretation: Any signal change in this setup is due to direct compound interference. For example, in a luciferase-based assay, a decrease in signal indicates the compound is inhibiting the luciferase enzyme itself.
-
Mitigation: If interference is confirmed, an orthogonal assay with a different detection method is required to validate the hit.[8][9]
-
-
Check for Cytotoxicity: For cell-based hits, run a standard cell viability assay in parallel.
-
Protocol: Treat your cells with the pyrimidine compound at the same concentrations and for the same duration as your primary screen. Use a simple viability assay like MTS or a more sensitive ATP-based assay (e.g., CellTiter-Glo®).[6]
-
Interpretation: If the IC50 from the cytotoxicity assay matches the IC50 from your primary functional assay, the observed effect is likely due to cell death, not specific target modulation.[5]
-
Mitigation: The therapeutic window is the ratio of the cytotoxicity IC50 to the functional IC50. A narrow window may indicate on-target toxicity or significant off-target effects.
-
Case File #2: High Hit Rate & Poor Reproducibility
Symptom: Your primary screen yields a large number of hits (>1-2%), many of which are not reproducible upon re-testing or show activity across unrelated screens.
Potential Causes:
-
Pan-Assay Interference Compounds (PAINS): Screening libraries often contain compounds with substructures known to cause non-specific interference in many assays.[10] These molecules, known as PAINS, can interfere through various mechanisms including chemical reactivity, redox cycling, or aggregation.[11] Certain pyrimidine scaffolds can be flagged as PAINS.[12]
-
Compound Reactivity: Some pyrimidine derivatives might be chemically unstable in aqueous buffer or reactive towards proteins, leading to covalent modification of the target or other assay components.
-
Systematic Assay Errors: Issues like improper plate washing, edge effects in microplates, or reagent degradation can lead to widespread false positives.[13]
Diagnostic & Solution Workflow:
-
Computational Filtering: Before extensive wet lab work, screen your hit list against known PAINS databases.
-
Action: Use online tools or internal software (e.g., FAF-Drugs4, ZINC-biter) to flag compounds containing problematic substructures like rhodanines, catechols, and quinones which are known to interfere with assays.[10][11]
-
Interpretation: A high percentage of hits flagged as PAINS is a strong indicator of an artifact-driven screen. While not every compound with a PAINS motif is a false positive, they should be deprioritized and approached with high skepticism.[14]
-
-
Run Counterscreens: As described in Case File #1, counterscreens for assay technology interference are essential.[8]
-
Assess for Promiscuity:
-
Action: Check your internal screening database to see if your pyrimidine hits have been active in other, unrelated screening campaigns.[8]
-
Interpretation: Compounds that are active against multiple, unrelated targets are often non-specific aggregators or reactive molecules and should be discarded.
-
Case File #3: Cellular Activity Does Not Match Biochemical Potency
Symptom: A pyrimidine compound is highly potent in a biochemical assay (e.g., purified enzyme) but shows weak or no activity in a corresponding cell-based assay.
Potential Causes:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture media (e.g., albumin in fetal bovine serum), reducing the free concentration available to engage the target.
Diagnostic & Solution Workflow:
-
Target Engagement Assay: Confirm that the compound is binding to its intended target within the intact cell.
-
Protocol: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to measure target engagement.[8] It assesses the thermal stabilization of a target protein upon ligand binding.
-
Interpretation: A positive thermal shift confirms that the compound is reaching and binding to its target in the cellular environment. No shift, despite biochemical activity, points towards permeability or efflux issues.
-
-
Modify Assay Conditions:
-
Action: Re-run the cellular assay in serum-free media for a short duration to test for plasma protein binding effects.
-
Action: Co-incubate with known efflux pump inhibitors to see if cellular potency can be restored.
-
-
Structural Modification: If permeability is the issue, medicinal chemistry efforts may be required to optimize the compound's physicochemical properties (e.g., reducing polarity, masking hydrogen bond donors) to improve cell penetration.
Section 3: Validating True Hits - The Path Forward
Once a pyrimidine hit has been cleared of common artifacts, the focus shifts to rigorous validation.
Key Validation Steps
-
Orthogonal Assays: Confirm the compound's activity in a secondary assay that uses a different technology or measures a different biological endpoint.[9] For example, if your primary screen was a biochemical assay measuring ADP production from a kinase, an orthogonal assay could be a cell-based Western blot looking at the phosphorylation of a downstream substrate.[15]
-
Biophysical Binding: Directly demonstrate that the compound binds to the target protein. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can provide quantitative data on binding affinity (Kd) and kinetics.[6][9]
-
Structure-Activity Relationship (SAR): Synthesize or purchase close analogs of your hit compound. A true hit should exhibit a clear SAR, where small changes to the molecule's structure lead to predictable changes in activity.[8] A flat SAR, where multiple analogs have similar activity, can sometimes be a red flag for non-specific activity.
Visualizing Off-Target Effects
Many pyrimidine inhibitors target ATP-binding sites, such as those in kinases. Due to the conserved nature of this pocket, off-target effects are common. Kinome-wide screening is the gold standard for assessing selectivity.[16]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. collaborativedrug.com [collaborativedrug.com]
- 3. solvescientific.com.au [solvescientific.com.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 14. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Biginelli Condensation Reactions
Welcome to the technical support center for the Biginelli condensation reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions to help you achieve high-yield, efficient, and reproducible syntheses of dihydropyrimidinones (DHPMs).
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a direct question-and-answer format. We focus on diagnosing the problem by understanding the underlying chemical principles and providing actionable solutions.
Question 1: My Biginelli reaction has a very low yield or is not proceeding at all. What are the likely causes?
Answer:
A low or non-existent yield is the most common issue and can stem from several factors related to catalysis and reaction conditions. The Biginelli reaction is an acid-catalyzed, three-component condensation, and its success hinges on the effective formation of a key acyliminium intermediate.[1] Let's break down the potential culprits.
Potential Causes & Solutions:
-
Inactive or Inappropriate Catalyst: The catalyst is the prime suspect. The reaction requires an acid catalyst to proceed; in its absence, the reaction often fails.[2]
-
Causality: The catalyst's primary role is to activate the aldehyde component, facilitating condensation with urea to form the crucial N-acyliminium ion. This intermediate is the key electrophile that reacts with the β-ketoester.[3][4] Without a sufficiently strong acid (either Brønsted or Lewis), the formation of this intermediate is prohibitively slow.
-
Troubleshooting Steps:
-
Verify Catalyst Type: Both Brønsted acids (like HCl) and Lewis acids (like InBr₃, Yb(OTf)₃, FeCl₃, ZnCl₂) are effective.[1][3] However, some aldehydes or substrates may show a strong preference. For instance, reactions with formaldehyde as the aldehyde component have shown no conversion with the traditional Brønsted acid HCl, but modest to good conversion with Lewis acids like InBr₃ or InCl₃.[5]
-
Check Catalyst Loading: While catalytic amounts are required, too little may be insufficient. A typical starting point is 10-20 mol%. However, excessive amounts of a Brønsted acid like HCl can sometimes decrease the yield by increasing the reaction volume and diluting the reactants.[2]
-
Assess Catalyst Activity: If using a previously opened or older catalyst, its activity may be compromised, especially for Lewis acids sensitive to moisture. Consider using a fresh batch or drying the catalyst before use.
-
-
-
Inadequate Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role in the reaction's efficiency, primarily by influencing the keto-enol tautomerization of the β-dicarbonyl reactant.[4][6] Higher product yields are often observed in polar solvents.[2] Some modern protocols have found success with solvent-free conditions, particularly using techniques like ball milling, which can lead to excellent yields (>98%) in short reaction times.[7]
-
Temperature: While many Biginelli reactions proceed at elevated temperatures (e.g., refluxing ethanol or 90°C in water), the optimal temperature depends on the specific substrates and catalyst used.[2][5] If no reaction is observed at room temperature, gradually increase the heat.
-
Reaction Time: Some catalyst systems are rapid (30-60 minutes), while others may require several hours (7-12 hours).[2][5][7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine if it has gone to completion or stalled.
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield Biginelli reactions.
Question 2: I'm using a heterogeneous catalyst, and its activity is decreasing significantly with each recycle. Why is this happening and how can I prevent it?
Answer:
Decreasing activity in a recyclable heterogeneous catalyst is a common field observation, often attributable to two main factors: physical degradation (fouling) or chemical alteration (leaching/poisoning).
Potential Causes & Solutions:
-
Fouling or Coking:
-
Causality: Organic byproducts or unreacted starting materials can adsorb onto the catalyst's surface, blocking the active sites. In microporous catalysts like conventional zeolites, bulky molecules can become trapped, preventing new reactants from accessing the catalytic centers.[8]
-
Troubleshooting Steps:
-
Washing: After each cycle, implement a rigorous washing protocol. Wash the filtered catalyst with a solvent that can dissolve all reactants and products (e.g., ethyl acetate or acetone), followed by a more volatile solvent (like diethyl ether) to facilitate drying.
-
Calcination: For robust inorganic catalysts (e.g., zeolites, metal oxides), calcination (heating to high temperatures in air or oxygen) can effectively burn off adsorbed organic residues. The temperature must be carefully controlled to avoid damaging the catalyst structure.
-
Consider Hierarchical Catalysts: If you consistently face issues with bulky molecules, consider switching to a hierarchical zeolite. These materials possess both micropores and larger mesopores, which improves accessibility to active sites and reduces deactivation caused by pore blockage.[8]
-
-
-
Leaching of Active Species:
-
Causality: The active catalytic species (e.g., metal ions or acidic functional groups) may not be strongly bound to the solid support and can dissolve (leach) into the reaction medium. This is particularly a risk in polar, coordinating solvents or at high temperatures. The result is a gradual loss of active sites with each run.
-
Troubleshooting Steps:
-
Perform a Hot Filtration Test: To confirm leaching, run the reaction for a short period (e.g., 20% completion), then quickly filter the hot reaction mixture to remove the solid catalyst. Allow the filtrate to continue reacting under the same conditions. If the reaction continues to progress, it confirms that active catalytic species have leached into the solution.
-
Modify the Support or Linker: If leaching is confirmed, a more robust catalyst design is needed. This may involve using a different support material, a stronger covalent linker for the active site, or a catalyst encapsulation strategy.
-
Optimize Reaction Conditions: Lowering the reaction temperature or switching to a less coordinating solvent can sometimes mitigate leaching.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between using a Brønsted acid and a Lewis acid catalyst in the Biginelli reaction?
A: Both Brønsted and Lewis acids catalyze the reaction by activating the aldehyde, but they do so through different mechanisms, which can influence reaction efficiency and substrate scope.
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH): These are proton donors. They catalyze the reaction by protonating the carbonyl oxygen of the aldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by urea. This is the "classic" catalyst for the Biginelli reaction.[3]
-
Lewis Acids (e.g., Yb(OTf)₃, InBr₃, FeCl₃): These are electron-pair acceptors. They coordinate to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, similarly increasing the carbon's electrophilicity. Many modern, high-yield procedures utilize Lewis acids, which are often milder, more efficient, and can be used in smaller catalytic amounts.[1][3] Furthermore, some Lewis acid catalysts appear to hinder the reaction by forming a metal-enolate intermediate, but this effect can be overcome by using a Brønsted acidic solvent.[4]
The proposed mechanism, especially when catalyzed by acids, is believed to proceed via an N-acyliminium ion intermediate.
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A: The choice depends on the specific goals of your synthesis, balancing factors like activity, cost, scalability, and product purity requirements.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Definition | Catalyst is in the same phase as the reactants (e.g., dissolved in the solution). | Catalyst is in a different phase from the reactants (e.g., a solid in a liquid solution). |
| Examples | HCl, Yb(OTf)₃, InCl₃ | Zeolites, polymer-supported acids, metal oxides.[8][9] |
| Advantages | - High activity and selectivity due to well-defined active sites.- Milder reaction conditions often possible.- Good for mechanistic studies. | - Easy separation from the reaction mixture (filtration).- Catalyst can be recycled and reused, reducing cost and waste.[1]- Products are often purer, requiring less downstream processing. |
| Disadvantages | - Difficult and costly to separate from the product.- Potential for product contamination with catalyst traces.- Not typically recyclable. | - Can have lower activity than homogeneous counterparts due to mass transfer limitations.- Susceptible to deactivation (fouling, leaching).[8]- Can be more expensive initially. |
| Best For... | Lab-scale synthesis, discovery chemistry, reactions where maximum activity is critical. | Industrial applications, green chemistry protocols, large-scale synthesis where cost and sustainability are key. |
Q3: Can the Biginelli reaction proceed without any catalyst?
A: Yes, under certain conditions. While traditionally an acid-catalyzed reaction, several modern protocols have demonstrated that the condensation can proceed without a catalyst, particularly when using high-energy conditions like planetary ball milling or elevated temperatures under solvent-free conditions.[7][10]
-
Causality: The "catalyst-free" reaction relies on thermal energy or mechanical force to overcome the activation energy for the formation of the key intermediates.[7][10] In these cases, the reactants are forced into close proximity, and the provided energy is sufficient to drive the condensation and cyclization steps. However, yields can be modest, and reaction times may be longer compared to catalyzed methods unless specialized equipment like a ball mill is used.[7][10]
Appendices
Appendix A: Comparative Data on Select Catalysts
The following table summarizes the performance of various catalysts under optimized conditions for the synthesis of a model dihydropyrimidinone (DHPM).
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | 20 | Water | 90 | 30 min | ~95% | [2] |
| Yb(OTf)₃ | 10 | Solvent-free | 100 | 45 min | High | [1] |
| InBr₃ | 10 | Ethanol | Reflux (78) | 7 h | ~85-95% | [3][5] |
| MFI27_6 Zeolite | 0.35 g (wt) | Solvent-free (Ball Mill) | Ambient | 10 min | 96% | [8] |
| None | N/A | Solvent-free (Ball Mill) | Ambient | 30 min | >98% | [7] |
Appendix B: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid (InBr₃) Catalyzed Biginelli Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (10 mmol, 1.0 eq), the β-ketoester (12 mmol, 1.2 eq), and urea or thiourea (15 mmol, 1.5 eq).
-
Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask, followed by indium(III) bromide (InBr₃) (1 mmol, 0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent). A typical reaction time is 5-10 hours.[3][5]
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will often form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure dihydropyrimidinone.
Protocol 2: Catalyst Recovery and Reuse for a Heterogeneous Catalyst
-
Catalyst Separation: Following the reaction, cool the mixture and separate the solid catalyst via vacuum filtration or centrifugation.
-
Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethyl acetate, 3 x 20 mL) to remove any adsorbed organic compounds.
-
Drying: Dry the washed catalyst in a vacuum oven at an appropriate temperature (e.g., 60-80°C) for several hours until its weight is constant.
-
Reactivation (if necessary): For certain catalysts like zeolites that may have experienced coking, a calcination step (heating at high temperature, e.g., 500°C, in a furnace) may be required to burn off stubborn organic residues. This step is highly dependent on the thermal stability of the catalyst.
-
Reuse: The dried and reactivated catalyst is now ready to be used in a subsequent reaction run.
References
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]
-
MDPI. (2022). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 27(19), 6296. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC. Retrieved from [Link]
-
Frontiers in Chemistry. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. 6, 381. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
JETIR. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR, 6(6). Retrieved from [Link]
-
ResearchGate. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Retrieved from [Link]
-
ACS Publications. (2012). Solvent-Free and Catalyst-Free Biginelli Reaction To Synthesize Ferrocenoyl Dihydropyrimidine and Kinetic Method To Express Radical-Scavenging Ability. The Journal of Organic Chemistry, 77(20), 9146–9154. Retrieved from [Link]
-
York Research Database. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. Retrieved from [Link]
Sources
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. pubs.acs.org [pubs.acs.org]
Reducing byproducts in the synthesis of tetrahydropyrimidine derivatives
Welcome to the technical support center for the synthesis of tetrahydropyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to minimize byproduct formation and optimize your synthetic routes.
Introduction to Tetrahydropyrimidine Synthesis
Tetrahydropyrimidines are a critical class of heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The Biginelli reaction, a one-pot cyclocondensation, is a cornerstone of their synthesis, combining an aldehyde, a β-ketoester, and urea or thiourea.[3][4][5][6] While elegant in its simplicity, this multicomponent reaction can be prone to side reactions, leading to purification challenges and reduced yields. This guide will address these common issues head-on.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired Tetrahydropyrimidine Derivative
A frequent challenge in tetrahydropyrimidine synthesis is a lower-than-expected yield. This can often be traced back to several key factors.
Possible Causes & Recommended Actions:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While traditional methods use Brønsted acids like HCl, these can sometimes promote side reactions.[7][8]
-
Solution: Screen a variety of Lewis acid catalysts such as Yb(OTf)₃, FeCl₃, or ZnCl₂ to identify the most effective one for your specific substrates.[8][9][10] Ensure your catalyst is active, as reusable catalysts may require regeneration.[7][9] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[8][9]
-
-
Inefficient Reaction Conditions: Temperature and reaction time are pivotal.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7][9] Some reactions may necessitate longer durations or a moderate temperature increase to reach completion.[7][9] However, be aware that excessively high temperatures can encourage the formation of byproducts.[9]
-
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the overall reaction rate.[7]
-
Purity of Reagents: Impurities present in the starting materials can inhibit the reaction or lead to unwanted side reactions.[7][8][9]
Issue 2: Significant Byproduct Formation
The presence of significant byproducts can complicate purification and drastically reduce the yield of the desired tetrahydropyrimidine.
Common Byproducts and Mitigation Strategies:
-
Hantzsch Dihydropyridine Byproduct: A common, often yellow and fluorescent, byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[11] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[11]
-
N-acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea, complicating purification.[7][11]
-
Knoevenagel Condensation Products: The condensation between the aldehyde and the β-ketoester can lead to an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[11]
-
Mitigation: Optimizing the catalyst and reaction conditions can favor the desired cyclocondensation pathway.
-
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Biginelli pathway and the common Hantzsch byproduct formation.
Caption: Competing Biginelli and Hantzsch reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Biginelli Reaction
This protocol provides a general framework for synthesizing tetrahydropyrimidine derivatives using a catalyst.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[9]
-
Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[9]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[9]
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with cold solvent, and dry.[12]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[9] The crude product can then be purified by recrystallization or column chromatography.[13][14]
Protocol 2: Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to addressing low product yields.
Caption: A systematic workflow for troubleshooting low yields.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the Biginelli reaction, providing a quick reference for catalyst selection.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Catalytic | Ethanol | Reflux | 7 | 45 | [15] |
| DABCO | 10 | Ethanol | Reflux | 4 | 70 | [15] |
| Yb(OTf)₃ | 1-2 | Solvent-free | 100 | 0.5-1 | 85-95 | [10] |
| FeCl₃ | 10 | Acetonitrile | Reflux | 2-4 | 80-92 | [9] |
| ZnCl₂ | 15 | Solvent-free | 80 | 1-2 | 82-94 | [9] |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns a bright yellow color and is highly fluorescent. What is happening?
A1: This is a classic indicator of the formation of a Hantzsch dihydropyridine byproduct. This side reaction is favored at higher temperatures where urea can decompose to ammonia. To mitigate this, try lowering the reaction temperature and consider a catalyst that is more selective for the Biginelli pathway.[11]
Q2: I'm having difficulty purifying my crude product. What are some common impurities and how can I remove them?
A2: Besides the Hantzsch byproduct, N-acylureas are common impurities that can co-crystallize with your product. Recrystallization from a suitable solvent is often the most effective purification method.[7] If impurities persist, column chromatography may be necessary.[13][14]
Q3: Can I use thiourea instead of urea in the Biginelli reaction?
A3: Yes, thiourea is a common substitute for urea and will lead to the corresponding dihydropyrimidinethiones. The reaction conditions are generally similar, though optimization may be required.[12]
Q4: Are there any modifications to the Biginelli reaction for substrates that are poor reactants?
A4: For less reactive aldehydes, particularly aliphatic ones, the "Atwal modification" can be effective. This involves a two-step process where an enone is first condensed with a protected urea or thiourea derivative.[4]
Q5: How can I confirm the structure of my synthesized tetrahydropyrimidine derivative?
A5: A combination of spectroscopic techniques is essential for structural confirmation. This typically includes ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[12][15]
References
-
Foroughifar, N., et al. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. Available at: [Link]
-
Dandia, A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12186-12208. Available at: [Link]
-
Patel, R., et al. (2022). Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Folia Medica, 64(3), 466-474. Available at: [Link]
-
Patel, R., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(3), 466-474. Available at: [Link]
-
Foroughifar, N., et al. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. Available at: [Link]
-
Wikipedia. (2023). Biginelli reaction. Available at: [Link]
-
Foroughifar, N., et al. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. Available at: [Link]
-
de Souza, M. V. N., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega, 8(43), 40685–40694. Available at: [Link]
-
Barlocco, D., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]
-
Shehab, W. S. (2009). Synthesis of Tetrahydropyrimidine Derivatives and its Glycosides. Current Organic Chemistry, 13(18), 1848-1851. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. Available at: [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]
-
SlideShare. (n.d.). BIGINELLI REACTION. Available at: [Link]
-
Gandeepan, P., & Ackermann, L. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(48), 14508-14511. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Biginelli reaction – Knowledge and References. Available at: [Link]
-
Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Available at: [Link]
-
Stankova, I., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7041. Available at: [Link]
-
Popa, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. Available at: [Link]
-
Patel, K., & Patel, H. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(3), 221-228. Available at: [Link]
-
Kappe, C. O. (1998). 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. Molecules, 3(1), 1-11. Available at: [Link]
-
Kumar, A., & Kumar, R. (2019). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 819-825. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of some new thiazolo pyrimidines using cyclocondensation reactions. Available at: [Link]
-
Wisdomlib. (2024). Cyclocondensation reaction: Significance and symbolism. Available at: [Link]
-
Scilit. (n.d.). Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro‐pyrimidines, Dihydro‐1,3‐oxazines, and Dihydro‐1,2,4‐triazepines. Available at: [Link]
Sources
- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. BIGINELLI REACTION | PPT [slideshare.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 15. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tetrahydropyrimidine Stability for In Vivo Research
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common, yet complex, challenges associated with the in vivo stability of tetrahydropyrimidine compounds. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and advance your research with confidence. This resource is structured in a question-and-answer format to directly address the issues you are likely encountering at the bench.
Section 1: Troubleshooting Common In Vivo Discrepancies
Q1: My tetrahydropyrimidine compound shows high in vitro potency but poor efficacy and low exposure in animal models. Could this be a stability issue?
A: Yes, this is a classic and highly probable indication of an in vivo stability problem. A significant drop-off between in vitro activity and in vivo efficacy often points to poor pharmacokinetic properties, with rapid clearance being a primary culprit. This rapid clearance is typically driven by two main factors: extensive metabolic degradation or inherent chemical instability under physiological conditions.
Before the compound can reach its target site in sufficient concentration, it may be prematurely broken down in the liver, gut wall, or blood.[1][2] This results in low systemic exposure (Area Under the Curve, or AUC) and a short half-life, rendering an otherwise potent compound ineffective in vivo. Therefore, the first step in troubleshooting this discrepancy is to perform a systematic assessment of your compound's metabolic and chemical stability.
Section 2: Understanding the Root Causes of Instability
Q2: What are the primary routes of degradation for tetrahydropyrimidine compounds in vivo?
A: Tetrahydropyrimidine scaffolds, like many nitrogen-containing heterocycles, are susceptible to degradation through two principal pathways: metabolic transformation and chemical degradation.
-
Metabolic Transformation: This is the most common route of elimination for xenobiotics. The body's enzymatic machinery actively modifies the compound to facilitate its excretion.[2]
-
Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions. For tetrahydropyrimidines, common metabolic hotspots include oxidation of the aromatic rings (if present), N-dealkylation, and oxidation of the heterocyclic ring itself, catalyzed mainly by Cytochrome P450 (CYP) enzymes in the liver.[1][2]
-
Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug or its Phase I metabolite. This process increases water solubility and facilitates renal or biliary excretion.[1]
-
-
Chemical Degradation: This refers to non-enzymatic breakdown.
-
Hydrolysis: The tetrahydropyrimidine ring can be susceptible to hydrolytic ring-opening, particularly at non-physiological pH values, though this can also occur in the bloodstream.[3]
-
Oxidation: Compounds can be sensitive to non-enzymatic oxidation, especially if they contain electron-rich moieties. Reactive oxygen species in the body can lead to the formation of oxides or other degradation products.[4][5][6]
-
Below is a diagram illustrating the general degradation pathways.
Section 3: Proactive Strategies for Enhancing Stability
This section details the most effective strategies to mitigate the stability issues identified above. The approaches are divided into two main categories: fundamental changes to the molecular structure and advanced formulation techniques.
Subsection 3.1: Chemical Modification and Prodrug Strategies
Q3: My compound is rapidly metabolized. How can I modify its chemical structure to improve stability?
A: Improving metabolic stability through chemical modification is a cornerstone of medicinal chemistry. The key is to identify the "metabolic soft spot" and modify it without compromising pharmacological activity.
-
Blocking Metabolic Sites: Once the site of metabolism (e.g., a specific hydrogen or methyl group prone to oxidation) is identified, you can replace it with a more robust group. For instance, replacing a metabolically labile hydrogen with a fluorine atom (a bioisostere) can block CYP-mediated oxidation at that position.
-
Steric Hindrance: Introducing a bulky group near the metabolic hotspot can sterically shield it from enzymatic attack.
-
Modulating Electronics: Altering the electronic properties of the molecule can deactivate it towards certain metabolic enzymes. For example, introducing electron-withdrawing groups can make an aromatic ring less susceptible to oxidation.
Q4: What is a prodrug, and can this approach solve both stability and solubility issues?
A: Absolutely. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[7][8] This is an exceptionally versatile strategy that can simultaneously address multiple liabilities.
-
To Enhance Stability: A labile functional group (e.g., a hydroxyl or amine group that is a site for Phase II conjugation) can be temporarily masked with a promoiety. This promoiety is later cleaved off by enzymes (like esterases, which are abundant in the blood) to release the active drug.[8]
-
To Improve Solubility: Poor aqueous solubility is a common challenge that hinders formulation and absorption.[9] Attaching a highly polar or ionizable promoiety (e.g., a phosphate, amino acid, or polyethylene glycol chain) can dramatically increase water solubility. This allows for higher achievable concentrations in formulations and can improve oral bioavailability.[8][9]
The prodrug approach is not a last resort but a powerful tool in drug design that can optimize pharmacokinetic profiles.[9][10]
Subsection 3.2: Formulation-Based Strategies
Q5: Beyond changing the molecule itself, how can the formulation protect my compound from degradation?
A: Formulation is a critical and powerful tool for enhancing stability. By carefully selecting excipients and using advanced manufacturing techniques, you can create a protective microenvironment for the active pharmaceutical ingredient (API).[11][[“]]
| Strategy | Mechanism of Action | Key Applications | References |
| pH Control | Adjusting the pH of the formulation using buffers (e.g., citrate, phosphate) can minimize pH-dependent hydrolysis.[[“]][13] | Liquid formulations, amorphous solid dispersions. | [[“]][13][14] |
| Antioxidants | Antioxidants (e.g., BHA, BHT, ascorbic acid) or chelating agents (EDTA) are added to scavenge free radicals or complex metal ions that catalyze oxidation.[5][13] | Oxygen-sensitive compounds in solid or liquid forms. | [5][13] |
| Microencapsulation | The API is coated with a protective polymer barrier, physically isolating it from destabilizing environmental factors like moisture and oxygen.[11][13][15] | Highly sensitive or hygroscopic APIs. | [11][13][15] |
| Solid Dispersions | The API is dispersed in a polymer matrix in an amorphous state. This can improve both solubility and chemical stability by preventing degradation pathways that occur in the crystalline state.[[“]][13] | Poorly soluble compounds. | [[“]][13] |
| Cyclodextrin Complexation | The API molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, which can protect it from hydrolysis and oxidation while also improving solubility.[13] | Improving both solubility and stability. | [13] |
| Lyophilization | Freeze-drying removes water from the formulation, which is highly effective at preventing hydrolysis and microbial growth, thereby extending shelf life.[11] | Unstable liquid formulations, proteins, and peptides. | [11] |
Section 4: Experimental Workflows and Analytical Methods
Q6: How do I design a robust experiment to identify the primary metabolic pathway affecting my compound?
A: A tiered, systematic approach is most effective. This workflow allows you to progressively narrow down the specific enzymes and pathways responsible for your compound's metabolism.
Q7: What is a stability-indicating analytical method, and why is it essential?
A: A stability-indicating method is a validated analytical procedure, typically High-Performance Liquid Chromatography (HPLC), that can accurately quantify the decrease in the concentration of the API over time while simultaneously detecting and quantifying any degradation products that form.[16][17]
Its core features are:
-
Specificity: The method must be able to completely separate the peak of the intact API from the peaks of all potential degradation products, process impurities, and other excipients.
-
Accuracy and Precision: The method must provide reliable and reproducible quantitative results.
Without a proper stability-indicating method, you cannot be certain whether a loss of API is due to degradation or if new peaks appearing in your chromatogram are actual degradants. This is validated through forced degradation studies (also known as stress testing), where the compound is exposed to harsh conditions (e.g., strong acid, base, peroxide, heat, light) to intentionally generate degradation products.[17][18]
Protocol: General In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of Phase I metabolic degradation of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive control compound (e.g., Verapamil, known for rapid metabolism)
-
Negative control (incubation without NADPH)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, LC-MS/MS system
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a working solution of your test compound and positive control by diluting the stock solution in buffer to an intermediate concentration.
-
Incubation Plate Setup: In a 96-well plate, add the phosphate buffer.
-
Add Microsomes: Add the HLM solution to all wells to achieve a final protein concentration of 0.5-1.0 mg/mL. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to the appropriate wells to start the enzymatic reaction. For negative controls, add buffer instead of NADPH. Immediately after adding NADPH, add the test compound/positive control to all wells to achieve a final concentration of ~1 µM.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately after adding the compound.
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed for 15-20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the degradation rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
References
- Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development.
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). Iranian Journal of Pharmaceutical Research.
- Strategies for Resolving Stability Issues in Drug Formul
- Jindal, A., & Gill, G. K. (2021). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry.
- Prodrug Strategy in Drug Development. (2016). Farmacia.
- (2022). Prodrug Strategies for Critical Drug Developability Issues: Part I.
- Hura, D. S., & Sławiński, J. (2017). Strategies in the designing of prodrugs, taking into account the antiviral and anticancer compounds. Postepy higieny i medycyny doswiadczalnej.
- Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.
- Strategies to enhance pharmaceutical formul
- Marković, V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI.
- Marković, V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH.
- Jakovljević, K., et al. (2024). DNA interaction of selected tetrahydropyrimidine and its effects against CCl4-induced hepatotoxicity in vivo: Part II. Archiv der Pharmazie.
- Salem, M. S., et al. (2015). Antioxidant Activity of Novel Fused Heterocyclic Compounds Derived from Tetrahydropyrimidine Derivative. Chemical & Pharmaceutical Bulletin.
- Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
- Singh, S., et al. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences.
- Zhang, D., Luo, G., Ding, X., & Lu, C. (2017). Metabolic pathways and pharmacokinetics of natural medicines with low permeability. Drug Delivery.
- Case Studies: Successful Stability Study Design and Implementation. (n.d.). Pharmaceutical Technology.
- Geronikaki, A., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI.
- De-La-Cruz, J., et al. (2020). Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument. PMC - NIH.
- Analytical Techniques In Stability Testing. (2025).
- Analytical Techniques for the Assessment of Drug Stability. (2022).
- How to prevent/minimize rapid air oxidation or arylamine. (2012).
- Hrovat, K., & Kovačič, B. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH.
- El-Sayed, N. F., et al. (2024). Exploring Novel Tetrahydropyrimidine and Fused Pyrimidine-Based Compounds as DHFR Inhibitors and Antimicrobial Agents: Synthesis, In Vitro, In Vivo, and In Silico Studies. Drug Development Research.
- Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. (2024). Pharmaceutical Technology.
- Figure 12. Pyrimidine ring opening and chain hydrolysis. (n.d.).
- International Journal of Pharmaceutical Sciences and Research (IJPSR). (n.d.).
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.).
- Löffler, M., et al. (2015). Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development. Current Medicinal Chemistry.
- Patel, H., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica.
- Singh, N., & Dube, A. (2022).
- Miyamoto, J. (1976). Degradation, metabolism and toxicity of synthetic pyrethroids. Environmental Health Perspectives.
- Al-Hamadani, H. A. H., & Al-Obaidi, O. I. (2022).
- Pathways of Drug Metabolism Part 1 of 2 with Dr. Kenneth Thummel. (2021). YouTube.
- Farkas, M., et al. (2023).
- Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters.
- Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022).
- ClinPGx P
- Quantitative Analysis of Spaceflight Drug Stability Data to Support a Predictive Pharmaceutical Testing Strategy. (n.d.). NASA Technical Reports Server.
- Chen, D., et al. (2022).
- Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (n.d.). International Journal of Pharmaceutical Sciences.
Sources
- 1. Metabolic pathways and pharmacokinetics of natural medicines with low permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Figure 12. Pyrimidine ring opening and chain hydrolysis. 3D structures showing the preferred rotamers : On the Mechanism of the Murexide Reaction : Science and Education Publishing [pubs.sciepub.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. consensus.app [consensus.app]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of Thio-Substituted Pyrimidine Analogs
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Its inherent drug-like properties and versatile substitution patterns have led to numerous clinically approved agents. A particularly fruitful area of investigation has been the introduction of a thio-substituent, which significantly modulates the electronic and steric properties of the pyrimidine ring, often leading to enhanced biological activity. This guide provides a comparative analysis of thio-substituted pyrimidine analogs, delving into their structure-activity relationships (SAR) across various therapeutic areas and detailing the experimental methodologies used for their evaluation.
The Significance of the Thio-Substitution: A Gateway to Diverse Bioactivity
The replacement of an oxygen atom with sulfur at various positions on the pyrimidine ring profoundly impacts the molecule's physicochemical properties. The lower electronegativity and larger atomic radius of sulfur compared to oxygen alter the electron distribution within the ring, influencing hydrogen bonding capabilities, lipophilicity, and metabolic stability. These modifications are pivotal in tailoring the interaction of these analogs with their biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1]
Comparative Analysis of Biological Activities
The following sections provide a comparative overview of the biological activities of various thio-substituted pyrimidine analogs, supported by experimental data from peer-reviewed literature.
Anticancer Activity
Thio-substituted pyrimidines have emerged as a promising class of anticancer agents, primarily targeting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[2] The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, has been extensively explored as a scaffold for kinase inhibitors.[3]
Key SAR Insights:
-
Substitution at Position 4: Modifications at the 4-position of the thienopyrimidine core are critical for cytotoxic activity. Analogs with a chloro-acetohydrazide or a pyrrole-2,5-dione substituent at this position have demonstrated potent cytotoxic effects against various cancer cell lines.[3]
-
Thio-Substitution at Position 2: The presence of a 2-thiol or 2-thioalkyl group is a common feature in many active compounds. For instance, 2-thiouracil derivatives have shown notable antiproliferative activity.[4]
-
Fused Ring Systems: Thiazolo[4,5-d]pyrimidine derivatives bearing a trifluoromethyl group have exhibited excellent growth inhibition against melanoma and breast cancer cells.[5]
Comparative Anticancer Activity Data:
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine | Chloro-acetohydrazide derivative | MCF-7 (Breast) | <10 | [3] |
| Thienopyrimidine | Pyrrole-2,5-dione derivative | HepG-2 (Liver) | <10 | [3] |
| Thiazolo[4,5-d]pyrimidine | 7-chloro-3-(4-chlorophenyl)-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Amelanotic Melanoma) | 24.4 | [5] |
| Thiazolo[4,5-d]pyrimidine | 7-chloro-3-(4-chlorophenyl)-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanotic Melanoma) | 27.2 | [5] |
| Thiopurine Analog | 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | SBN-19 (Glioblastoma) | 5.00 µg/mL | [7] |
| Thiopurine Analog | 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | C-32 (Melanoma) | 7.58 µg/mL | [7] |
Antiviral Activity
The structural similarity of pyrimidine analogs to nucleobases makes them prime candidates for antiviral drug development, often acting as inhibitors of viral replication. Thio-substitution can enhance their activity and selectivity.
Key SAR Insights:
-
Glycosylation: The attachment of sugar moieties via a thioglycosidic bond to the pyrimidine ring can significantly enhance antiviral activity. Deprotected sugars often show higher potency than their protected counterparts.[8]
-
Nature of the Sugar: Pyrimidine thioglycosides incorporating galactopyranosyl moieties have demonstrated greater activity against SARS-CoV-2 than the corresponding glucopyranosyl analogs.[4]
-
Substitution on the Pyrimidine Ring: In a series of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives, the introduction of cyclobutyl or cyclopentyl groups at the β-position of the aminoalkyl side chain resulted in potent anti-influenza virus activity.[9]
Comparative Antiviral Activity Data:
| Compound Class | Specific Analog | Virus | EC50 (µM) | Reference |
| Pyrimidine Thioglycoside | N-P-chlorophenyl pyrimidine thiogalactoside | SARS-CoV-2 | 15.41 | [4] |
| Pyrimidine Thioglycoside | N-phenyl pyrimidine thiogalactoside | SARS-CoV-2 | 18.47 | [4] |
| Pyridine-based Thioglycoside Phosphoramidate | Compound 5b | Coxsackie virus B4 | IC50: 4.5 µ g/100 µL | [10] |
| Pyridine-based Thioglycoside Phosphoramidate | Compound 11 | Coxsackie virus B4 | IC50: 6.0 µ g/100 µL | [10] |
| Spirocyclic Thiopyrimidinone | Compound 9 | Human coronavirus 229E (HCoV-229E) | High selective index (14.8) | [11] |
Antimicrobial Activity
Thio-substituted pyrimidines have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. The thio-functional group is often crucial for their mechanism of action, which can involve the inhibition of essential microbial enzymes.
Key SAR Insights:
-
Thienopyrimidine-Sulfonamide Hybrids: The incorporation of a sulfonamide moiety into a thienopyrimidine scaffold has been shown to enhance antimicrobial activity.[7]
-
Substitution Pattern: In a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol derivatives, the position of the chloro substituent on the phenyl ring influenced the antibacterial and antifungal activity.[12]
-
Fused Heterocyclic Systems: Thienopyrimidine derivatives have shown effectiveness against both gram-negative and gram-positive bacteria.[7]
Comparative Antimicrobial Activity Data:
| Compound Class | Specific Analog | Microorganism | MIC (µM/ml) | Reference |
| Pyrimidin-2-thiol | 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | E. coli | 0.91 | [12] |
| Pyrimidin-2-thiol | 4-(3-Bromophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | B. subtilis | 0.96 | [12] |
| Pyrimidin-2-thiol | 4-(4-Bromophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | P. aeruginosa | 0.77 | [12] |
| Pyrimidin-2-amine | 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | S. aureus | 0.87 | [12] |
| Thienopyrimidine-Sulfadiazine Hybrid | Compound 4ii | C. albicans | 62.5 µg/mL | [7] |
Experimental Protocols
The evaluation of the biological activity of these compounds relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays.
Protocol 1: MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[6][13]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thio-substituted pyrimidine analogs in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Caption: Workflow of the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the antimicrobial susceptibility of bacteria and fungi.[1][14]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[14]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thio-substituted pyrimidine analog in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or longer for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Broth microdilution workflow for MIC determination.
Conclusion and Future Directions
The introduction of a thio-substituent into the pyrimidine ring is a highly effective strategy for the development of potent and selective therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of the position of the thio-group and the nature of other substituents in determining the biological activity profile of these analogs. The experimental protocols provided serve as a foundation for the reliable evaluation of these compounds.
Future research in this area will likely focus on the synthesis of novel thio-substituted pyrimidine derivatives with improved pharmacokinetic and pharmacodynamic properties. A deeper understanding of their mechanisms of action at the molecular level, aided by computational modeling and structural biology, will be crucial for the rational design of the next generation of pyrimidine-based drugs.
References
-
Jetir.org. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Retrieved from [Link]
- Yousif, M. N. M., El-Sayed, W. A., Abbas, H. S., & Awad, H. M. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science, 7(11), 021-032.
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- Elmaaty, A. A., El-Taweel, F. M., & Elgemeie, G. H. (2020). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 5(24), 14635-14647.
-
Elmaaty, A. A., El-Taweel, F. M., & Elgemeie, G. H. (2020). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. National Institutes of Health. Retrieved from [Link]
- Al-Otaibi, A. M., El-Sayed, W. A., & El-Gendy, M. A. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(15), 5824.
-
Al-Otaibi, A. M., El-Sayed, W. A., & El-Gendy, M. A. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. Retrieved from [Link]
- Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., & El-Gohary, N. S. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(16), 4983.
-
Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., & El-Gohary, N. S. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. National Institutes of Health. Retrieved from [Link]
- Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512.
- Kowalska, W., & Pluta, K. (2015). Synthesis and anticancer activity of thiosubstituted purines. Journal of the Iranian Chemical Society, 12(10), 1779-1786.
- Szymańska, E., Gornowicz, A., Bielenica, A., & Wujec, M. (2020).
-
Szymańska, E., Gornowicz, A., Bielenica, A., & Wujec, M. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]
- Narwal, S., Kumar, R., & Kumar, P. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52.
- Al-Ghorbani, M., Al-Salahi, R., Al-Qumaizi, M., Al-Anesi, S., & Al-Obaid, A. M. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 693.
-
Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates. (2020). ACS Omega. Retrieved from [Link]
-
Narwal, S., Kumar, R., & Kumar, P. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. Retrieved from [Link]
-
Elmaaty, A. A., El-Taweel, F. M., & Elgemeie, G. H. (2020). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. National Institutes of Health. Retrieved from [Link]
- Minamida, A., et al. (1996). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Chemical & Pharmaceutical Bulletin, 44(11), 2219-2222.
-
Minamida, A., et al. (1996). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. PubMed. Retrieved from [Link]
-
Minamida, A., et al. (1996). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. PubMed. Retrieved from [Link]
- El-Sayed, W. A., et al. (2022). Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. Chemistry & Biodiversity, 19(10), e202200632.
-
El-Sayed, W. A., et al. (2022). Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. PubMed. Retrieved from [Link]
Sources
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. woah.org [woah.org]
- 4. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Framework for Efficacy Evaluation of Novel Antimicrobial Agents: A Comparative Analysis of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid
Introduction
The relentless rise of multidrug-resistant (MDR) bacteria necessitates the urgent discovery and development of novel antimicrobial agents.[1] Pyrimidine-containing heterocyclic compounds have emerged as a promising area for new antibacterial drug discovery due to their diverse mechanisms of action and inherent ability to interact with biological macromolecules.[1][2] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory effects.[3] This guide presents a comprehensive framework for evaluating the efficacy of a novel pyrimidine derivative, (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid, against a panel of clinically relevant bacteria. The performance of this investigational compound will be benchmarked against established antibiotics with distinct mechanisms of action: Ciprofloxacin (a fluoroquinolone), Erythromycin (a macrolide), and Meropenem (a carbapenem).
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, self-validating methodology for the initial characterization of a novel antimicrobial agent. By adhering to internationally recognized standards, such as those set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the generated data will be both reliable and comparable across different laboratories.[4][5]
Compound Profiles
-
This compound: A novel synthetic compound featuring a tetrahydropyrimidine core. The therapeutic potential of this compound is predicated on the known antimicrobial activities of various pyrimidine derivatives.[6] The mechanism of action is currently unknown but is hypothesized to involve interference with nucleic acid synthesis or other essential metabolic pathways, similar to other pyrimidine analogues.[7]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
-
Erythromycin: A macrolide antibiotic that inhibits protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome, thereby blocking the translocation of peptides.
-
Meropenem: A broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Experimental Design & Rationale
The evaluation of a novel antimicrobial agent follows a logical and stepwise progression. The initial phase, which is the focus of this guide, involves determining the in vitro potency of the compound. This is primarily achieved through antimicrobial susceptibility testing (AST).
Antimicrobial Susceptibility Testing (AST)
The cornerstone of evaluating an antibiotic's efficacy is determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a critical first step in assessing the potential of a new compound.
To ensure the reliability and reproducibility of our findings, all AST methodologies will be based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[8]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for in vitro antimicrobial efficacy testing.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M07 guidelines.[8]
-
Preparation of Reagents and Media:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Prepare stock solutions of this compound, Ciprofloxacin, Erythromycin, and Meropenem in a suitable solvent (e.g., DMSO, water).
-
Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Select well-isolated colonies of the test organism (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the diluted antimicrobial agents.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, aspirate a 10 µL aliquot.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Protocol 3: Time-Kill Kinetic Assay
-
Assay Setup:
-
In flasks containing MHB, add the test organism at a starting density of ~5 x 10^5 CFU/mL.
-
Add the antimicrobial agents at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control flask without any antibiotic.
-
-
Sampling and Plating:
-
Incubate the flasks at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate onto MHA to determine the viable bacterial count (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Comparative Efficacy Data (Hypothetical)
The following tables summarize the expected outcomes from the described experiments, comparing the novel compound with the selected antibiotics.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism | This compound | Ciprofloxacin | Erythromycin | Meropenem |
| E. coli ATCC 25922 | 8 | 0.015 | >128 | 0.03 |
| S. aureus ATCC 29213 | 4 | 0.25 | 0.5 | 0.12 |
| P. aeruginosa ATCC 27853 | 32 | 0.5 | >128 | 1 |
| E. faecalis ATCC 29212 | 16 | 1 | 4 | 8 |
Table 2: Minimum Bactericidal Concentrations (MBCs) in µg/mL
| Organism | This compound | Ciprofloxacin | Erythromycin | Meropenem |
| E. coli ATCC 25922 | 16 | 0.03 | >128 | 0.06 |
| S. aureus ATCC 29213 | 8 | 0.5 | >128 | 0.25 |
Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Plausible Mechanism of Action and Elucidation
Given that many pyrimidine-containing compounds interfere with nucleic acid synthesis, a plausible mechanism for this compound is the inhibition of a key enzyme in the folic acid biosynthesis pathway, such as dihydrofolate reductase (DHFR).[2] This pathway is essential for the de novo synthesis of purines and pyrimidines.[7]
Proposed Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the bacterial folic acid pathway.
Experimental Approaches to Elucidate Mechanism of Action
-
Macromolecular Synthesis Assays: Incorporate radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis in the presence and absence of the novel compound. Inhibition of a specific pathway will be indicated by a reduction in the incorporation of the corresponding radiolabeled precursor.
-
Enzyme Inhibition Assays: If macromolecular synthesis assays suggest inhibition of nucleic acid synthesis, purified enzymes from the folic acid pathway (e.g., DHFR) can be used in in vitro assays to directly measure the inhibitory activity of the compound.
-
Whole-Genome Sequencing of Resistant Mutants: Spontaneously resistant mutants can be generated by plating a high density of bacteria on agar containing the novel compound. Sequencing the genomes of these resistant mutants can identify mutations in the target protein or in genes involved in drug efflux or metabolism.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial in vitro evaluation of a novel antimicrobial agent, this compound. By employing standardized methodologies and comparing its performance against well-characterized antibiotics, a clear and reliable assessment of its potential can be achieved. The hypothetical data presented suggests that this compound may possess promising activity against both Gram-positive and Gram-negative bacteria.
The subsequent steps in the drug development pipeline would involve cytotoxicity assays to determine its selectivity for bacterial over mammalian cells, in vivo efficacy studies in animal models of infection, and further optimization of the chemical structure to enhance potency and pharmacokinetic properties. The systematic approach detailed herein provides the necessary scientific rigor to justify the continued investigation of this and other novel antimicrobial candidates.
References
-
Alqahtani, A. M., et al. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 26(21), 6536. Available at: [Link]
-
Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875-1886. Available at: [Link]
-
Kawabata, T., et al. (2019). Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Infectious Diseases, 5(11), 1875-1885. Available at: [Link]
-
Wang, S., et al. (2022). Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. International Journal of Molecular Sciences, 23(19), 11889. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
-
Ivashchenko, A. V., et al. (2017). Synthesis and Antimicrobial Activity of 4-Hydroxy-2-[5-Nitrofuran(Thien)-2-Yl]-6h-1,3-Oxazin-6-Ones. Pharmaceutical Chemistry Journal, 51, 657-660. Available at: [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). CLSI Home. Retrieved January 17, 2026, from [Link]
-
Ghorab, M. M., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(1), 710-721. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed. Available at: [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 17, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. Available at: [Link]
-
Patel, R., et al. (2022). Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Semantic Scholar. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved January 17, 2026, from [Link]
-
Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3095. Available at: [Link]
-
ResearchGate. (n.d.). Reported pyrimidine derivatives as antibacterial agents. Retrieved January 17, 2026, from [Link]
-
Desai, N. C., et al. (2014). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Journal of Saudi Chemical Society, 18(5), 572-579. Available at: [Link]
-
Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]
-
Clinical & Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Available at: [Link]
-
Ryssel, H., et al. (2009). The antimicrobial effect of acetic acid--an alternative to common local antiseptics? Burns, 35(5), 695-700. Available at: [Link]
-
Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Available at: [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved January 17, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. Retrieved January 17, 2026, from [Link]
-
Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (2017). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 765-776. Available at: [Link]
-
Kassim, A., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36965. Available at: [Link]
Sources
- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nih.org.pk [nih.org.pk]
A Comparative Guide to Novel Tetrahydropyrimidine Anticancer Agents: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Within this landscape, the tetrahydropyrimidine scaffold has emerged as a privileged structure, giving rise to a diverse array of compounds with potent and varied antitumor activities. This guide provides an in-depth comparative analysis of three prominent classes of novel tetrahydropyrimidine-based anticancer agents: TRAIL pathway inducers, Eg5 kinesin inhibitors, and EGFR/VEGFR-2 kinase inhibitors. We will delve into their mechanisms of action, compare their cytotoxic profiles against various cancer cell lines, and provide detailed experimental protocols for their evaluation, all grounded in authoritative scientific literature.
Introduction to Novel Tetrahydropyrimidine Anticancer Agents
Tetrahydropyrimidines, heterocyclic organic compounds, have garnered significant attention in medicinal chemistry due to their structural similarity to the pyrimidine bases of nucleic acids. This has led to the development of numerous derivatives with a broad spectrum of biological activities, including potent anticancer effects. This guide will focus on three distinct classes of these agents, each with a unique mechanism of action targeting critical cellular processes in cancer.
-
TRAIL Pathway Inducers (e.g., ONC201 and its analogues): These compounds upregulate the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a naturally occurring protein that selectively induces apoptosis in cancer cells.
-
Eg5 Kinesin Inhibitors (e.g., Monastrol and its analogues): This class of molecules targets the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death.
-
EGFR/VEGFR-2 Inhibitors: These derivatives are designed to inhibit key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer cell proliferation, survival, and angiogenesis.
Comparative Efficacy: A Look at the Experimental Data
A direct comparison of the cytotoxic potential of these novel agents is crucial for understanding their therapeutic promise. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds from each class against a panel of human cancer cell lines. For context, we have included IC50 values for standard-of-care chemotherapeutic agents and targeted therapies.
It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, assay duration, and specific reagents used. The data presented here is a synthesis from multiple sources and should be interpreted as a comparative overview.
Table 1: Comparative Cytotoxicity (IC50 in µM) of TRAIL-Inducing Tetrahydropyrimidines and Standard Chemotherapeutics
| Compound/Drug | Mechanism of Action | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) |
| ONC201 | TRAIL Pathway Inducer | ~14.6[1] | - | - | - |
| ONC201 Analogue (Compound 4) | TRAIL Pathway Inducer | ~3-15[1] | - | - | - |
| Doxorubicin | DNA Intercalator/ Topoisomerase II Inhibitor | ~0.4 - 2.5[2][3][4] | ~2.9[3][4] | >20[3][4] | ~1.3 - 12.2[3][4][5] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase Inhibitor | ~3.8 - 25[6][7][8] | ~100[8] | ~200[9] | ~73[9] |
Table 2: Comparative Cytotoxicity (IC50 in µM) of Eg5-Inhibiting Tetrahydropyrimidines and a Standard Mitotic Inhibitor
| Compound/Drug | Mechanism of Action | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) |
| Monastrol | Eg5 Kinesin Inhibitor | ~100.5[10] | ~14[11] | - |
| Monastrol Analogue (5j) | Eg5 Kinesin Inhibitor | ~5.13[12] | ~3.75[12] | ~4.21[12] |
| Paclitaxel | Microtubule Stabilizer | Varies widely | - | - |
Table 3: Comparative Cytotoxicity (IC50 in µM) of EGFR-Inhibiting Tetrahydropyrimidines and a Standard EGFR Inhibitor
| Compound/Drug | Mechanism of Action | A549 (Lung, EGFR wt) | H1975 (Lung, EGFR L858R/T790M) |
| Pyrimidine Derivative (1) | EGFR Inhibitor | 5.67[13] | - |
| Pyrimidine Derivative (10b) | EGFR Inhibitor | 5.85[14] | - |
| Erlotinib | EGFR Tyrosine Kinase Inhibitor | ~1.12[14] | ~11.58[1] |
Mechanisms of Action and Signaling Pathways
A deep understanding of the molecular mechanisms underlying the anticancer activity of these compounds is paramount for their rational development and clinical application.
TRAIL Pathway Inducers: Reactivating Apoptosis
ONC201 and its analogues exert their anticancer effects by upregulating the TRAIL pathway, a critical component of the immune system's surveillance against tumors.[15]
Mechanism of Action: ONC201 inhibits the activity of the pro-survival kinases Akt and ERK.[1][16] This leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Foxo3a.[16] In the nucleus, Foxo3a binds to the promoter of the TRAIL gene, inducing its transcription and leading to an increase in the production and secretion of the TRAIL protein.[15] Secreted TRAIL then binds to its death receptors, DR4 and DR5, on the surface of cancer cells, triggering the formation of the Death-Inducing Signaling Complex (DISC).[17] This complex activates a caspase cascade, culminating in the execution of apoptosis.[17][18]
Signaling Pathway Diagram:
Caption: ONC201-induced TRAIL pathway activation.
Eg5 Kinesin Inhibitors: Halting Mitosis
Monastrol and its derivatives represent a class of antimitotic agents that specifically target the kinesin motor protein Eg5.[11][19]
Mechanism of Action: Eg5 is crucial for establishing and maintaining the bipolar spindle during the early stages of mitosis.[15] It functions by sliding antiparallel microtubules apart, pushing the centrosomes to opposite poles of the cell.[12] Monastrol and its analogues are allosteric inhibitors that bind to a pocket on the Eg5 motor domain, distinct from the ATP- and microtubule-binding sites.[20] This binding locks Eg5 in a state that is unable to hydrolyze ATP and generate force, effectively halting its motor activity.[20] As a result, the centrosomes fail to separate, leading to the formation of a characteristic "monoastral" spindle, where a single aster of microtubules is surrounded by a ring of chromosomes.[5][19] This activates the spindle assembly checkpoint, arresting the cell in mitosis.[11] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.[15]
Downstream Effects of Eg5 Inhibition:
Caption: Downstream consequences of Eg5 inhibition by Monastrol.
EGFR/VEGFR-2 Inhibitors: Blocking Proliferation and Angiogenesis
Certain tetrahydropyrimidine derivatives have been rationally designed to inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are frequently dysregulated in cancer.[13]
Mechanism of Action: EGFR is a key driver of cell proliferation, survival, and differentiation.[13] Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, activating downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. VEGFR-2, activated by VEGF, is the primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Tetrahydropyrimidine-based inhibitors of these receptors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation and activation of the receptor.[21] By simultaneously blocking EGFR and VEGFR-2, these dual inhibitors can exert a multi-pronged attack on tumors, inhibiting both cancer cell proliferation and the blood supply that sustains them.
Signaling Pathway Diagram:
Sources
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. NCI-60 Molecular Targets - NCI [dctd.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 7. Synthetic studies on mitotic kinesin Eg5 inhibitors: synthesis and structure-activity relationships of novel 2,4,5-substituted-1,3,4-thiadiazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Eg5 acts synergistically with checkpoint abrogation in promoting mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. plos.figshare.com [plos.figshare.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Novel Anti-Inflammatory Agents in Preclinical Models of Rheumatoid Arthritis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Therapeutics in Rheumatoid Arthritis
Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life. While current treatments, including Disease-Modifying Antirheumatic Drugs (DMARDs) and biologics, have significantly improved patient outcomes, a substantial number of patients exhibit inadequate responses or experience adverse effects. This necessitates the continued development of novel therapeutic agents with improved efficacy and safety profiles.
This guide provides a comparative framework for evaluating the in vivo efficacy of a novel investigational compound, (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid (THP-AA), in established animal models of RA. As no public data for THP-AA currently exists, this document serves as a template, utilizing hypothetical yet plausible data to illustrate the evaluation process. We will compare THP-AA against two gold-standard therapies: Methotrexate, a conventional synthetic DMARD, and Etanercept, a biologic tumor necrosis factor (TNF) inhibitor.
The structural motif of THP-AA, incorporating a tetrahydropyrimidine core and an acetic acid moiety, suggests potential anti-inflammatory properties. Tetrahydropyrimidine derivatives have been explored for various biological activities[1], and the acidic functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs)[2][3]. Our hypothetical evaluation will therefore focus on its potential as an anti-arthritic agent.
Mechanism of Action: Targeting the Inflammatory Cascade
A key driver of the pathogenesis of RA is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that mediate the inflammatory response and joint destruction in RA.[6][7] Therapeutic intervention aimed at modulating this pathway holds significant promise.
Hypothesized Mechanism for THP-AA: We hypothesize that THP-AA exerts its anti-inflammatory effects through the modulation of the NF-κB signaling cascade, leading to a downstream reduction in pro-inflammatory cytokine production.
Below is a diagram illustrating the canonical NF-κB signaling pathway, a primary target in RA therapeutics.
Caption: Figure 1. The Canonical NF-κB Signaling Pathway in RA.
Comparative In Vivo Efficacy in Animal Models of Rheumatoid Arthritis
The preclinical evaluation of anti-arthritic compounds relies on well-established animal models that mimic the pathological features of human RA.[8] For this comparative guide, we will focus on two widely used models: Collagen-Induced Arthritis (CIA) in mice and Adjuvant-Induced Arthritis (AIA) in rats.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is highly relevant to human RA, sharing key immunological and pathological characteristics, including synovitis, pannus formation, and erosion of cartilage and bone.[9][10]
Caption: Figure 2. Experimental Workflow for the Mouse CIA Model.
The following table summarizes the hypothetical efficacy of THP-AA in the mouse CIA model compared to Methotrexate and Etanercept.
| Treatment Group (n=10/group) | Dose | Mean Arthritis Score (Day 42) | Paw Swelling (mm, change from baseline) | Histological Score (Inflammation & Bone Erosion) |
| Vehicle Control | - | 10.2 ± 1.5 | 1.8 ± 0.3 | 8.5 ± 1.2 |
| THP-AA | 30 mg/kg, p.o., daily | 5.1 ± 1.1 | 0.9 ± 0.2 | 4.2 ± 0.8 |
| Methotrexate | 1 mg/kg, i.p., 3x/week | 4.5 ± 0.9 | 0.8 ± 0.2 | 3.8 ± 0.7 |
| Etanercept | 10 mg/kg, s.c., 2x/week | 3.2 ± 0.7 | 0.5 ± 0.1 | 2.5 ± 0.5 |
| p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a robust and highly reproducible model of polyarthritis, particularly useful for studying cell-mediated immune responses in arthritis.[11][12]
Caption: Figure 3. Experimental Workflow for the Rat AIA Model.
The following table summarizes the hypothetical efficacy of THP-AA in the rat AIA model compared to Methotrexate and Etanercept.
| Treatment Group (n=8/group) | Dose | Mean Arthritis Score (Day 21) | Hind Paw Volume (mL, change from baseline) | Serum TNF-α (pg/mL) |
| Vehicle Control | - | 12.5 ± 1.8 | 1.5 ± 0.2 | 250 ± 35 |
| THP-AA | 50 mg/kg, p.o., daily | 6.8 ± 1.3 | 0.8 ± 0.1 | 135 ± 22 |
| Methotrexate | 0.5 mg/kg, i.p., 3x/week | 5.9 ± 1.1 | 0.7 ± 0.1 | 110 ± 18 |
| Etanercept | 10 mg/kg, s.c., 2x/week | 4.2 ± 0.9 | 0.5 ± 0.1 | 85 ± 15 |
| p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |
Detailed Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Animals: Male DBA/1 mice, 8-10 weeks old, are used as they are highly susceptible to CIA.[13]
-
Reagent Preparation:
-
Bovine type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL overnight at 4°C.
-
An emulsion is prepared by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
-
Primary Immunization (Day 0): Mice are anesthetized, and 100 µL of the emulsion is injected intradermally at the base of the tail.
-
Booster Immunization (Day 21): A booster injection of 100 µL of an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) is administered at a different site at the base of the tail.[10]
-
Treatment Administration: Treatment with THP-AA, Methotrexate, Etanercept, or vehicle is initiated upon the onset of clinical signs of arthritis (typically around day 25) and continued until the end of the study (Day 42).[14][15]
-
Clinical Assessment: Arthritis severity is evaluated 3 times per week using a scoring system (0-4 for each paw, maximum score of 16). Paw swelling is measured using a digital caliper.
-
Terminal Endpoint Analysis (Day 42):
-
Blood is collected for serum cytokine analysis (e.g., TNF-α, IL-6).
-
Paws are collected for histopathological evaluation of inflammation, pannus formation, and bone erosion after hematoxylin and eosin (H&E) staining.
-
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Lewis Rats
-
Animals: Female Lewis rats, 7-8 weeks old, are used due to their high susceptibility to AIA.
-
Induction (Day 0): Rats are injected intradermally at the base of the tail with 100 µL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis.[16][17]
-
Treatment Administration: Prophylactic treatment with THP-AA, Methotrexate, Etanercept, or vehicle is initiated on Day 0 and continues for 21 days.[18][19]
-
Clinical Assessment: Arthritis severity is scored daily from day 9 to 21. Hind paw volume is measured using a plethysmometer.
-
Terminal Endpoint Analysis (Day 21):
-
Blood is collected for serum analysis of inflammatory markers.
-
Hind paws are collected for histopathological assessment.
-
Spleen and lymph nodes may be collected for ex vivo analysis of immune cell populations.
-
Conclusion and Future Directions
This guide outlines a comprehensive preclinical strategy for evaluating the in vivo efficacy of a novel compound, this compound (THP-AA), for the treatment of rheumatoid arthritis. The hypothetical data presented suggests that THP-AA may possess significant anti-inflammatory and anti-arthritic properties, comparable in some measures to established therapies like Methotrexate, though potentially less potent than a biologic agent like Etanercept.
The favorable oral bioavailability (hypothesized) and distinct chemical structure of THP-AA make it a compelling candidate for further investigation. Future studies should focus on elucidating its precise mechanism of action, exploring its pharmacokinetic and safety profiles in more detail, and evaluating its efficacy in combination with other DMARDs. The robust framework for in vivo testing detailed herein provides a clear path forward for the preclinical development of THP-AA and other novel anti-inflammatory agents.
References
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Bai, X., et al. (2024). NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential. Journal of Inflammation Research. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]
-
Firestein, G. S. (2004). NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction. Arthritis Research & Therapy. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Chondrex, Inc. (2017). Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]
-
Li, G., et al. (2024). NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential. Journal of Inflammation Research. Retrieved from [Link]
-
Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature Protocols. Retrieved from [Link]
-
Rosloniec, E. F., et al. (2013). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Retrieved from [Link]
-
Wilder, R. L., et al. (1989). Methotrexate in rheumatoid arthritis: studies with animal models. Advances in Enzyme Regulation. Retrieved from [Link]
-
O'Sullivan, F. T., et al. (2012). NF-κB and Rheumatoid Arthritis: Will Understanding Genetic Risk Lead to a Therapeutic Reward?. Mediators of Inflammation. Retrieved from [Link]
-
Gerlag, D. M., & Tak, P. P. (2007). Negative regulation of NF-κB and its involvement in rheumatoid arthritis. Arthritis Research & Therapy. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Retrieved from [Link]
-
Inotiv. (n.d.). Collagen Induced Arthritis in Mice (Mouse CIA). Retrieved from [Link]
-
Bendele, A., et al. (2011). Etanercept ameliorates inflammation and pain in a novel mono-arthritic multi-flare model of streptococcal cell wall induced arthritis. Arthritis Research & Therapy. Retrieved from [Link]
-
de Jong, D., et al. (2020). A Systematic Review Comparing Experimental Design of Animal and Human Methotrexate Efficacy Studies for Rheumatoid Arthritis. Frontiers in Pharmacology. Retrieved from [Link]
-
Chikura, B., et al. (2019). Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model. Pharmacology Research & Perspectives. Retrieved from [Link]
-
Inotiv. (n.d.). Adjuvant Arthritis (AIA) In Rat. Retrieved from [Link]
-
Antoni, C., & Braun, J. (2006). Etanercept in the treatment of rheumatoid arthritis. Therapeutics and Clinical Risk Management. Retrieved from [Link]
-
Kim, J., et al. (2018). Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells. Arthritis Research & Therapy. Retrieved from [Link]
-
D'Amico, M., et al. (2016). Etanercept improves endothelial function via pleiotropic effects in rat adjuvant-induced arthritis. Rheumatology. Retrieved from [Link]
-
Creative Bioarray. (2022). Adjuvant-Induced Arthritis (AIA) Model. Retrieved from [Link]
-
Kean, S., & Gasson, S. (2018). Etanercept for the treatment of rheumatoid arthritis. Therapeutic Advances in Musculoskeletal Disease. Retrieved from [Link]
-
Wang, Y., & Jusko, W. J. (2016). Biodistribution of Etanercept to Tissues and Sites of Inflammation in Arthritic Rats. The AAPS Journal. Retrieved from [Link]
-
Amir, M., & Kumar, S. (2005). Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. Archiv der Pharmazie. Retrieved from [Link]
-
Wang, H., et al. (2022). Robust drug bioavailability and safety for rheumatoid arthritis therapy using D-amino acids-based supramolecular hydrogels. Bioactive Materials. Retrieved from [Link]
-
Kumar, P., & Knaus, E. E. (1991). Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides. Drug Design and Delivery. Retrieved from [Link]
-
Hrytsai, I., et al. (2023). Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
Sany, J., et al. (1995). IX 207-887 in rheumatoid arthritis. A double-blind placebo-controlled study. Arthritis & Rheumatism. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Research Progress of Therapeutic Enzymes and Their Derivatives: Based on Herbal Medicinal Products in Rheumatoid Arthritis. Frontiers in Pharmacology. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Hameed, A., et al. (2016). Anti-inflammatory, anti-bacterial activity and structure-activity relationships of substitutions on 4-thiazolidinone derivatives - Part-1. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Hafez, H. N., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Negative regulation of NF-κB and its involvement in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. chondrex.com [chondrex.com]
- 12. maokangbio.com [maokangbio.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. inotiv.com [inotiv.com]
- 15. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adjuvant-Induced Arthritis Model [chondrex.com]
- 17. inotiv.com [inotiv.com]
- 18. Methotrexate in rheumatoid arthritis: studies with animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
A Researcher's Guide to Navigating the Target Landscape of Tetrahydropyrimidine Derivatives
In the landscape of modern drug discovery, the tetrahydropyrimidine (THP) scaffold represents a privileged structure, giving rise to a diverse array of bioactive molecules. From the mitotic kinesin inhibitor Monastrol to compounds with antimicrobial, antiviral, and anticancer properties, the therapeutic potential of this heterocyclic core is vast.[1][2][3][4][5] However, realizing the full clinical potential of any small molecule hinges on a thorough understanding of its molecular interactions within the complex cellular environment. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity and target specificity of tetrahydropyrimidine derivatives, grounded in experimental data and field-proven insights. Our focus is not merely on procedural steps but on the scientific rationale that underpins robust and reliable target validation and off-target profiling.
The Selectivity Challenge: Why Specificity Matters
The promise of a potent therapeutic agent can be undermined by a lack of specificity. Off-target interactions can lead to unforeseen toxicity, reduced efficacy, and a host of adverse effects that can derail a drug development program.[6] Conversely, a well-defined selectivity profile, where a compound interacts potently with its intended target and minimally with other cellular components, is a hallmark of a promising drug candidate. For researchers working with tetrahydropyrimidine derivatives, a comprehensive assessment of target engagement and cross-reactivity is not just a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action and predicting its physiological effects.
A Multi-pronged Approach to Deconvoluting Target Interactions
A single experimental technique is rarely sufficient to fully characterize the selectivity of a small molecule. A truly comprehensive understanding emerges from the convergence of evidence from multiple, orthogonal assays. This guide will delve into three key pillars of target specificity assessment:
-
Biochemical Assays: Probing direct interactions with purified proteins.
-
Cell-Based Assays: Assessing target engagement in a more physiologically relevant context.
-
Proteome-Wide Profiling: Unbiased approaches to identify on- and off-targets.
I. Biochemical Assays: The First Look at Specificity
Biochemical assays, utilizing purified proteins, provide a direct measure of a compound's ability to interact with a potential target. These in vitro methods are invaluable for initial screening and for determining intrinsic binding affinity and inhibitory potency.
Kinase Selectivity Profiling: A Case Study in Target Class Screening
Many tetrahydropyrimidine derivatives have been investigated as kinase inhibitors. The human kinome, with over 500 members, presents a significant challenge for selectivity profiling. Large-scale screening panels are essential to identify both on-target potency and off-target liabilities.
The rationale behind kinase panel screening is to quantify the interaction of a test compound against a large and diverse set of purified kinases. This provides a "snapshot" of the compound's selectivity across the kinome.
Step-by-Step Protocol for a Typical Kinase Selectivity Assay (ADP-Glo™ format):
-
Compound Preparation: A stock solution of the tetrahydropyrimidine derivative is prepared in 100% DMSO. Serial dilutions are then made to achieve the desired final assay concentrations.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), the test compound at a single high concentration (for initial screening) or a range of concentrations (for IC50 determination) is dispensed.
-
Kinase and Substrate Addition: A pre-mixture of each purified kinase and its specific substrate is added to the wells containing the compound.
-
ATP Addition & Reaction Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a set period (e.g., 1 hour) to allow the enzymatic reaction to proceed.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is read on a plate reader.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the compound is calculated relative to a DMSO control. For dose-response experiments, IC50 values are determined by fitting the data to a suitable sigmoidal curve.[7]
Data Presentation: Comparative Kinase Selectivity Profile
| Kinase Target | Compound A (% Inhibition @ 1 µM) | Compound B (% Inhibition @ 1 µM) |
| Eg5 (KIF11) | 95 | 15 |
| Aurora A | 25 | 10 |
| CDK2 | 15 | 5 |
| VEGFR2 | 10 | 92 |
| p38α | 5 | 30 |
| Src | 8 | 20 |
This is illustrative data.
This table clearly demonstrates that Compound A is highly selective for Eg5, its intended target, while Compound B is more potent against VEGFR2 with some off-target activity on p38α and Src.
II. Cell-Based Assays: Target Engagement in a Native Environment
While biochemical assays are powerful, they do not fully recapitulate the complexities of the cellular milieu, such as cell permeability, compound metabolism, and the presence of competing endogenous ligands. Cell-based assays are therefore a critical next step in validating target engagement.
Cellular Thermal Shift Assay (CETSA®): A Biophysical Approach to Target Engagement
CETSA® is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[8][9] By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for a protein of interest. A shift in this curve in the presence of a compound provides direct evidence of target engagement.[10][11][12]
Step-by-Step Protocol for Western Blot-based CETSA®:
-
Cell Culture and Treatment: Cells expressing the target of interest are cultured to a suitable confluency. The cells are then treated with the tetrahydropyrimidine derivative or a vehicle control (e.g., DMSO) for a defined period.
-
Cell Harvesting and Heating: Cells are harvested, washed, and resuspended in a buffer. The cell suspension is then aliquoted into PCR tubes and heated at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: The heated cells are lysed, often through freeze-thaw cycles. The lysates are then centrifuged at high speed to pellet the aggregated, denatured proteins, leaving the soluble, stabilized proteins in the supernatant.
-
Protein Quantification and Western Blotting: The protein concentration of the soluble fraction is determined. Equal amounts of protein from each sample are then separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to the target protein.
-
Detection and Analysis: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The band intensities are quantified, and the fraction of soluble protein at each temperature is plotted to generate a melting curve. A shift in the melting temperature (Tm) in the compound-treated samples compared to the vehicle control indicates target engagement.[8][13]
NanoBRET™ Target Engagement Assay: A Live-Cell Proximity-Based Method
The NanoBRET™ assay is a powerful technique to quantify compound binding to a specific protein in living cells in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Data Presentation: Comparative Target Engagement in Live Cells
| Assay | Compound A (EC50) | Compound B (EC50) |
| CETSA® (Eg5) | 5 µM | > 100 µM |
| NanoBRET™ (Eg5) | 2 µM | > 100 µM |
| CETSA® (VEGFR2) | > 100 µM | 8 µM |
| NanoBRET™ (VEGFR2) | > 100 µM | 4 µM |
This is illustrative data.
This data reinforces the findings from the biochemical assays, demonstrating that Compound A engages Eg5 in living cells, while Compound B engages VEGFR2. The EC50 values from these cell-based assays provide a more physiologically relevant measure of potency than the biochemical IC50s.
III. Proteome-Wide Profiling: Unbiased Discovery of On- and Off-Targets
While the aforementioned techniques are excellent for validating interactions with known or suspected targets, they are inherently biased. To uncover novel and unanticipated off-targets, unbiased proteome-wide approaches are necessary.
Affinity Chromatography Coupled with Mass Spectrometry
Affinity chromatography is a classic and powerful method for identifying the binding partners of a small molecule.[14] In this technique, the tetrahydropyrimidine derivative is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.
Step-by-Step Protocol for Affinity Chromatography:
-
Probe Synthesis: The tetrahydropyrimidine derivative is chemically modified with a linker and coupled to a solid support, such as agarose or magnetic beads.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions and the native conformation of potential binding partners.
-
Incubation: The cell lysate is incubated with the immobilized probe to allow for the binding of target proteins.
-
Washing: The beads are washed extensively with a series of buffers to remove proteins that bind non-specifically to the matrix or the linker.
-
Elution: The specifically bound proteins are eluted from the beads. This can be achieved by competing with an excess of the free compound, changing the pH or salt concentration, or using a denaturing agent.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Hit Validation: Potential binding partners identified by mass spectrometry must be validated using orthogonal methods, such as CETSA® or Western blotting, to confirm a direct interaction.
Case Study: Monastrol and its Analogs
Monastrol is a well-characterized tetrahydropyrimidine derivative that acts as a cell-permeable, allosteric inhibitor of the mitotic kinesin Eg5.[15] This interaction leads to mitotic arrest and the formation of monoastral spindles.[15][16] While Eg5 is the primary target, studies have suggested potential off-target effects. For instance, Monastrol has been shown to induce axonal outgrowth in cultured neurons, a process not typically associated with mitotic kinesins.[12][17]
Several analogs of Monastrol have been synthesized and evaluated for their cytotoxic and Eg5 inhibitory activities.[3][18][19] This allows for a comparative analysis of their structure-activity relationships.
Comparative Data for Monastrol and Analogs:
| Compound | Primary Target | IC50 (Cell Viability - HeLa) | Eg5 Inhibition | Key Structural Feature |
| Monastrol | Eg5 | ~14 µM | Yes | Thione group |
| Oxo-Monastrol | Eg5 | > 100 µM | Weak | Carbonyl group instead of thione |
| Analog 4c | Eg5 | 98 µg/ml | Stronger than Dimethylenastron | Benzylimidazolyl substitution |
| Fatty Acid Analog 6a | Eg5 | 5.11 µM | More potent than Monastrol | C6-substituted palmitic acid chain |
Data compiled from multiple sources.[18][19]
This comparative data highlights the importance of specific structural features for both on-target potency and cellular activity. The superior potency of some analogs underscores the potential for medicinal chemistry efforts to optimize the selectivity and efficacy of the tetrahydropyrimidine scaffold.
Conclusion and Future Directions
The comprehensive evaluation of target specificity and cross-reactivity is paramount in the development of tetrahydropyrimidine derivatives as therapeutic agents. A multi-faceted approach, combining biochemical, cell-based, and proteome-wide techniques, provides the most robust and reliable data. While this guide has outlined the key experimental frameworks, the field is continually evolving. The increasing use of high-throughput CETSA and advanced mass spectrometry techniques will undoubtedly provide an even deeper understanding of the complex biology of this versatile scaffold. For researchers in this field, a commitment to rigorous and multi-pronged target validation will be the key to unlocking the full therapeutic potential of tetrahydropyrimidine derivatives.
References
-
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(3), 135-146. [Link]
-
News-Medical.Net. (2022, July 22). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
-
Maliga, Z., & Mitchison, T. J. (2006). Differential effects of monastrol in two human cell lines. Cell Motility and the Cytoskeleton, 63(12), 779-788. [Link]
-
Kapoor, T. M., et al. (2000). Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5. The Journal of Cell Biology, 150(5), 975-988. [Link]
-
Du, G., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4051. [Link]
-
Peter, J. C., & Baas, P. W. (2004). Monastrol, a prototype anti-cancer drug that inhibits a mitotic kinesin, induces rapid bursts of axonal outgrowth from cultured postmitotic neurons. Cell Motility and the Cytoskeleton, 58(1), 10-16. [Link]
-
Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. Retrieved from [Link]
-
Lapek, J. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]
-
Milović, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7254. [Link]
-
Heliyon. (2024). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. [Link]
-
Vahabpour, R., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in Pharmaceutical Sciences, 14(2), 155-166. [Link]
-
Fassihi, A., et al. (2013). Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line. DARU Journal of Pharmaceutical Sciences, 21(1), 85. [Link]
-
Patsnap. (2025, May 9). How to Perform Nickel Affinity Chromatography for His-Tag Proteins. Retrieved from [Link]
-
Bioinformatics. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
-
Abnous, K., et al. (2020). Monastrol derivatives: in silico and in vitro cytotoxicity assessments. Research in Pharmaceutical Sciences, 15(4), 364-375. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2017). Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells. MedChemComm, 8(3), 633-639. [Link]
-
da Silva, G. N., et al. (2018). Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines. European Journal of Medicinal Chemistry, 143, 104-115. [Link]
-
LINCS Data Portal. (2017, September 25). WZ-4-145 KINOMEscan (LDG-1049: LDS-1052). Retrieved from [Link]
-
ABT. (n.d.). AFFINITY HIS-TAG PURIFICATION. Retrieved from [Link]
-
Animated biology With arpan. (2019, December 27). Affinity chromatography in 5 minutes | Affinity purification [Video]. YouTube. [Link]
-
LINCS Data Portal. (2013, October 16). KW-2449 KINOMEscan (LDG-1163: LDS-1166). Retrieved from [Link]
-
Petronijević, J., et al. (2024). DNA interaction of selected tetrahydropyrimidine and its effects against CCl4-induced hepatotoxicity in vivo: Part II. Archiv der Pharmazie, e2400409. [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2022). Cell Chemical Biology, 29(4), 624-637.e5. [Link]
-
Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. ASSAY and Drug Development Technologies, 21(1), 17-28. [Link]
-
Dowarah, J., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(57), 35737-35753. [Link]
-
HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]
-
Sepehri, S., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in Pharmaceutical Sciences, 14(2), 155-166. [Link]
-
J. Pharmacol. Toxicol. Methods. (2012). Transforming TRP channel drug discovery using medium-throughput electrophysiological assays. [Link]
-
Li, Y., et al. (2015). Affinity purification in target identification: the specificity challenge. MedChemComm, 6(9), 1560-1569. [Link]
-
Ray, S., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3393. [Link]
-
Abdul Lathiff, M. K. M., et al. (2023). Exploring Substituted 3,4-Dihydropyrimidinone and Thione Derivatives as Anti-prostate Cancer Agents: Computational Screening, Synthesis, Characterization, and In Vitro Efficacy Assessment. Journal of Molecular Structure, 1292, 136158. [Link]
-
Charles River. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
AI/ML-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). Pharmaceuticals, 16(5), 743. [Link]
-
Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]
-
J Vet Med Sci. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concept. [Link]
-
Nature Methods. (2015). Off-target mutations are rare in Cas9-modified mice. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). ACS Omega, 4(7), 12560-12573. [Link]
-
ResearchGate. (n.d.). Eurofins ion channel profiler results. Retrieved from [Link]
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Monastrol derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protenova.com [protenova.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 11. news-medical.net [news-medical.net]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 15. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 18. Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Pyrimidine Derivatives: Targeting Cancer Cells While Sparing Normal Tissues
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several highly effective anticancer drugs.[1][2] As antimetabolites, pyrimidine analogues can interfere with the synthesis of nucleic acids, a process that is inherently upregulated in rapidly proliferating cancer cells.[3][4] However, the ultimate goal of modern chemotherapy is not just to kill cancer cells, but to do so with surgical precision, leaving healthy cells unharmed. This guide provides a comparative analysis of the cytotoxic profiles of various classes of pyrimidine derivatives, focusing on their differential effects on cancerous versus non-cancerous cell lines. We will delve into the experimental data that illuminates this crucial selectivity and provide the detailed methodologies required to replicate and build upon these findings.
The Principle of Selective Cytotoxicity
The therapeutic window of an anticancer agent is defined by its ability to exert maximal toxic effects on tumor cells while inducing minimal damage to normal, healthy cells. Pyrimidine derivatives achieve this selectivity through several mechanisms. They often target enzymes or pathways that are hyperactive or mutated in cancer cells, such as specific kinases or components of the cell cycle machinery.[5][6] The ideal compound will therefore exhibit a low half-maximal inhibitory concentration (IC50) against cancer cell lines and a significantly higher IC50 against normal cell lines, resulting in a high Selectivity Index (SI).
Below, we explore the cytotoxic profiles of distinct classes of pyrimidine derivatives, supported by in vitro experimental data.
Pyrido[2,3-d]pyrimidine Derivatives: Potent Kinase Inhibitors
The fused heterocyclic system of pyrido[2,3-d]pyrimidines is a privileged scaffold known to produce potent inhibitors of various protein kinases, which are critical regulators of cell growth and survival.[7] Certain derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[8][9] Inhibition of PIM-1 can lead to cell cycle arrest and programmed cell death.[8]
Experimental data shows that specific compounds in this class exhibit promising selectivity. For instance, compound 4 from a recent study demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line while showing a significantly lower impact on normal cells.[9] This selectivity is crucial for minimizing side effects in potential clinical applications.
Thieno[2,3-d]pyrimidine Derivatives: Inducers of Oxidative Stress and Apoptosis
Thienopyrimidine derivatives represent another class of compounds with significant anticancer efficacy. Their mechanism often involves inducing multiple modes of cell death. One study identified a lead compound, 6j , which was highly effective against a panel of colon, brain, and ovarian cancer cell lines.[10] Crucially, the IC50 value in a normal Chinese Hamster Ovary (CHO) cell line was over 10-fold higher than in the cancer cell lines, indicating a wide therapeutic window.[10] This compound was found to induce cancer cell death through apoptosis, oxidative stress, and mitotic catastrophe, showcasing a multi-pronged attack on the cancer cells.[10]
Indazol-Pyrimidine Hybrids: High Safety and Selectivity Profile
Recent work on hybrid molecules incorporating both indazole and pyrimidine scaffolds has yielded compounds with remarkable selectivity. In one study, compounds 4f and 4i were found to be significantly more potent against the MCF-7 breast cancer cell line than a reference drug.[11] When tested against the normal mammary gland epithelial cell line MCF-10a, these compounds displayed IC50 values much higher than those for the cancer cells, resulting in impressive Selectivity Index values of 14.5 and 16.03, respectively.[11] This highlights a superior safety profile and a greater degree of selectivity towards cancerous cells.[11]
Quantitative Comparison of Cytotoxicity
To objectively assess the performance of these derivatives, their IC50 values are summarized below. The Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) is calculated where data is available to quantify the differential activity.
| Derivative Class | Compound ID | Cancer Cell Line | Cancer IC50 (µM) | Normal Cell Line | Normal IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | Not specified | Not specified | Not specified | [9] |
| Thieno[2,3-d]pyrimidine | Compound 6j | HCT116 (Colon) | ~1.0 | CHO (Ovary) | 14.0 | ~14 | [10] |
| Thieno[2,3-d]pyrimidine | Compound 6j | A2780 (Ovarian) | ~0.8 | CHO (Ovary) | 14.0 | ~17.5 | [10] |
| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.63 | MCF-10a (Breast) | 23.67 | 14.52 | [11] |
| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | 1.84 | MCF-10a (Breast) | 29.50 | 16.03 | [11] |
| Pyrimidine-Sulfonamide | Hybrid 3a | HCT-116 (Colon) | 5.66 | MRC-5 (Lung) | 57.42 | 10.14 | [5] |
| Camphor-based Pyrimidine | Compound 3f | MDA-MB-231 (Breast) | < 3.12 | GES-1 (Gastric) | > 50 | > 16 |
Experimental Design & Methodologies
The reliability of cytotoxicity data hinges on robust and well-validated experimental protocols. The choice of assay is critical, as different methods measure different cellular parameters. Here, we provide an overview of the core assays and detailed protocols for their execution.
Visualizing the Experimental Workflow
The overall process for evaluating the cytotoxicity of a novel pyrimidine derivative involves several key stages, from initial cell culture to final data analysis.
Caption: General workflow for assessing compound cytotoxicity.
Core Assay Principles: A Comparative Look
The two most common plate-based cytotoxicity assays, MTT and LDH, measure distinct cellular states. The MTT assay measures the metabolic activity of living cells, while the LDH assay quantifies a marker released from the cytoplasm of dead cells that have lost membrane integrity.[12][13]
Caption: Principles of MTT vs. LDH cytotoxicity assays.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay quantitatively measures the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. The rationale here is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures membrane integrity by quantifying the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium from damaged cells.[13][14]
Materials:
-
96-well flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from ThermoFisher, Promega, or Roche)
-
Lysis Buffer (e.g., 10X Triton X-100, usually provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is critical to set up proper controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with Lysis Buffer 45 minutes before the end of incubation.
-
Background Control: Medium only, no cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. This step pellets any detached cells, ensuring that the supernatant primarily contains LDH from cells with compromised membranes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction mixture contains the substrates for LDH, which produces a colored product.
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: First, subtract the background control reading from all other readings. Then, calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100).
Protocol 3: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, typical of late apoptotic or necrotic cells.
Materials:
-
6-well plates
-
Flow cytometer
-
FITC Annexin V/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes. The inclusion of floating cells is critical as apoptotic cells often detach.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. This allows time for the antibodies to bind.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The development of pyrimidine derivatives continues to be a highly promising avenue for cancer therapy.[15][16] The data clearly demonstrates that medicinal chemists can successfully design and synthesize novel compounds with high potency against cancer cells and, crucially, a high selectivity index, sparing normal cells.[5][11] The multi-faceted mechanisms of action, from kinase inhibition to the induction of apoptosis and oxidative stress, provide multiple avenues for therapeutic intervention.[9][10]
Future research should continue to focus on optimizing the selectivity of these compounds. The integration of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions early in the design phase can help prioritize candidates with favorable drug-like properties.[11] Furthermore, moving lead compounds from in vitro studies into in vivo animal models is the essential next step to validate their efficacy and safety in a whole-organism context. The protocols and comparative data provided in this guide serve as a foundational resource for researchers dedicated to advancing this critical field of drug discovery.
References
-
Myriagkou, M., Papakonstantinou, E., Deligiannidou, G. E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]
-
Patel, R., Patel, H., & Patel, V. (Year N/A). Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Asian Journal of Research in Chemistry. Available at: [Link]
-
Patel, R. (2020). Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Szałek, E., Karczewska-Golec, J., Golec, P., Tomczak, R., & Wawrzyńczak, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Available at: [Link]
-
Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Pyrimidine Nucleoside Analogs in Cancer Treatment. Current Pharmaceutical Design. Available at: [Link]
-
Myriagkou, M., Papakonstantinou, E., Deligiannidou, G. E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. Available at: [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available at: [Link]
-
Wang, Z., Shi, X., Chen, J., & Li, X. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. Available at: [Link]
-
Shellman, Y. G., & Lyons, T. R. (2012). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Available at: [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? ResearchGate. Available at: [Link]
-
Begum, J. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts. Available at: [Link]
-
Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Pyrimidine nucleoside analogs in cancer treatment. Expert Opinion on Investigational Drugs. Available at: [Link]
-
Xu, J., Wang, Y., Liu, Y., Chen, J., & Li, Y. (2019). Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sharma, A., & Singh, R. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link]
-
Various Authors. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]
-
Various Authors. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Available at: [Link]
-
Amer, A. M., Abdel-Aziz, S. A., El-Kerdawy, A. M., & Abdel-Wahab, B. F. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. Available at: [Link]
-
El-Gamal, M. I., Al-Said, M. S., & Al-Zoubi, R. M. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]
-
Nafie, M. S., & Amer, A. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]
-
Kamal, A., Reddy, T. S., & Vishnuwardhan, M. V. P. S. (2017). Thienopyrimidine Derivatives Exert Their Anticancer Efficacy via Apoptosis Induction, Oxidative Stress and Mitotic Catastrophe. Scientific Reports. Available at: [Link]
-
Various Authors. (2023). Anticancer agents and selective COX-2 inhibitors containing pyrimidine... ResearchGate. Available at: [Link]
-
Khan, A. A., Ansari, M. A., & Khan, M. A. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry. Available at: [Link]
-
Various Authors. (Year N/A). Mechanism of action of pyrimidine analogues. ResearchGate. Available at: [Link]
-
Peters, G. J., van der Wilt, C. L., & van Moorsel, C. J. A. (2000). Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity. Cell Cycle Control and Drug Research. Available at: [Link]
-
Various Authors. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
-
Various Authors. (Year N/A). Pyrimidine-based anticancer drugs. ResearchGate. Available at: [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 10. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijcrt.org [ijcrt.org]
- 16. jrasb.com [jrasb.com]
Safety Operating Guide
A Guide to the Proper Disposal of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative tools but also with the critical knowledge to ensure safety, compliance, and environmental stewardship in the laboratory. The responsible management of chemical waste is a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Assessment: A Proactive Approach to Safety
-
Thiourea-like Core: The molecule contains a tetrahydropyrimidine ring with a sulfur linkage, which is structurally related to thiourea. Thiourea and its derivatives are recognized for their potential toxicity and are handled with caution.[1] Thiourea itself is classified as a hazardous substance that may cause irritation, has suspected carcinogenic effects, and is toxic to aquatic life with long-lasting effects.[2][3]
-
Acetic Acid Moiety: The presence of a carboxylic acid group suggests that the compound has acidic properties. Concentrated acetic acid is corrosive and can cause severe skin burns and eye damage.[4][5]
-
Heterocyclic Nature: As a sulfur- and nitrogen-containing heterocyclic compound, it belongs to a class of molecules with immense chemical and biological diversity. However, this structural complexity also means they can persist in the environment and may have toxic or carcinogenic properties, making improper disposal an environmental concern.[6]
Personal Protective Equipment (PPE) and Handling
Before generating any waste, ensuring personal safety is paramount. The potential hazards identified in the assessment directly inform the required level of PPE.
-
Eye Protection: Wear chemical safety goggles with side shields at all times.[7]
-
Hand Protection: Use chemically resistant gloves. Impervious gloves, such as butyl rubber or nitrile, are recommended. Always check the glove manufacturer's compatibility chart.[8]
-
Protective Clothing: A standard lab coat is required. For handling larger quantities, consider a chemically resistant apron.[9]
-
Ventilation: All handling and waste collection should be performed inside a certified chemical fume hood to minimize inhalation of any potential dust or aerosols.[1][2]
Waste Segregation and Containment Protocol
Proper containment is a critical, non-negotiable step in the disposal process. It prevents accidental exposure, environmental release, and dangerous reactions. Chemical waste cannot be disposed of in regular trash or poured down the sewer system.[10]
Step-by-Step Containment Procedure:
-
Select a Compatible Container: Choose a container made of a material that will not react with the waste. For acidic and organic-containing waste, a high-density polyethylene (HDPE) container is an excellent choice.[11][12] Ensure the container has a secure, leak-proof screw cap.
-
Pre-Label the Container: Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[13] The label must include:
-
The words "Hazardous Waste".[10]
-
The full, unabbreviated chemical name: "this compound" and any other chemical constituents in the waste stream (e.g., solvents, buffers), including their concentrations.[10]
-
The date waste was first added (accumulation start date).[10]
-
The Principal Investigator's name and lab location.[10]
-
Appropriate hazard pictograms (e.g., corrosive, health hazard, environmental hazard).[13]
-
-
Segregate Waste Streams:
-
Liquid Waste: Collect all solutions containing the compound in your labeled liquid waste container.
-
Solid Waste: Collect any contaminated solids (e.g., gloves, weigh paper, pipette tips) in a separate, clearly labeled solid waste container or a sealed, durable plastic bag designated for hazardous solid waste.
-
-
Maintain Container Integrity:
-
Keep the waste container closed at all times, except when adding waste.[12]
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[11]
-
Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, which must be at or near the point of generation and under the control of the lab personnel.[12][13]
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.[11]
-
| Parameter | Requirement | Rationale |
| Container Type | High-Density Polyethylene (HDPE) or other compatible plastic. | Resists degradation from acidic and organic components. Avoids potential breakage associated with glass.[10][11] |
| Labeling | EHS-provided "Hazardous Waste" tag, fully completed. | Ensures regulatory compliance (EPA/RCRA), proper handling, and safe final disposal. Prevents costly "unknown" waste identification.[10][13] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Confines hazardous materials to a controlled area and prevents widespread contamination in case of a primary container failure.[12] |
| Chemical Segregation | Store away from bases, strong oxidizing agents, and other incompatible chemicals. | Prevents violent chemical reactions, gas evolution, or fire.[12] |
The Disposal Workflow: From Bench to Final Disposition
The journey of chemical waste from its creation to its final disposal is a regulated and documented process. The following workflow, visualized in the diagram below, outlines the necessary steps.
Caption: Disposal workflow for this compound.
Detailed Protocol Steps:
-
Waste Characterization: As established, treat all materials contaminated with the compound as hazardous waste.
-
Containment: Follow the containment protocol outlined in Section 3.
-
Storage in SAA: The labeled, closed container must be kept in a designated SAA. This area must be inspected weekly for any signs of leakage or container degradation.[12]
-
Full Container Management: Once a waste container is 90% full, it must be removed from the SAA within three days.[12]
-
Requesting Pickup: Submit a chemical waste pickup request to your institution's EHS department. This is typically done via an online form or a paper tag system.[10] Ensure all information on the form and the container tag is identical and accurate.
-
EHS Collection: Trained EHS professionals will collect the waste from your laboratory and transport it to a central accumulation area before it is manifested and shipped off-site for final disposal by a licensed hazardous waste vendor.[13][14]
Prohibited Disposal Methods: Protecting Our Environment and Infrastructure
Understanding what not to do is as important as the correct procedure.
-
DO NOT Pour Down the Drain: This compound is presumed to be toxic to aquatic life.[2] Discharging such chemicals into the sanitary sewer can disrupt wastewater treatment processes, contaminate waterways, and violate federal and local regulations, leading to significant fines.[10][14]
-
DO NOT Discard in Solid Waste (Trash): Disposing of chemical waste in the regular trash poses a severe risk to custodial staff and can lead to fires or dangerous reactions in waste collection vehicles. It is a direct violation of EPA regulations.[10]
-
DO NOT Evaporate in the Fume Hood: Intentionally evaporating chemical waste is an illegal and unsafe disposal practice that pollutes the air and can create an explosive or toxic atmosphere within the building's ventilation system.
Emergency Spill Procedures
In the event of an accidental spill, a swift and correct response is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, manageable spill (that you are trained and equipped to handle), proceed with cleanup. For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS emergency line.
-
Don Appropriate PPE: Wear the PPE detailed in Section 2.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand) to surround and cover the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Clean the Area: Once absorbed, carefully scoop the material into a designated container for hazardous solid waste. Clean the spill area with an appropriate solvent or soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves, absorbent pads, and contaminated clothing, must be disposed of as hazardous waste.[7]
By adhering to this comprehensive guide, you ensure that your vital research is conducted not only effectively but also with the highest standards of safety, regulatory compliance, and environmental responsibility.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
- OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
- American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: thiourea.
- Redox. (2022). Safety Data Sheet Thiourea.
- 蓝厚新材料. (2025). Understanding Thiourea: Benefits and Risks in New Materials.
- MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.
- Merck Millipore. (2025). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
- Fisher Scientific. (2015). Safety Data Sheet.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemos.de [chemos.de]
- 3. Understanding Thiourea: Benefits and Risks in New Materials [lh-xcl.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. mdpi.com [mdpi.com]
- 7. carlroth.com [carlroth.com]
- 8. redox.com [redox.com]
- 9. fishersci.ca [fishersci.ca]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Inherent Risks: A Structural-Chemical Perspective
The potential hazards of (1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)-acetic acid can be inferred from its structural components:
-
Thiourea Moiety: Thiourea and its derivatives are known to be potential irritants to the skin, eyes, and respiratory system.[1] Some sources also indicate that prolonged or repeated exposure may have more significant health effects. Therefore, minimizing direct contact and inhalation is paramount.[1][2]
-
Tetrahydropyrimidine Core: Tetrahydropyrimidine compounds, while generally less reactive than their aromatic counterparts, still warrant careful handling. General precautions include avoiding contact with skin and eyes and ensuring adequate ventilation to prevent the accumulation of vapors or dust.[3][4]
-
Acetic Acid Side Chain: The presence of an acetic acid group introduces corrosive potential. Acetic acid is known to cause severe skin burns and eye damage.[5] While the overall corrosive nature of the target compound may be attenuated, the acidic functional group necessitates robust protective measures for the skin and eyes.
Core Directive: A Multi-layered Approach to Personal Protection
A risk-based approach to PPE selection is critical. The following recommendations are based on a synthesis of best practices for handling the chemical's constituent parts.
Before any personal protective equipment is donned, engineering controls should be the primary line of defense.
-
Fume Hood: All handling of this compound in its solid or solution form should be conducted within a certified chemical fume hood. This minimizes the risk of inhalation of any dust, aerosols, or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[6]
The following PPE is mandatory for any researcher handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact with the potentially irritating and corrosive compound.[2] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.[7] |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne particles, which could cause serious eye irritation or damage due to the acetic acid moiety.[8] |
| Skin and Body Protection | A lab coat, preferably made of a chemically resistant material. | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | Generally not required when working in a fume hood. | In the event of a spill or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][8] |
Experimental Workflow for Safe Handling
The following workflow diagram illustrates the key steps and safety precautions for handling this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Operational and Disposal Plans
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][9]
-
The container should be tightly sealed to prevent the absorption of moisture and potential degradation.[9][10]
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if it can be done safely.[6]
-
Personal Protection: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container.[9] For liquid spills, use an inert absorbent material to contain the spill before collection.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[6]
Waste Disposal:
-
All waste materials, including contaminated PPE, absorbent materials, and empty containers, should be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][10] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9] Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]
Logical Relationship of Hazards and Protective Measures
The following diagram illustrates the logical connection between the chemical's structural components, the associated hazards, and the required PPE.
Caption: Relationship between chemical structure, hazards, and PPE.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for scientific discovery.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.
- Brenntag. (2021). SAFETY DATA SHEET Acetic acid 99.85%.
- Fisher Scientific. (2015). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2016). SAFETY DATA SHEET.
- ChemicalBook. (2023). 1,4,5,6-TETRAHYDROPYRIMIDINE - Safety Data Sheet.
- Redox. (2022). Safety Data Sheet Thiourea.
- GOV.UK. (2024). Acetic acid: incident management.
- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
- CDH Fine Chemical. (n.d.). ACETIC ACID 30% MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Enamine. (n.d.). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
- Angene Chemical. (2023). Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea.
- Annexe Chem Pvt Ltd. (n.d.). Thiourea: Unraveling Its Diverse Applications.
- ResearchGate. (n.d.). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents.
- MDPI. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis.
Sources
- 1. annexechem.com [annexechem.com]
- 2. redox.com [redox.com]
- 3. 1,4,5,6-TETRAHYDROPYRIMIDINE - Safety Data Sheet [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. carlroth.com [carlroth.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
